Fsi-TN42

Catalog No.
S14634475
CAS No.
M.F
C24H31Cl2N5O2
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fsi-TN42

Product Name

Fsi-TN42

IUPAC Name

N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide

Molecular Formula

C24H31Cl2N5O2

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32)

InChI Key

XWZXUMZNZGHQGY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4

Mechanism of Action and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

FSI-TN42 works by specifically and irreversibly inhibiting the ALDH1A1 enzyme, a key player in the biosynthesis of retinoic acid (RA) from vitamin A [1]. The diagram below illustrates the pathway and where this compound acts.

G Vitamin A / Retinol Vitamin A / Retinol all-trans Retinal all-trans Retinal Vitamin A / Retinol->all-trans Retinal Retinoic Acid (RA) Retinoic Acid (RA) all-trans Retinal->Retinoic Acid (RA) Oxidation by ALDH1A1 ALDH1A1 Enzyme ALDH1A1 Enzyme ALDH1A1 Enzyme->all-trans Retinal  Catalyzes This compound This compound This compound->ALDH1A1 Enzyme  Irreversibly Inhibits

The rationale for targeting ALDH1A1 stems from genetic evidence showing that Aldh1a1-/- mice are healthy but resistant to diet-induced obesity [1]. Earlier pan-ALDH inhibitors like WIN18446 also suppressed weight gain but caused adverse effects including hepatic lipidosis (fatty liver) and reversible male infertility due to their additional inhibition of the ALDH1A2 enzyme, which is critical for spermatogenesis [1] [2]. This compound's high selectivity for ALDH1A1 over ALDH1A2 is designed to provide the anti-obesity benefits while avoiding these significant side effects [1].

Key Preclinical Evidence and Protocols

The following tables summarize the main findings from key animal studies investigating this compound for weight management.

Table 2: Efficacy of this compound in Preclinical Obesity Models

Study Model Treatment Protocol Key Findings Source

| Prevention Model (C57BL/6 male mice on HFD) | Daily oral N42 (200 mg/kg); 5 weeks | Significantly suppressed weight gain; reduced visceral adiposity; no hepatic lipidosis. | [1] | | Treatment Model (C57BL/6J male mice with established obesity) | MFD + N42 (1 g/kg diet); 8 weeks | Accelerated weight loss; reduced fat mass without loss of lean mass; no change in food intake or activity; no male infertility. | [2] [3] |

Table 3: Comparison of this compound with Pan-Inhibitor WIN18446

Aspect This compound (N42) WIN18446
Target Specificity High (ALDH1A1-specific) Low (pan-ALDH1A inhibitor)
Effect on Weight Suppresses gain & promotes loss Suppresses gain
Hepatic Lipidosis Reduces / No effect Increases
Male Fertility No adverse effect Causes reversible infertility

Experimental Protocols from Key Studies

For research replication and application, here are detailed methodologies from the foundational studies.

In Vitro Enzyme Assay (ALDH1A1 Inhibition) [1]

  • Enzyme Source: Purified recombinant human ALDH1A1 (5 nM) or ALDH1A2 (2 nM).
  • Reaction Conditions: 300 nM all-trans retinal, 2 mM NAD+, varying concentrations of this compound (in DMSO, 1% final), in a 100 μL total volume.
  • Procedure: Pre-incubate enzyme and inhibitor for 5 min at 37°C. Initiate reaction with NAD+. Incubate for 5 min (ALDH1A1) or 2 min (ALDH1A2).
  • Quenching & Analysis: Quench with acetonitrile containing internal standard (all-trans RA-d5). Quantify all-trans RA production using LC-MS.

In Vivo Efficacy Study (Weight Gain Suppression) [1]

  • Animals: C57BL/6 male mice.
  • Diet: High-fat diet (HFD).
  • Dosing: this compound administered daily via oral gavage at 200 mg/kg body weight.
  • Duration: 5 weeks.
  • Key Measurements: Weekly body weight; oral glucose tolerance test (week 4); tissue collection for analysis of adipose weight, liver histology, and retinoid levels.

In Vivo Efficacy Study (Weight Loss Promotion) [2]

  • Animals: C57BL/6J male mice with diet-induced obesity (8 weeks HFD).
  • Intervention: Switch to a moderate-fat diet (MFD) supplemented with this compound (1 g/kg of diet) for 8 weeks.
  • Key Measurements: Weekly body weight; body composition (fat/lean mass); food intake; activity levels; energy expenditure via indirect calorimetry; fasting glucose; tissue histopathology; mating study for fertility assessment.

Research Application and Availability

  • Solubility & Storage: this compound is soluble in DMSO (~200 mg/mL) and is typically stored as a powder at -20°C. For in vivo studies, it can be formulated in a sequential mixture of 10% DMSO and 90% corn oil to achieve a clear solution for administration [4] [5].
  • Supplier Information: The compound is listed as "for research use only" by specialty chemical suppliers such as MedChemExpress and InvivoChem [4] [5]. It is not for human use.

References

Compound Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

FSI-TN42 is a small molecule with the CAS number 2445840-25-3 and a molecular weight of 492.44 [1]. Its primary mechanism of action is the specific inhibition of aldehyde dehydrogenase 1 family member A1 (ALDH1A1) [2] [3] [1].

ALDH1A1 is a crucial cytosolic enzyme that catalyzes the synthesis of all-trans-retinoic acid (RA) from vitamin A (retinaldehyde) [2] [3]. Retinoic acid is a potent signaling molecule that participates in the regulation of body weight and energy metabolism [2] [4]. The diagram below illustrates the metabolic pathway and the point of inhibition by this compound.

G VitaminA Vitamin A (Retinol) Retinaldehyde Retinaldehyde VitaminA->Retinaldehyde RetinoicAcid All-trans-Retinoic Acid (RA) Retinaldehyde->RetinoicAcid Oxidation ALDH1A1 Enzyme: ALDH1A1 ALDH1A1->Retinaldehyde Catalyzes N42 This compound (N42) N42->ALDH1A1 Inhibits

This compound inhibits ALDH1A1, blocking retinoic acid production.

This compound is highly selective for ALDH1A1. It demonstrates an IC50 of 23 nM against ALDH1A1, showing 800-fold greater potency for ALDH1A1 than for the closely related enzyme ALDH1A2 (IC50 >20,000 nM), and also exhibits high selectivity over ALDH1A3 and ALDH2 [1]. This specificity is crucial as it helps avoid side effects like impaired spermatogenesis or alcohol aversion associated with inhibiting other ALDH enzymes [2].

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound.

Property Value / Result Experimental Context
ALDH1A1 IC50 23 nM In vitro enzymatic assay [1]
Selectivity (vs. ALDH1A2) >800-fold IC50 >20,000 nM for ALDH1A2 [1]
Weight Loss Significant acceleration vs. control Diet-induced obese mice on Moderate Fat Diet (MFD) + N42 (1 g/kg diet) for 8 weeks [2]
Fat Mass Reduced In obese mice, without decrease in lean mass [2] [4]
Food Intake & Activity No alteration In obese mice treated with MFD + N42 [2] [4]
Male Fertility Not affected Mouse mating study [2] [4]

Experimental Evidence and Workflow

The efficacy and safety of this compound were evaluated in a diet-induced obesity mouse model [2] [4]. The following diagram outlines the key in vivo study design.

G Acclimation Acclimation (1 week) HFD High-Fat Diet (HFD) Obesity Induction (8 weeks) Acclimation->HFD Intervention Intervention (8 weeks) HFD->Intervention Group1 Group 1: MFD only Intervention->Group1 Group2 Group 2: MFD + WIN 18,446 (1 g/kg diet) Intervention->Group2 Group3 Group 3: MFD + this compound (N42) (1 g/kg diet) Intervention->Group3 Control Control Group: Low-Fat Diet (entire period)

In vivo study design to evaluate this compound efficacy in obese mice.

Key findings from this and related studies include:

  • Promotion of Weight Loss: Obese mice switched to a moderate-fat diet (MFD) containing N42 lost significantly more weight than those on MFD alone, primarily through a reduction in fat mass while preserving lean mass [2] [4].
  • Energy Expenditure and Substrate Use: N42 did not reduce energy expenditure despite weight loss. Mice treated with N42 showed a preferential use of fat for energy, particularly after eating and under thermoneutral or mild cold conditions [2].
  • Safety and Toxicology: Comprehensive histopathology and complete blood counts in N42-treated mice revealed no significant organ toxicity. A specific fertility study confirmed that N42 did not affect male fertility, a known issue with less selective ALDH inhibitors [2].

Technical Protocols and Research Applications

For researchers aiming to work with this compound or study ALDH1A1 biology, here are key methodological details.

In Vitro Reconstitution [1]:

  • Solubility: this compound is soluble in DMSO at 200 mg/mL (406.14 mM).
  • Storage: For long-term storage, solutions should be kept at -80°C for up to 6 months or -20°C for 1 month.

In Vivo Dosing in Preclinical Models [2] [1]:

  • Dosing Route: Orally active.
  • Study Diet Formulation: this compound was mixed into a Moderate Fat Diet (MFD) at a concentration of 1 gram per kg of diet.
  • Vehicle for Formulation: A suggested protocol for preparing an in vivo working solution is to dissolve the compound in DMSO and then dilute in corn oil (e.g., 10% DMSO, 90% Corn Oil) to a clear solution [1].

Detecting ALDH1A1 in Tissues (Immunohistochemistry) [5]:

  • Primary Antibody: Rabbit anti-ALDH1A1 polyclonal antibody (e.g., Abcam ab52492).
  • Antibody Dilution: 1:400 in phosphate-buffered saline (PBS).
  • Key Steps:
    • Deparaffinize and rehydrate tissue sections.
    • Block endogenous peroxidase with 3% hydrogen peroxide.
    • Perform antigen retrieval using an autoclave method.
    • Incubate with primary antibody overnight at 4°C.
    • Use an HRP-conjugated secondary antibody.
    • Develop the signal with DAB (brown chromogen) and counterstain with hematoxylin.

Future Research Directions

This compound represents a mechanistically distinct approach to weight management, acting through metabolic regulation rather than appetite suppression [2]. Future research will likely focus on:

  • Combination Therapies: Investigating whether N42 can produce synergistic effects when combined with current weight-loss drugs, such as GLP-1 receptor agonists [2].
  • Broader Metabolic Implications: Further exploration of its effects on human metabolism and its potential utility in treating other conditions linked to ALDH1A1 and retinoic acid signaling, such as certain cancers [3].

References

FSI-TN42 retinoic acid biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Retinoic Acid Pathway & FSI-TN42's Role

Retinoic Acid (RA) is a crucial signaling molecule derived from vitamin A. This compound acts by specifically inhibiting the ALDH1A1 enzyme, a key catalyst in the final step of RA production. This targeted approach aims to mimic the beneficial metabolic phenotypes observed in Aldh1a1-deficient mice, while avoiding the toxicity of pan-inhibitors.

The diagram below illustrates the biosynthesis pathway of retinoic acid and the specific point of inhibition by this compound.

Preclinical Efficacy & Safety Profile

Research in mouse models of diet-induced obesity has shown that this compound offers significant metabolic benefits with an improved safety profile over older, less specific inhibitors.

Aspect Effects of this compound
Body Weight & Fat Mass Accelerated weight loss; significant reduction in fat mass without loss of lean mass [1].
Energy Balance No change in food intake or activity levels; weight loss attributed to increased energy expenditure [1].
Metabolic Fuel Usage Promoted preferential use of fat for energy, especially under thermoneutral or mild cold conditions [1].
Key Safety Advantages Did not cause male infertility (a major issue with WIN 18,446); no significant organ toxicity observed [1] [2].
Liver Effects Avoided the hepatic lipidosis (fatty liver) associated with the pan-inhibitor WIN 18,446 [2].

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in the pivotal studies.

1. In Vitro Enzyme Inhibition Assay This protocol is used to determine the inhibitory potency (IC₅₀) and specificity of compounds like this compound.

  • Enzyme Source: Purified recombinant human ALDH1A1 or ALDH1A2 enzymes [2].
  • Reaction Conditions: Enzymes are incubated with a substrate (all-trans-retinal, e.g., 300 nM), co-factor (NAD+, e.g., 2 mM), and varying concentrations of the inhibitor in a suitable buffer (e.g., HEPES with KCl, EDTA) [2].
  • Detection Method: The production of all-trans-retinoic acid is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) [2].
  • Specificity Testing: The same assay is run in parallel with the ALDH1A2 isozyme to calculate selectivity ratios [2].

2. In Vivo Efficacy Study in Diet-Induced Obese Mice This protocol evaluates the weight loss and metabolic effects of this compound in a live animal model.

  • Animal Model: C57BL/6J male mice [1].
  • Obesity Induction: Mice are fed a High-Fat Diet (HFD) for 8-12 weeks to induce obesity [1] [2].
  • Treatment Phase: Obese mice are switched to a Moderate-Fat Diet (MFD) and divided into groups. The treatment group receives MFD mixed with this compound (e.g., at 1 g/kg of diet or via daily oral gavage at 200 mg/kg body weight) for 5-8 weeks. Control groups receive MFD alone or MFD with a non-specific inhibitor (WIN 18,446) [1] [2].
  • Key Endpoint Measurements:
    • Weekly: Body weight [1].
    • Periodically: Fasting blood glucose, oral glucose tolerance test (OGTT) [1] [2].
    • Terminal Analysis: Body composition (fat and lean mass via DEXA or MRI), tissue weights, histopathology of key organs (liver, adipose, testes), and blood counts for toxicity assessment [1].

3. Metabolic Phenotyping (Energy Expenditure) This protocol investigates the mechanism behind weight loss.

  • Setup: After the diet switch and treatment initiation, mice are housed individually in specialized metabolic chambers [1].
  • Measurement: Indirect Calorimetry is used to measure energy expenditure by monitoring oxygen consumption and carbon dioxide production. Simultaneous measurements of food intake and voluntary locomotor activity are also taken [1].

Future Directions and Clinical Potential

The current preclinical data positions this compound as a promising candidate for obesity treatment. Future research will likely focus on:

  • Combination Therapies: Investigating if this compound can work synergistically with current weight-loss drugs (e.g., GLP-1 receptor agonists) to enhance efficacy [1].
  • Further Safety Profiling: Conducting long-term toxicology studies and examining effects in female animal models.
  • Human Trials: The ultimate goal will be to advance this specific inhibitor into clinical trials to assess its safety and efficacy in humans.

References

Comprehensive Technical Guide: FSI-TN42 as an ALDH1A1-Specific Inhibitor for Obesity Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Obesity represents a critical global health challenge with serious associated comorbidities including diabetes, cardiovascular disease, and certain cancers. While lifestyle modification forms the foundation of weight management, long-term efficacy remains limited for many individuals, creating an urgent need for novel therapeutic approaches that target distinct biological pathways. Most currently available weight loss medications primarily function through appetite suppression, with the notable exception of Orlistat, highlighting a significant gap in treatment mechanisms that could expand options for patients and clinicians. The aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme, one of three major enzymes responsible for retinoic acid biosynthesis from vitamin A, has emerged as a promising therapeutic target based on compelling genetic evidence. Mice lacking the ALDH1A1 gene demonstrate natural resistance to diet-induced obesity while maintaining normal fertility, distinguishing this enzyme from its counterparts ALDH1A2 and ALDH1A3, which play critical roles in development and cannot be inhibited without serious adverse effects [1] [2].

FSI-TN42 (referred to as N42) represents a novel therapeutic compound specifically engineered to selectively inhibit ALDH1A1 while minimizing off-target effects. This small molecule functions as an orally active, irreversible inhibitor with remarkable specificity, demonstrating an IC50 of 23 nM against ALDH1A1 while showing 800-fold less potency against ALDH1A2 (IC50 = 19,000 nM) and minimal activity against ALDH1A3 (IC50 > 30,000 nM) [3]. This selectivity profile represents a significant advancement over previous pan-ALDH1A inhibitors like WIN 18,446, which caused reversible spermatogenesis disruption through simultaneous inhibition of both ALDH1A1 and ALDH1A2, as well as alcohol aversion due to ALDH2 inhibition. The mechanistic foundation for targeting ALDH1A1 stems from its role in retinoic acid synthesis, with retinoic acid participating in weight regulation and energy metabolism through pathways that remain partially characterized but evidently influence fat storage, utilization, and metabolic efficiency [1] [2].

Efficacy and Metabolic Outcomes

Comprehensive Efficacy Profile of this compound

The therapeutic efficacy of this compound has been rigorously evaluated in diet-induced obese mouse models, with studies demonstrating consistent and significant weight reduction without the need for calorie restriction. In one representative study, C57BL/6J male mice were first rendered obese through an 8-week high-fat diet regimen, then transitioned to a moderate-fat diet containing this compound at a concentration of 1 g/kg diet for an additional 8-week experimental period. The results demonstrated that N42 significantly accelerated weight loss compared to mice receiving the moderate fat diet alone, with the compound specifically reducing fat mass accumulation while preserving lean mass, an important consideration for metabolic health and physical function. Notably, this weight loss occurred without alterations in food intake or physical activity levels, suggesting a fundamental metabolic mechanism rather than appetite suppression or behavioral modification [1] [2].

Further investigation into the metabolic effects revealed that N42-treated mice exhibited preferential utilization of fat as an energy source, particularly during postprandial periods and under thermoneutral or mild cold challenge conditions. This shift in fuel partitioning represents a potential mechanism for the observed fat mass reduction. Importantly, while N42-treated mice lost significantly more weight, they maintained comparable energy expenditure to control mice fed only the moderate fat diet, indicating that the compound does not induce a compensatory metabolic slowdown that often undermines weight loss interventions. The preservation of energy expenditure during weight reduction is a particularly promising aspect of N42's profile, as this addresses a key limitation of many weight loss approaches [1] [2].

Table 1: Key Efficacy Findings of this compound in Diet-Induced Obese Mice

Parameter Effect of this compound Significance Research Context
Body Weight Significant acceleration of weight loss p < 0.05 DIO mice on MFD + N42 vs. MFD alone
Body Composition Reduced fat mass without decreasing lean mass p < 0.05 Confirmed via body composition analysis
Food Intake No significant change Not significant Measured throughout study period
Physical Activity No significant change Not significant Measured throughout study period
Energy Expenditure Maintained at level of MFD-only controls Not significant Despite greater weight loss
Fuel Utilization Preferential use of fat postprandially p < 0.05 Enhanced under thermoneutral/cold challenge
Metabolic Parameters Improved fasting glucose trends Not all results significant Oral glucose tolerance tests
Metabolic and Body Composition Effects

The metabolic improvements observed with this compound treatment extend beyond simple weight reduction to encompass meaningful alterations in substrate utilization and energy metabolism. In energy balance studies, mice treated with N42 demonstrated a marked shift toward fat oxidation, particularly during the postprandial period and when exposed to thermal challenges. This metabolic flexibility represents a potentially important mechanism through which N42 promotes fat mass reduction without compromising lean tissue. Additionally, assessments of glucose homeostasis through fasting glucose measurements and oral glucose tolerance tests suggested trends toward improvement, though not all results reached statistical significance in the reported studies. The compound's ability to modulate retinoic acid signaling may influence multiple metabolic pathways simultaneously, offering potential advantages over more narrowly targeted approaches [1] [2].

The body composition changes observed with N42 treatment are particularly noteworthy from a clinical perspective. The preservation of lean mass during weight loss is a critical determinant of long-term metabolic rate maintenance and physical function, distinguishing beneficial weight loss from simple mass reduction. Histological examinations of adipose tissue depots, including epididymal, retroperitoneal, mesenteric, and inguinal fat, revealed alterations in fat storage patterns consistent with enhanced lipid mobilization. Furthermore, investigations into potential browning of white adipose tissue, as assessed through uncoupling protein 1 (UCP1) immunohistochemical analysis, provided insights into possible mechanisms underlying the increased energy expenditure maintenance despite reduced body weight [2].

Experimental Protocols and Methodologies

Efficacy and Safety Evaluation Protocol

The experimental framework for evaluating this compound followed a comprehensive approach designed to assess efficacy, safety, and mechanism of action in a diet-induced obesity model. The study utilized C57BL/6J male mice obtained from Jackson Laboratory, which were acclimated in a specific pathogen-free facility for approximately one week while consuming standard chow diet. Following acclimation, mice received a purified AIN93M diet for one week of dietary standardization before initiation of obesity induction. For the obesity induction phase, mice were fed a high-fat diet (TD.220515) for 8 weeks to establish diet-induced obesity. The subsequent experimental phase involved switching the mice to a moderate-fat diet (MFD, TD.220516) for 8 weeks, with experimental groups receiving either MFD alone, MFD supplemented with WIN 18,446 (1 g/kg diet) as a comparator, or MFD supplemented with this compound (1 g/kg diet) [2].

Energy Balance and Fertility Assessment Protocols

The energy balance study employed indirect calorimetry to precisely quantify energy expenditure, substrate utilization, and physical activity in N42-treated mice. For this investigation, C57BL/6J male mice were initially induced to develop obesity through 8 weeks of high-fat diet feeding, then transitioned to MFD with or without N42 supplementation (n=10 per treatment group). Mice were housed individually following the diet switch and acclimated in metabolic chambers for 2 weeks prior to data collection. During this period, body composition was assessed twice using appropriate methodology. Due to equipment capacity limitations, 16 mice were included in the indirect calorimetry measurements. The study design allowed for detailed analysis of how N42 influences energy expenditure independent of its effects on body weight, providing insights into the metabolic adaptations accompanying treatment [2].

The fertility assessment constituted a critical component of the safety evaluation, particularly given the known reproductive effects of earlier-generation ALDH1A inhibitors. The mating study design followed established protocols for reproductive toxicology, evaluating both mating behavior and successful production of offspring. This investigation addressed specific concerns regarding potential impacts on male fertility, which had been observed with the non-selective inhibitor WIN 18,446 due to its simultaneous inhibition of ALDH1A1 and ALDH1A2. The selective inhibition profile of N42 suggested that fertility would be preserved, but formal confirmation through controlled mating studies was essential to establish a comprehensive safety profile. Additionally, potential mechanisms underlying the fertility-sparing properties of N42 were explored through histological examination of testicular tissue and assessment of spermatogenesis [1] [2].

Table 2: Detailed Experimental Protocols for this compound Evaluation

Study Component Experimental Design Measurements & Endpoints Analytical Methods
Efficacy & Safety 8 wk HFD → 8 wk MFD ± compounds (n=37) Body weight, fasting glucose, OGTT Histopathology, liver lipidomics, RNA analysis
Energy Balance 8 wk HFD → MFD ± N42 (n=16) Energy expenditure, activity, RER Indirect calorimetry, body composition
Fertility Assessment Controlled mating study Mating success, offspring production Tissue histology, spermatogenesis
Histopathology Comprehensive tissue collection Tissue integrity, toxicity signs H&E staining, blinded scoring
Molecular Analyses Liver and adipose tissue Gene expression, lipid profiles Nanostring, targeted lipidomics

Safety and Toxicological Assessment

The safety profile of this compound has been evaluated through comprehensive histopathological examination and complete blood count analysis, with no significant organ toxicity detected at therapeutic doses. Systematic assessment of tissues, including liver, kidney, heart, lungs, and reproductive organs, revealed no remarkable abnormalities attributable to N42 treatment. Specifically, histological evaluation of liver tissue showed no evidence of drug-induced injury, with only minor cytoplasmic vacuolation of hepatocytes interpreted as liver lipidosis that was comparable between treatment groups. Complete blood counts with differential analysis demonstrated no hematological alterations in N42-treated mice compared to control groups, suggesting absence of effects on bone marrow or peripheral blood components. This promising safety profile distinguishes N42 from earlier generation ALDH1A inhibitors and supports its potential as a viable therapeutic candidate [2].

The fertility assessment revealed no adverse effects of N42 on male reproductive function, addressing a critical limitation of previous non-selective ALDH1A inhibitors. Mating studies demonstrated normal reproductive behavior and successful offspring production in N42-treated males, with histological examination of testicular tissue showing preserved architecture and normal spermatogenesis. This preservation of fertility aligns with the genetic evidence from Aldh1a1−/− mice, which maintain normal reproductive capacity despite metabolic alterations. The differential expression of ALDH1A enzymes in reproductive tissues explains this favorable profile, with ALDH1A2 playing a more critical role in testicular retinoic acid synthesis and spermatogenesis. The absence of alcohol aversion in N42-treated animals further confirms its selectivity for ALDH1A1 over ALDH2, addressing another limitation of earlier compounds and improving potential patient acceptability [1] [2].

Experimental Workflow and Visual Documentation

Comprehensive Experimental Workflow

The diagram below illustrates the integrated experimental approach used to evaluate this compound:

G cluster_acclimation 1-Week Acclimation cluster_phase1 8-Week Obesity Induction cluster_phase2 8-Week Experimental Phase cluster_evaluations Concurrent Assessments cluster_terminal Concurrent Assessments Start C57BL/6J Male Mice (4 weeks old) Acclimation Standard Chow Diet Start->Acclimation HFD High-Fat Diet (HFD) All groups except control Acclimation->HFD Group1 Control Group Low-Fat Diet HFD->Group1 Group2 MFD Only Moderate Fat Diet HFD->Group2 Group3 MFD + WIN 18,446 (1 g/kg diet) HFD->Group3 Group4 MFD + this compound (1 g/kg diet) HFD->Group4 Weekly Weekly: Body Weight Group1->Weekly Group2->Weekly Group3->Weekly Group4->Weekly Monthly Every 4 Weeks: Fasting Glucose Weekly->Monthly Terminal Terminal Analyses: Monthly->Terminal T1 Histopathology & Tissue Weights Terminal->T1 T2 Blood Counts (CBC) Terminal->T2 T3 Gene Expression (Nanostring) Terminal->T3 T4 Lipidomics (LC-MS) Terminal->T4

Integrated experimental workflow for evaluating this compound in diet-induced obese mice.

The experimental workflow demonstrates the comprehensive approach taken to evaluate this compound, beginning with a standard acclimation period followed by sequential dietary interventions. The strategic progression from obesity induction to therapeutic intervention mirrors the clinical scenario in which pharmacological treatment follows established obesity. The parallel group design enabled direct comparison between N42, a non-selective inhibitor control (WIN 18,446), and dietary interventions alone, providing critical context for interpreting efficacy and safety findings. The incorporation of multiple assessment timepoints throughout the study period allowed researchers to track the temporal dynamics of weight change and metabolic adaptation, while the terminal analyses provided deep mechanistic insights into the compound's effects at tissue and molecular levels [1] [2].

Mechanism of Action and Signaling Pathways

The diagram below illustrates the proposed mechanistic pathways of this compound:

G cluster_specificity Selectivity Profile cluster_effects Metabolic Consequences cluster_safety Safety Advantages N42 This compound Administration (oral, 1g/kg diet) ALDH1A1 ALDH1A1 Inhibition (IC50 = 23 nM) N42->ALDH1A1 Spec1 ALDH1A2: 800-fold lower potency ALDH1A1->Spec1 Spec2 ALDH1A3: Minimal inhibition ALDH1A1->Spec2 Spec3 ALDH2: No significant effect ALDH1A1->Spec3 RA Reduced Retinoic Acid Synthesis ALDH1A1->RA Safety1 No Male Infertility ALDH1A1->Safety1 Spec1->Safety1 Spec2->Safety1 Safety2 No Alcohol Aversion Spec3->Safety2 Effect1 Preferential Fat Utilization (postprandial) RA->Effect1 Effect2 Fat Mass Reduction (lean mass preserved) RA->Effect2 Effect3 Maintained Energy Expenditure RA->Effect3 Effect4 Improved Metabolic Parameters RA->Effect4 Safety3 No Organ Toxicity

Mechanistic pathway of this compound action highlighting metabolic effects and safety advantages.

The mechanistic pathway illustrates how this compound's highly selective inhibition of ALDH1A1 translates into metabolic benefits while avoiding common side effects associated with less specific inhibitors. By specifically targeting the ALDH1A1 isoform, N42 modulates retinoic acid signaling in tissues relevant to energy metabolism without disrupting developmental or reproductive processes dependent on ALDH1A2 and ALDH1A3. The metabolic consequences of this targeted inhibition include a shift in substrate utilization toward fat oxidation, particularly in the postprandial state, resulting in reduced fat mass while preserving lean tissue. Importantly, this occurs without compromising energy expenditure, which represents a significant advantage over many weight loss approaches that trigger compensatory metabolic adaptation. The safety advantages stem directly from N42's selectivity profile, with preserved fertility resulting from minimal ALDH1A2 inhibition and absence of alcohol aversion due to lack of ALDH2 interaction [1] [3] [2].

Discussion and Future Research Directions

The compelling evidence for this compound as a novel therapeutic agent for obesity continues to grow, with current data supporting its efficacy in promoting weight loss and improving metabolic parameters without significant safety concerns. The compound's unique mechanism of action centered on selective ALDH1A1 inhibition represents a distinct approach to weight management that complements existing strategies. Unlike most current pharmacological agents that primarily target appetite regulation, N42 appears to function through metabolic reprogramming that enhances fat utilization and preserves energy expenditure during weight loss. This mechanistic distinction is particularly important given the increasing recognition that successful long-term weight management requires addressing multiple physiological pathways simultaneously [1] [2].

Several critical research directions remain to be explored in future studies. First, investigation in female animal models is necessary to determine whether the efficacy and safety profile extends across sexes, as the current studies have focused exclusively on male mice. Second, combination studies with existing weight loss medications, particularly those with complementary mechanisms such as GLP-1 receptor agonists, would help establish whether N42 can enhance or synergize with current therapies. Third, longer-term studies are needed to evaluate the durability of weight loss effects and confirm the absence of delayed adverse effects with continuous treatment. Finally, research exploring potential effects on weight regain following weight loss would address an important clinical challenge in obesity management. The translational potential of N42 appears promising, but these remaining questions must be systematically addressed to fully establish its therapeutic value and position in the obesity treatment landscape [1] [2].

Limitations and Research Gaps

While the current evidence for this compound is promising, several important limitations should be acknowledged. The studies conducted to date have utilized exclusively male mouse models, leaving open questions about potential sex-specific effects or efficacy in females. Additionally, the dose-response relationships have not been fully characterized, with most studies employing a single dose of 1 g/kg diet. Further optimization of dosing regimens may enhance efficacy or improve the therapeutic index. The molecular pathways downstream of ALDH1A1 inhibition that mediate the metabolic effects remain incompletely elucidated, particularly the specific tissue sites of action and potential interactions with other metabolic signaling systems. Finally, the current research has focused primarily on preventive or early-intervention scenarios; the efficacy of N42 in reversing long-established obesity with associated metabolic complications warrants further investigation [1] [2].

References

Rationale for ALDH1A1 Inhibition in Obesity

Author: Smolecule Technical Support Team. Date: February 2026

The scientific foundation for targeting ALDH1A1 in obesity is rooted in its role in retinoic acid (RA) biosynthesis. Key genetic evidence shows that mice lacking the Aldh1a1 gene are resistant to diet-induced obesity [1]. As one of the major enzymes responsible for RA production, ALDH1A1 represents a promising point of therapeutic intervention. Unlike other isoforms (ALDH1A2 and ALDH1A3), its inhibition does not cause developmental abnormalities, and Aldh1a1 knockout mice remain fertile, suggesting a favorable safety profile for a chronic obesity treatment [1].

Profile of the ALDH1A1-Specific Inhibitor FSI-TN42 (N42)

This compound (N42) has been identified as a specific inhibitor of ALDH1A1 and has demonstrated efficacy in a diet-induced mouse model of obesity [2] [1].

The table below summarizes the key efficacy and safety data from the primary preclinical study [2] [1]:

Parameter Findings with this compound (N42)
Weight Loss Significant acceleration of weight loss vs. moderate fat diet (MFD) control; reduction in fat mass without loss of lean mass.
Energy Balance No change in food intake or activity levels. Similar energy expenditure to MFD-only mice, despite greater weight loss.
Metabolic Phenotype Preferential use of fat for energy, especially under thermoneutral or mild cold challenge.
Toxicity No significant organ toxicity observed upon histopathological examination.
Fertility No adverse effects on male fertility.

Detailed Experimental Protocol

For researchers seeking to replicate or build upon these findings, here is a summary of the core methodology from the in vivo efficacy and safety study [1].

  • Animal Model: C57BL/6J male mice.
  • Obesity Induction: Mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity.
  • Treatment Phase: Obese mice were switched to a moderate-fat diet (MFD) and divided into groups receiving either:
    • MFD only (control)
    • MFD + WIN 18,446 (a non-specific ALDH1A inhibitor, 1 g/kg diet)
    • MFD + N42 (1 g/kg diet)
  • Duration: The treatment period lasted 8 weeks.
  • Primary Outcomes:
    • Efficacy: Weekly body weight measurement; fasting glucose every 4 weeks; body composition analysis.
    • Safety: Comprehensive histopathology of major organs (brain, lungs, liver, kidney, etc.); complete blood counts (CBC); male fertility mating study.
    • Mechanism: Indirect calorimetry to measure energy expenditure; gene expression studies in the liver; targeted lipidomics.

Mechanism of Action and Signaling Pathway

The proposed mechanism by which ALDH1A1 inhibition leads to weight loss involves a shift in substrate utilization without affecting central appetite or activity regulation. The following diagram synthesizes the key signaling and metabolic relationships based on the study findings.

G Vitamin_A Vitamin A Retinal Retinal Vitamin_A->Retinal RA Retinoic Acid (RA) Retinal->RA Oxidation Signaling Downstream RA Signaling Pathways RA->Signaling ALDH1A1 ALDH1A1 Enzyme ALDH1A1->RA Catalyzes N42 This compound (N42) ALDH1A1 Inhibitor N42->ALDH1A1 Inhibits Metabolism Altered Energy Metabolism Signaling->Metabolism Modulates Outcome Therapeutic Outcome Metabolism->Outcome Preferential Fat Use & Weight Loss

Current Research Gaps and Future Directions

While the data for this compound is promising, several key questions remain for the field [2] [1]:

  • The precise downstream RA signaling pathways and specific molecular targets in metabolic tissues that drive the weight loss phenotype are not yet fully elucidated.
  • The efficacy and safety of ALDH1A1 inhibition in female animal models requires further investigation.
  • A critical next step is to evaluate the potential for synergistic effects when combining an ALDH1A1 inhibitor like N42 with existing weight-loss drugs, such as GLP-1 receptor agonists.

Conclusion for Research and Development

References

Quantitative PK/PD Data Summary of FSI-TN42 (N42)

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate the key quantitative data from the available literature.

Table 1: Pharmacokinetic (PK) & In Vitro Pharmacodynamic (PD) Profile This table covers the fundamental properties of N42, from its molecular interaction to its behavior in vivo [1].

Parameter Description / Value Context / Conditions
Target Aldehyde Dehydrogenase 1A1 (ALDH1A1) Enzyme in retinoic acid (RA) biosynthesis pathway [1].
Mechanism of Action Irreversible, specific inhibition Binds covalently to the ALDH1A1 enzyme [1].
In Vitro Potency (IC₅₀) Low nanomolar (nM) range Measured using purified recombinant human ALDH1A1 enzyme [1].
Specificity (vs. ALDH1A2) ~800-fold Demonstrates high selectivity for ALDH1A1 over the closely related ALDH1A2 isoform [1].
Oral Administration Effective via oral gavage Dissolved in DMSO and delivered in a Nutella suspension [1].
Peak Plasma Concentration (Tₘₐₓ) ~1 hour Observed in C57BL/6J male mice after oral administration [1].

Table 2: In Vivo Efficacy & Safety Profile in Diet-Induced Obese Mice This table summarizes the effects of N42 in animal models of obesity [2] [3] [4].

Parameter Effect of N42 Experimental Context
Weight Suppression Significant suppression of weight gain and acceleration of weight loss In mice fed a High-Fat Diet (HFD) or switched to a Moderate-Fat Diet (MFD) [2] [1].
Fat Mass Reduced visceral adiposity and total fat mass Without a reduction in lean mass [2] [4].
Food Intake No significant change Indicates effect is not primarily driven by appetite suppression [2] [4].
Physical Activity No significant change [2] [4].
Energy Expenditure Maintained at a similar level to controls Despite greater weight loss, suggesting enhanced metabolic efficiency [2] [4].
Fuel Utilization Preferential use of fat as fuel source Especially noted postprandially and under thermal challenge [2] [4].
Glucose Tolerance Improved (in earlier model) After 4 weeks of treatment in HFD-fed mice [1].
Hepatic Lipidosis Suppressed / No increase Contrasted with the pan-inhibitor WIN 18,446, which increased this condition [5] [1].
Male Fertility No adverse effects Did not affect testes weight or fertility, unlike WIN 18,446 [2] [4] [1].

Detailed Experimental Protocols

For fellow researchers aiming to replicate or build upon these studies, here are the detailed methodologies cited in the literature.

Protocol: Efficacy and Safety in Diet-Induced Obesity Model

This protocol is designed to evaluate the weight loss efficacy and preliminary safety of N42 [2] [4].

  • Animals: C57BL/6J male mice (~4 weeks old).
  • Dietary Regimen:
    • Obesity Induction: 8 weeks on a High-Fat Diet (HFD).
    • Treatment Phase: 8 weeks on a Moderate-Fat Diet (MFD) containing:
      • Group 1: MFD only (control).
      • Group 2: MFD + WIN 18,446 (1 g/kg diet, positive control).
      • Group 3: MFD + N42 (1 g/kg diet).
  • Key Measurements:
    • Efficacy: Weekly body weight; fasting blood glucose every 4 weeks; oral glucose tolerance test (OGTT) at endpoint.
    • Body Composition: Weights of fat depots (epididymal, retroperitoneal, mesenteric, inguinal), liver, and testes upon necropsy.
    • Safety: Comprehensive histopathology of major organs (e.g., liver lipidosis scoring); complete blood counts (CBC).
  • Exclusion Criteria: Data from mice with congenital porto-systemic shunts were excluded due to potential impacts on drug metabolism [4].
Protocol: Energy Balance and Metabolic Phenotyping

This study investigates whether weight loss is driven by changes in energy intake or expenditure [2] [4].

  • Animals: C57BL/6J male mice with diet-induced obesity.
  • Treatment: Mice switched to MFD with or without N42 for the study duration.
  • Key Measurements:
    • Food Intake: Monitored throughout.
    • Body Composition: Assessed using methods like MRI or DEXA.
    • Indirect Calorimetry: Measured in metabolic cages to determine:
      • Oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
      • Calculated energy expenditure and respiratory exchange ratio (RER) to infer substrate utilization (fat vs. carbohydrates).
    • Thermal Challenge: Tests conducted under thermoneutral and mild cold conditions to stress thermoregulatory systems.

Mechanism of Action and Signaling Pathway

The therapeutic action of FSI-TN42 originates from its specific inhibition of a key enzyme in the retinoic acid synthesis pathway. The diagram below illustrates this mechanism and its metabolic consequences.

G cluster_0 Downstream Consequences VitaminA Vitamin A (Retinol) Enzyme ALDH1A1 (RALDH1) VitaminA->Enzyme Oxidation RA Retinoic Acid (RA) Enzyme->RA Synthesis Effects Metabolic Effects N42 This compound (N42) N42->Enzyme Irreversible Inhibition E1 Promotes Fat Utilization Effects->E1 E2 Reduces Fat Mass Effects->E2 E3 Accelerates Weight Loss Effects->E3 E4 No Male Infertility Effects->E4

Diagram: this compound inhibits ALDH1A1, reducing Retinoic Acid synthesis and leading to fat-specific weight loss without the side effects of pan-inhibitors.

Future Research and Conclusion

The existing data robustly demonstrates that this compound is a potent and specific ALDH1A1 inhibitor with promising efficacy for weight loss and a superior safety profile compared to non-specific inhibitors in pre-clinical models [2] [1]. The proposed mechanism involves a shift in energy substrate use towards fat, rather than suppression of appetite [4].

References

FSI-TN42 in vivo efficacy weight suppression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Findings

FSI-TN42 (N42) is a selective, orally active, and irreversible inhibitor of the ALDH1A1 enzyme, which is involved in the biosynthesis of retinoic acid (RA) from vitamin A [1]. The rationale for targeting this enzyme stems from the observation that mice genetically lacking ALDH1A1 are resistant to diet-induced obesity [2] [3].

  • Proposed Mechanism: Inhibition of ALDH1A1 by N42 is believed to modulate retinoic acid signaling pathways that are involved in weight regulation and energy metabolism [2] [4]. Unlike pan-ALDH1A inhibitors (e.g., WIN 18,446), N42's high specificity for ALDH1A1 over other isoforms like ALDH1A2 avoids side effects such as male infertility [2] [3].
  • Summary of Efficacy: Treatment with N42 in diet-induced obese mice has been shown to:
    • Accelerate weight loss and reduce fat mass while preserving lean mass [2] [4].
    • Shift energy substrate utilization towards fat, especially in postprandial states or under mild cold challenge [2].
    • Achieve effects without suppressing appetite or altering activity levels, indicating a mechanism based on altered metabolism rather than reduced caloric intake [2].

Summary of Quantitative In Vivo Efficacy Data

The tables below consolidate key quantitative findings from the search results on N42's effects on body weight, body composition, and metabolic parameters in mouse studies.

Study Parameter Effect of N42 Treatment Notes / Comparison
Weight Gain Suppression Significant suppression (p<0.05) in HFD-fed mice [3] Compared to vehicle control
Weight Loss Acceleration Significant acceleration vs. MFD alone [2] In already obese mice switched to MFD
Fat Mass Reduced [2] [3] Without decrease in lean mass [2]
Visceral Adiposity Reduced (p<0.05) [3]
Food Intake No alteration [2] Indicates mechanism is not appetite-based
Activity Levels No alteration [2]
Study Parameter Effect of N42 Treatment Notes / Comparison
Energy Expenditure Maintained at a level similar to MFD-only mice [2] Despite greater weight loss
Substrate Utilization Preferential use of fat postprandially [2] Enhanced under thermoneutral or mild cold challenge
Hepatic Lipidosis Not observed [3] Unlike non-specific inhibitor WIN 18,446
Male Fertility Not affected [2] Unlike non-specific inhibitor WIN 18,446
ALDH1A1 Inhibitory Potency IC50 of 23 nM [1] 800-fold selectivity over ALDH1A2 [1] [3]

Detailed Experimental Protocols

The following methodologies are compiled from the cited animal studies, providing a blueprint for evaluating N42's efficacy and safety in vivo.

Efficacy and Safety Study in Diet-Induced Obese Mice [2]
  • Animals: C57BL/6J male mice.
  • Diet-Induced Obesity Phase: Mice were fed a High-Fat Diet (HFD) for 8 weeks to induce obesity.
  • Treatment Phase: Obese mice were switched to a Moderate-Fat Diet (MFD) and divided into groups for 8 weeks:
    • Group 1: MFD only
    • Group 2: MFD + WIN 18,446 (1 g/kg diet) - a non-specific inhibitor for comparison
    • Group 3: MFD + N42 (1 g/kg diet)
    • Control Group: Mice fed a low-fat diet for the entire study period.
  • Key Assessments:
    • Weekly: Body weight.
    • Every 4 weeks: Fasting blood glucose.
    • End of Study: Oral glucose tolerance test (OGTT).
    • Terminal Analysis: Tissue collection (liver, adipose depots, testes) for histopathology, complete blood counts (CBC), and gene expression (Nanostring) and lipidomics (mass spectrometry) on liver samples.
Study on Energy Balance [2]
  • Objective: To determine if N42's effects are mediated through appetite, activity, or energy expenditure.
  • Animals: C57BL/6J male mice with diet-induced obesity.
  • Protocol: After HFD induction, mice were switched to MFD with or without N42.
  • Key Assessments:
    • Food Intake: Monitored.
    • Activity Levels: Recorded.
    • Energy Expenditure: Measured via indirect calorimetry.
    • Body Composition: Analyzed (e.g., via MRI to distinguish fat and lean mass).
Fertility Assessment [2]
  • Objective: To evaluate the potential impact on male reproduction, a known side effect of non-specific ALDH1A inhibition.
  • Protocol: A mating study was conducted, though specific methodological details were less detailed in the provided excerpts.

Experimental Workflow Visualization

The following diagram outlines the key sequence and structure of the primary efficacy and safety study.

Start Acclimation (Standard Chow) HFD Diet-Induced Obesity (High-Fat Diet for 8 weeks) Start->HFD GroupSplit Group Division (n=37 male C57BL/6J mice) HFD->GroupSplit MFD MFD Only (8 weeks) GroupSplit->MFD MFD_WIN MFD + WIN 18,446 (8 weeks) GroupSplit->MFD_WIN MFD_N42 MFD + N42 (8 weeks) GroupSplit->MFD_N42 Control Low-Fat Control Diet (Entire period) GroupSplit->Control Separate group Assessments Terminal Assessments MFD->Assessments MFD_WIN->Assessments MFD_N42->Assessments Control->Assessments

Safety and Tolerability Profile

A key advantage of N42 over earlier, non-specific inhibitors is its improved safety profile in preclinical models.

  • Organ Toxicity: Comprehensive histopathology of tissues (e.g., brain, lungs, liver, kidney) and complete blood counts (CBC) in N42-treated mice did not reveal significant organ toxicity [2].
  • Hepatic Effects: Unlike the pan-inhibitor WIN 18,446, which caused hepatic lipidosis (fatty liver), N42 treatment did not lead to this adverse effect [3].
  • Fertility: N42 did not affect male fertility in a mating study, a critical finding given that inhibition of the ALDH1A2 isoform can reversibly block spermatogenesis [2].

Future Research Directions

The existing data supports the continued investigation of N42 as a potential anti-obesity therapeutic.

  • Next Steps: As concluded in the research, future studies will determine if N42 can promote further weight loss when combined with current weight-loss drugs, such as GLP-1 receptor agonists [2].
  • Clinical Translation: It is important to note that all data presented here are from animal studies. Further investigation is required to establish efficacy and safety in humans.

References

FSI-TN42: Comprehensive Technical Guide to Tissue-Specific Retinoid Metabolism and Therapeutic Potential for Obesity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Retinoid Metabolism and ALDH1A1 Targeting

Retinoid metabolism represents a crucial signaling pathway that regulates numerous biological processes including development, differentiation, proliferation, and energy homeostasis. The active metabolite, retinoic acid (RA), is synthesized from vitamin A (retinol) through a tightly regulated two-step enzymatic process involving retinaldehyde dehydrogenases (ALDH1A1, ALDH1A2, and ALDH1A3). These enzymes catalyze the irreversible oxidation of retinaldehyde to RA, which then functions as a ligand for nuclear receptors (RARs and RXRs) that regulate gene transcription programs affecting metabolic processes. Among these enzymes, ALDH1A1 has emerged as a particularly promising therapeutic target for obesity management, as mice lacking this enzyme demonstrate resistance to diet-induced obesity without developmental abnormalities or infertility issues, suggesting a favorable safety profile for pharmacological inhibition [1] [2].

The development of FSI-TN42 (hereafter referred to as N42) represents a significant advancement in targeting retinoid metabolism for metabolic disease. As an ALDH1A1-specific inhibitor, N42 was designed to overcome limitations of earlier pan-ALDH inhibitors like WIN 18,446, which caused reversible spermatogenesis blockade due to concurrent ALDH1A2 inhibition and alcohol aversion secondary to ALDH2 inhibition. The specificity of N42 for ALDH1A1 enables selective modulation of retinoic acid biosynthesis in tissues where this isoform predominates, particularly in adipose tissue depots, without disrupting retinoic acid signaling in tissues reliant on ALDH1A2 or ALDH1A3 during development or normal physiological function [1].

Comprehensive Quantitative Data Summary

Efficacy and Metabolic Parameters

Table 1: Weight Loss and Metabolic Effects of this compound (N42) in Diet-Induced Obese Mice

Parameter Control (MFD only) N42 Treatment WIN 18,446 Measurement Method
Weight Loss Baseline Significantly accelerated Similar to N42 Weekly weight measurements
Fat Mass Reduction Moderate Significant reduction Similar to N42 Adipose depot dissection
Lean Mass Preservation Maintained No decrease Similar to N42 Body composition analysis
Fasting Glucose Stable Improved trend Not reported Every 4 weeks
Food Intake Baseline No alteration Not reported Daily monitoring
Activity Levels Baseline No change Not reported Metabolic chamber monitoring
Energy Expenditure Baseline Maintained despite weight loss Not reported Indirect calorimetry
Fuel Utilization Mixed Preferential fat use postprandially Not reported Respiratory exchange ratio
Male Fertility Normal No effect Impaired Mating study

Table 2: Experimental Models and Dosing Regimens

Study Aspect Specifications Conditions Duration
Animal Model C57BL/6J male mice Specific pathogen-free facility 16-week total
Obesity Induction High-fat diet (TD.220515) 8 weeks 8 weeks
Treatment Phase Moderate fat diet (MFD, TD.220516) With/without inhibitors 8 weeks
Compound Dosing 1 g/kg diet mixed in MFD N42 vs. WIN 18,446 8 weeks
Control Groups Low-fat diet (AIN93M); HFD→MFD Reference baselines Entire study
Energy Balance Study n=10/treatment Metabolic chambers 2-week acclimation
Fertility Assessment Standard mating study Standard conditions Not specified

The quantitative data demonstrates that N42 treatment significantly accelerates weight loss in diet-induced obese mice primarily through reduction of fat mass while preserving lean mass. Importantly, this effect occurs without reducing food intake or altering activity levels, suggesting a metabolic mechanism rather than appetite suppression. The maintenance of energy expenditure despite weight loss is particularly noteworthy, as weight loss typically triggers compensatory reductions in energy expenditure that promote weight regain. N42 administration promoted preferential fat utilization, especially under thermoneutral or mild cold challenge conditions, indicating enhanced metabolic flexibility [1].

Detailed Experimental Protocols

Efficacy and Safety Evaluation

The primary efficacy study utilized C57BL/6J male mice (approximately 4 weeks old, n=37) obtained from Jackson Laboratory. Following acclimation in a specific pathogen-free facility with irradiated standard chow diet (5053, Purina) for approximately one week, mice were transitioned to a purified diet (AIN93M, TD.00102, Envigo) for one week of dietary acclimation. The obesity induction phase consisted of 8 weeks of high-fat diet (HFD, TD.220515) feeding, after which mice were divided into four experimental groups: (1) control (AIN93M diet throughout); (2) HFD→moderate fat diet (MFD, TD.220516); (3) HFD→MFD + WIN 18,446 (1 g/kg diet); and (4) HFD→MFD + N42 (1 g/kg diet). The treatment duration was 8 weeks, with weekly body weight measurements and fasting glucose determinations every 4 weeks. An oral glucose tolerance test was performed at the end of the study period using standard protocols [1].

For histopathological assessment, mice were euthanized by CO2 asphyxiation in the morning without prior fasting. Blood was collected via cardiocentesis for complete blood counts with differential analysis. Liver, adipose depots (epididymal, retroperitoneal, mesenteric, and inguinal), and testes were dissected and weighed. Tissue samples were fixed in 10% neutral buffered formalin for immunohistochemical analyses, including uncoupling protein 1 (UCP1) staining in adipose depots. A modified scoring system was used to evaluate cytoplasmic vacuolation of hepatocytes (interpreted as liver lipidosis), with all histological evaluations performed by a pathologist blinded to treatment groups to minimize bias [1].

Energy Expenditure and Body Composition Analysis

For energy balance studies, C57BL/6J male mice (approximately 5 weeks old, N=20) were acclimated for 1.5 weeks before obesity induction with HFD for 8 weeks. Mice were then switched to MFD with or without N42 (n=10/treatment) and acclimated in metabolic chambers for 2 weeks. Body composition was measured twice during this period. Due to equipment capacity limitations, only 16 mice were studied for indirect calorimetry. The assessment included food intake monitoring, activity level measurements, and comprehensive energy expenditure determination using established indirect calorimetry protocols. Fuel utilization was assessed by measuring respiratory exchange ratio under various environmental conditions, including thermoneutrality and mild cold challenge [1].

Molecular Analyses

Gene expression profiling was performed using RNA extracted from snap-frozen liver tissue (approximately 30-50 mg) from mice treated with and without N42. The Nanostring nCounter assay was utilized with 100 ng of RNA per liver sample, hybridized to the Mouse Metabolic Pathways Panel through the Genomics Core at the Fred Hutchinson Cancer Research Center. For lipidomics studies, liver samples (20-30 mg, snap-frozen) were submitted to the Northwest Metabolomics Research Center for targeted lipidomics following established protocols. Briefly, liver samples were homogenized in a bullet blender with zirconia beads in water, and lipids were extracted using methyl-tert-butyl ether and methanol containing 54 isotope-labeled internal standards. Lipid-containing layers were dried, reconstituted, and analyzed using the Sciex Lipidyzer mass spectrometry platform with Sciex QTRAP 5500 mass spectrometer with electro-spray ionization source coupled with SelexION for differential mobility spectrometry [1].

Signaling Pathways and Mechanism of Action

Retinoid Metabolism and ALDH1A1 Inhibition

G Dietary_Intake Dietary Vitamin A Intake Retinol Retinol (ROL) Dietary_Intake->Retinol Retinaldehyde Retinaldehyde (RAL) Retinol->Retinaldehyde Oxidation ADH_RDH ADH/RDH Enzymes Retinol->ADH_RDH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation ALDH1A1 ALDH1A1 Retinaldehyde->ALDH1A1 ALDH1A2 ALDH1A2 Retinaldehyde->ALDH1A2 ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 RAR_RXR RAR/RXR Activation Retinoic_Acid->RAR_RXR Gene_Transcription Gene Transcription RAR_RXR->Gene_Transcription Metabolic_Effects Metabolic Effects:    - Weight loss    - Fat mass reduction    - Increased fat oxidation    - Maintained energy expenditure Gene_Transcription->Metabolic_Effects ADH_RDH->Retinaldehyde ALDH1A1->Retinoic_Acid ALDH1A2->Retinoic_Acid ALDH1A3->Retinoic_Acid N42 This compound (N42) N42->ALDH1A1 Inhibits

Diagram 1: Retinoid metabolism pathway showing this compound inhibition at ALDH1A1. The diagram illustrates the sequential conversion of vitamin A to retinoic acid, with N42 specifically targeting ALDH1A1 to modulate retinoic acid levels in tissue-specific manner, leading to metabolic effects including weight loss and increased fat oxidation.

The molecular targeting of N42 centers on selective inhibition of ALDH1A1, one of three principal enzymes responsible for the irreversible conversion of retinaldehyde to retinoic acid. This enzymatic step represents the rate-limiting conversion in retinoic acid biosynthesis, creating a nodal point for pharmacological regulation of retinoic acid signaling. Unlike ALDH1A2 and ALDH1A3, which play critical roles in embryonic development, ALDH1A1 deficiency does not cause developmental abnormalities, making it an attractive therapeutic target. The tissue-specific expression of ALDH1A1, particularly in adipose tissue depots, enables N42 to modulate retinoic acid levels in metabolically relevant tissues while potentially minimizing off-target effects in other organs [1] [2].

The metabolic consequences of ALDH1A1 inhibition reflect the multifaceted role of retinoic acid in energy homeostasis. Retinoic acid signaling through RAR/RXR heterodimers regulates the transcription of numerous genes involved in lipid metabolism, adipogenesis, and thermogenesis. By selectively inhibiting ALDH1A1, N42 creates a tissue-specific modulation of retinoic acid signaling that promotes fat oxidation while maintaining energy expenditure. This is particularly evident in the preferential utilization of fat as fuel during postprandial periods and under thermal challenge conditions, indicating that N42 enhances metabolic flexibility – the ability to switch between fuel sources according to metabolic demands and environmental conditions [1] [3].

Impact on Energy Expenditure and Adipose Tissue Function

The mechanistic studies revealed that N42 treatment promotes weight loss without reducing energy expenditure – a distinctive advantage compared to many weight loss interventions that trigger compensatory decreases in energy expenditure that promote weight regain. The preserved energy expenditure occurred despite significant weight loss, suggesting that N42 either prevents the typical metabolic adaptation to negative energy balance or directly stimulates energy dissipating pathways. Research indicates that retinoic acid plays important roles in regulating adipose tissue function, including white adipose browning and activation of brown adipose tissue thermogenesis through mechanisms involving uncoupling protein 1 (UCP1) and enhanced mitochondrial biogenesis [1] [3].

The lipidomics analyses from liver tissue provided additional insights into the metabolic effects of N42 treatment. The targeted lipidomics approach identified specific alterations in hepatic lipid species that consistent with enhanced lipid oxidation and reduced lipid storage. These changes occurred without significant hepatotoxicity, as assessed by comprehensive histopathological evaluation. The metabolic flexibility induced by N42 represents a particularly valuable therapeutic attribute, as impaired metabolic flexibility is a hallmark of obesity and type 2 diabetes, contributing to the accumulation of ectopic lipid in liver, muscle, and other non-adipose tissues [1].

Safety and Tolerability Profile

Histopathological and Hematological Assessments

The comprehensive safety evaluation of N42 included detailed histopathological examination of multiple organ systems and complete blood count analysis. Tissues examined included brain, lungs, liver, kidney, heart, testis, adrenal glands, gastrointestinal tracts, spleen, pancreas, and salivary glands. The histopathological scoring of hepatic cytoplasmic vacuolation (interpreted as liver lipidosis) revealed no significant toxicity associated with N42 treatment. This represents an important safety consideration, as hepatotoxicity has been associated with some retinoid-based therapies. Similarly, no significant abnormalities were detected in other organ systems, supporting the favorable safety profile of ALDH1A1-specific inhibition compared to broader retinoid pathway modulation [1].

The hematological parameters assessed through complete blood counts with differential analysis showed no clinically significant alterations in N42-treated animals compared to control groups. The absence of hematological abnormalities further supports the targeted nature of ALDH1A1 inhibition and suggests minimal off-target effects on rapidly dividing cell populations, including hematopoietic lineages. This safety profile distinguishes N42 from earlier pan-ALDH inhibitors and provides a foundation for continued development as a potential therapeutic agent for obesity management [1].

Fertility and Developmental Considerations

A critical differentiator between N42 and earlier generation ALDH inhibitors is its favorable fertility profile. While the pan-ALDH inhibitor WIN 18,446 causes reversible spermatogenesis blockade due to concurrent inhibition of ALDH1A2, N42 treatment demonstrated no adverse effects on male fertility in dedicated mating studies. This finding aligns with genetic models demonstrating that ALDH1A1 knockout mice are fertile despite their resistance to diet-induced obesity. The preserved fertility with N42 treatment represents a significant therapeutic advantage and suggests that ALDH1A1-specific inhibition may avoid the reproductive toxicity associated with broader retinoid pathway disruption [1].

The developmental safety of ALDH1A1 inhibition is supported by the normal developmental trajectory of ALDH1A1 knockout mice, which do not exhibit the severe developmental abnormalities characteristic of ALDH1A2 or ALDH1A3 deficiency. This tissue- and isoform-specificity of N42 may therefore provide a therapeutic window for metabolic benefits without the teratogenic risks associated with non-selective retinoid receptor agonists or broader ALDH inhibition. However, comprehensive developmental toxicity studies would be necessary to fully establish the safety profile of N42 in this context [1] [2].

Therapeutic Potential and Future Directions

Clinical Translation and Combination Strategies

The promising preclinical efficacy of N42 in diet-induced obese mice provides a strong rationale for continued development as a potential therapeutic agent for human obesity. The unique mechanism of action – promoting weight loss through enhanced fat oxidation and preserved energy expenditure without appetite suppression – suggests potential for combination therapies with existing weight management agents. Specifically, combining N42 with appetite-suppressing GLP-1 receptor agonists could simultaneously target both energy intake and energy expenditure pathways, potentially producing synergistic weight loss effects while mitigating the compensatory decreases in energy expenditure that often limit the effectiveness of monotherapies [1].

Future studies will need to establish the translational relevance of these findings to human physiology. Key considerations include potential species differences in retinoid metabolism, ALDH1A1 expression patterns across adipose depots, and the long-term safety profile of ALDH1A1 inhibition. The absence of significant toxicity in preclinical models provides a encouraging foundation for these future investigations. Additionally, research is needed to determine whether N42 can promote further weight loss when combined with currently approved weight loss medications, as suggested by the authors of the primary study [1].

Molecular Insights and Biomarker Development

The proteomic analyses from human studies have identified ALDH1A1 as one of several proteins mapping to metabolic networks associated with liver fat accumulation. These findings in human cohorts provide translational support for the potential relevance of ALDH1A1 modulation in human metabolic disease. The network analyses identified key proteins directly associated with liver fat including GUSB, ALDH1A1, LPL, IGFBP1/2, CTSD, HMOX1, FGF21, AGRP, and ACE2, suggesting potential biomarker applications for monitoring treatment response or identifying patient subgroups most likely to benefit from ALDH1A1-targeted therapies [4].

The sex-specific differences identified in proteomic drivers of hepatic steatosis – with GUSB most predictive in females and LEP in males – highlight the potential for personalized approaches to metabolic disease management. Future research should explore whether the metabolic effects of N42 exhibit similar sexual dimorphism, potentially informing patient selection strategies for clinical development. The integration of proteomic signatures with clinical parameters may enable identification of biomarkers for treatment response, potentially enhancing the precision of obesity therapeutics through a personalized medicine approach [4].

Conclusion

References

Core Findings on FSI-TN42 (N42) and Energy Expenditure

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the primary quantitative and mechanistic results from the study in a diet-induced obese mouse model [1] [2]:

Aspect Finding in N42-Treated Mice (vs. MFD-only controls)
Weight & Body Composition Accelerated weight loss; reduced fat mass with no decrease in lean mass [1].
Energy Intake & Appetite No alteration in food intake or activity levels [1].
Energy Expenditure Maintained a similar level of energy expenditure despite greater weight loss [1].
Metabolic Fuel Preference Preferentially used fat as a fuel source after eating, particularly under thermoneutral or mild cold conditions [1].
Key Proposed Mechanism Acts through a non-appetite-mediated pathway; promotes a metabolic shift towards fat utilization [1].

Detailed Experimental Protocol

The study on FSI-TN42 involved several phases to evaluate efficacy, safety, and metabolic impact [1].

1. Animals and Diet-Induced Obesity Model:

  • Animals: C57BL/6J male mice.
  • Obesity Induction: Mice were fed a High-Fat Diet (HFD) for 8 weeks to induce obesity.
  • Intervention: Obese mice were switched to a Moderate-Fat Diet (MFD) and divided into groups receiving either:
    • MFD only (control)
    • MFD + WIN 18,446 (a non-specific ALDH1A inhibitor, 1 g/kg diet)
    • MFD + N42 (this compound, 1 g/kg diet)
  • Control Group: A separate group of mice was fed a low-fat diet for the entire study period as a normal weight reference.

2. Metabolic and Energy Expenditure Analysis:

  • Body Composition: Measured twice using methods not specified in the available excerpt.
  • Indirect Calorimetry: A subset of mice (n=16) was housed in a metabolic chamber to measure energy expenditure. The specific system and measured parameters (e.g., VO₂, VCO₂, RER) were not detailed in the abstract and methods section.

3. Safety and Fertility Assessment:

  • Toxicology: At the endpoint, tissues were collected for comprehensive histopathology, and blood was drawn for complete blood counts (CBC).
  • Fertility: A separate mating study was conducted to test the impact of N42 on male fertility.

Visualizing the Workflow and Proposed Mechanism

Based on the described methodology, here is an experimental workflow. The DOT script below can be processed by Graphviz to generate the diagram.

G cluster_intervention 8-Week Intervention Start C57BL/6J Male Mice HFD High-Fat Diet (HFD) 8 weeks Start->HFD Obese Diet-Induced Obese Mice HFD->Obese Group1 MFD only (Control) Obese->Group1 Group2 MFD + WIN 18,446 (non-specific inhibitor) Obese->Group2 Group3 MFD + this compound (N42) (ALDH1A1-specific inhibitor) Obese->Group3 Analysis Metabolic & Safety Phenotyping Group1->Analysis Group2->Analysis Group3->Analysis

This diagram outlines the key phases of the in vivo study, from obesity induction to intervention and final analysis.

Interpretation and Future Directions

The finding that N42 promotes weight loss without suppressing appetite or reducing energy expenditure is significant. It suggests a mechanism centered on enhanced metabolic efficiency and a shift in fuel preference, rather than the appetite suppression common to many current therapies [1]. The preserved energy expenditure is a particularly desirable effect, as many weight-loss interventions are countered by a compensatory reduction in metabolic rate.

The available data does not yet provide a complete picture of the signaling pathway. While ALDH1A1's role in retinoic acid (RA) biosynthesis is established, the downstream metabolic effectors that lead to increased fat oxidation are not detailed in the results I found.

  • Investigating the combinatory potential of N42 with existing weight-loss drugs (e.g., GLP-1 receptor agonists).
  • Conducting further studies to elucidate the precise molecular pathway connecting ALDH1A1 inhibition to increased postprandial fat utilization.

References

FSI-TN42 Overview and Key Quantitative Findings

Author: Smolecule Technical Support Team. Date: February 2026

FSI-TN42 (N42) is a specific inhibitor of the enzyme ALDH1A1 (aldehyde dehydrogenase 1 family member A1), which is involved in the biosynthesis of retinoic acid (RA). Research indicates that targeting this pathway offers a novel mechanism for weight loss that is independent of appetite suppression [1] [2].

The table below summarizes the core quantitative findings from the key animal study.

Parameter Findings in DIO Mice Treated with N42 (vs. MFD only control)
Weight Loss Significant acceleration of weight loss [1] [2].
Fat Mass Reduced, without a decrease in lean mass [1] [2].
Food Intake No significant change [1] [2].
Activity Levels No significant change [1] [2].
Energy Expenditure Maintained at a level similar to control mice, despite greater weight loss [1] [2].
Postprandial Substrate Utilization Preferential use of fat as an energy source after eating, particularly under thermoneutral or mild cold conditions [1] [2].
Fertility (Male) No adverse effects observed in a mating study [1] [2].
Organ Toxicity No significant organ toxicity found upon histopathological examination [1].

Mechanism of Action: The ALDH1A1 Pathway

The rationale for developing this compound stems from the observation that mice genetically lacking the ALDH1A1 enzyme are resistant to diet-induced obesity [1]. The compound acts as a specific inhibitor of this enzyme, providing a targeted approach to weight management.

The following diagram illustrates the proposed mechanism of this compound and its metabolic effects.

G N42 This compound (N42) ALDH1A1 ALDH1A1 Enzyme N42->ALDH1A1 Inhibits RA Retinoic Acid (RA) Synthesis N42->RA Reduces ALDH1A1->RA Catalyzes FatUtilization ↑ Postprandial Fat Utilization RA->FatUtilization Modulates EnergyExp Maintained Energy Expenditure RA->EnergyExp Modulates WeightLoss Accelerated Weight Loss FatUtilization->WeightLoss EnergyExp->WeightLoss

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the primary study.

In Vivo Efficacy and Safety Study in DIO Mice
  • Animal Model: C57BL/6J male mice fed a high-fat diet (HFD) for 8 weeks to induce obesity [1].
  • Treatment Groups: After obesity induction, mice were switched to a moderate-fat diet (MFD) and divided into:
    • Group 1: MFD only (control)
    • Group 2: MFD + WIN 18,446 (1 g/kg diet; a non-specific ALDH1A inhibitor for comparison)
    • Group 3: MFD + N42 (1 g/kg diet) [1].
  • Duration: 8 weeks of treatment [1].
  • Primary Measurements:
    • Efficacy: Weekly body weight; fasting blood glucose every 4 weeks; oral glucose tolerance test (OGTT) at endpoint [1].
    • Safety & Tissue Analysis: Terminal blood collection for complete blood counts (CBC); histopathology of major organs (e.g., liver, kidney, heart, testes) using H&E staining; liver lipidomics and gene expression analysis (Nanostring nCounter) [1].
Energy Balance and Metabolism Study
  • Animals: DIO mice switched to MFD with or without N42 [1].
  • Measurements:
    • Body Composition: Assessed using methods like MRI or DEXA [1].
    • Indirect Calorimetry: Housed mice in metabolic chambers to measure energy expenditure, respiratory exchange ratio (RER), and substrate utilization. Measurements were taken under different environmental temperatures (thermoneutral and mild cold challenge) [1].
    • Food Intake: Monitored throughout the study [1].

Interpretation and Research Implications

  • A Distinct Mechanism: Unlike most current FDA-approved weight-loss drugs that act on appetite centers in the brain, this compound works by altering peripheral energy metabolism, specifically by enhancing the body's ability to burn fat after a meal [1] [2]. This makes it a promising candidate for use with existing therapies.
  • Preclinical Safety Profile: The absence of observed male infertility is a key differentiator from earlier, less specific ALDH1A inhibitors like WIN 18,446, which reversibly block spermatogenesis [1].
  • Future Research Directions: The authors explicitly state that future studies will determine if N42 can be combined with current weight-loss drugs (e.g., GLP-1 receptor agonists) for enhanced efficacy [1] [2]. Further investigation into its effects on lipid metabolism and potential applications in conditions like MASLD is also warranted.

References

In Vivo Dosing and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The primary data comes from a 2024 study that investigated the efficacy of N42 in a diet-induced obesity mouse model [1] [2].

  • Dosing Regimen: Obese C57BL/6J male mice were fed a Moderate Fat Diet (MFD) mixed with N42 at a concentration of 1 gram per kg of diet for 8 weeks [1].
  • Key Results: Treatment with N42 significantly accelerated weight loss compared to the MFD-only control group. This weight loss was characterized by a reduction in fat mass without a loss of lean mass. The study also reported that N42 did not alter food intake or activity levels and did not cause significant organ toxicity or male infertility [1] [2].

Earlier research from 2021 established a different dosing method. In that study, C57BL/6J male mice on a high-fat diet received N42 via daily oral administration at 200 mg per kg of body weight for 5 weeks, which also successfully suppressed weight gain [3].

The table below summarizes the dosing details from these key studies:

Study Purpose Animal Model Dosing Route & Regimen Treatment Duration Key Efficacy Outcome
Weight loss efficacy in obese mice [1] C57BL/6J male mice with diet-induced obesity 1 g N42 / kg diet (administered in Moderate Fat Diet) 8 weeks Accelerated weight loss, reduced fat mass, preserved lean mass [1]
Suppression of weight gain [3] C57BL/6J male mice 200 mg N42 / kg body weight (daily oral gavage) 5 weeks Suppressed weight gain and reduced visceral adiposity [3]

Detailed Experimental Protocol

This protocol is based on the 2024 study investigating N42 for weight loss [1].

Animal and Diet Preparation
  • Animals: Use C57BL/6J male mice. Induce obesity by feeding a High-Fat Diet (HFD) for 8 weeks.
  • Diets:
    • High-Fat Diet (HFD): For obesity induction.
    • Moderate-Fat Diet (MFD): For the treatment period.
    • N42 Formulation: Mix the compound into the MFD at a concentration of 1 g/kg of diet.
Treatment and Monitoring
  • Group Allocation: After obesity induction, randomly divide mice into groups (e.g., MFD-only control, MFD + N42).
  • Treatment Phase: Switch mice to their respective diets (MFD or MFD+N42) for 8 weeks.
  • Body Weight: Measure and record weekly.
  • Fasting Glucose: Measure every 4 weeks.
  • Body Composition: Analyze using appropriate methods (e.g., MRI) to distinguish fat and lean mass.
Terminal Studies and Tissue Collection
  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period.
  • Necropsy: Conduct at a consistent time of day without prior fasting.
  • Blood Collection: Collect via cardiocentesis for Complete Blood Count (CBC).
  • Tissue Collection: Weigh and sample key tissues including liver, various adipose depots (epididymal, retroperitoneal, mesenteric, inguinal), and testes.
  • Histopathology: Fix tissues in 10% neutral buffered formalin for comprehensive analysis. Score cytoplasmic vacuolation in hepatocytes as a measure of liver lipidosis.

Mechanism and Workflow Visualization

The following diagram illustrates the hypothesized mechanism of action of FSI-TN42 and the experimental workflow from the discussed protocol.

G cluster_mechanism Mechanism of Action cluster_workflow In Vivo Experimental Workflow Retinol Retinol (Vitamin A) Aldehyde all-trans Retinal Retinol->Aldehyde  Oxidation RA all-trans Retinoic Acid (RA) Aldehyde->RA  Oxidation Effects ↓ Fat Mass→ Lean Mass→ Food Intake RA->Effects ALDH1A1 ALDH1A1 Enzyme ALDH1A1->RA  Catalyzes N42 This compound (N42) Inhibitor N42->ALDH1A1  Inhibits Start C57BL/6J Male Mice HFD 8 Weeks High-Fat Diet (HFD) Start->HFD Obese Obesity Induced HFD->Obese Treat 8 Weeks MFD + 1g/kg N42 Obese->Treat Monitor Weekly Weights Body Composition Treat->Monitor Analyze Terminal Analysis (OGTT, Tissues) Monitor->Analyze

Important Research Considerations

  • Toxicity and Safety: The available study reported no significant organ toxicity or impact on male fertility with N42 treatment [1]. However, an earlier, less specific inhibitor (WIN 18,446) caused hepatic lipidosis and reversible male infertility [3], highlighting the importance of thorough toxicological profiling.
  • Combination Therapy: The authors suggest future studies to determine if N42 can promote further weight loss when combined with existing weight-loss drugs [1] [2].
  • Experimental Nuances: Be aware that the C57BL/6J mouse strain can have a congenital liver defect (porto-systemic shunt), which could affect drug metabolism. It's advisable to screen for and exclude such animals from your analysis [1].

Reference List

  • Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity. Int J Obes (Lond). 2025 Mar;49(3):507-515. doi: 10.1038/s41366-024-01676-3 [1] [2].
  • Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in mice fed a high fat diet. Int J Obes (Lond). 2021 May 1;45(7):1542–1552. doi: 10.1038/s41366-021-00818-1 [3].

References

FSI-TN42: Application Notes & Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for evaluating the efficacy and safety of the ALDH1A1-specific inhibitor FSI-TN42 (N42) in a high-fat diet (HFD)-induced obesity mouse model, based on a peer-reviewed study [1] [2].

Introduction & Mechanism of Action

Retinoic acid (RA), a metabolite of vitamin A, plays a key role in weight regulation and energy metabolism [1]. ALDH1A1 is one of three key enzymes responsible for RA synthesis. Genetic knockout studies show that mice lacking ALDH1A1 are resistant to diet-induced obesity [1]. This compound (N42) was developed as a specific inhibitor of ALDH1A1 to exploit this mechanism for weight loss, offering a potential advantage over non-specific inhibitors that can cause side effects like reversible infertility [1].

  • Proposed Mechanism of Action: The inhibition of ALDH1A1 in metabolic tissues (e.g., liver, adipose tissue) is believed to reduce local retinoic acid levels, shifting postprandial fuel utilization to preferentially burn fat. This occurs without suppressing appetite or causing significant organ toxicity, as demonstrated in initial studies [1].
Materials & Experimental Setup
2.1 Animals and Housing
  • Strain: C57BL/6J male mice [1].
  • Age: ~4 weeks old at acquisition [1].
  • Housing: Individually ventilated cages in a specific pathogen-free (SPF) facility. House mice singly if conducting indirect calorimetry [1].
  • Acclimation: Acclimate for ~1 week upon arrival with standard chow and water ad libitum [1].
2.2 Diets and Formulation

The study employs a multi-phase dietary regimen. Detailed diet compositions are based on AIN93M, with modifications in fat and carbohydrate content [1].

Table 1: Diet Formulation and Feeding Phases

Diet Phase Diet Name Purpose Duration Key Components / Modifications
Dietary Acclimation AIN93M (TD.00102) Acclimate to purified diet 1 week Standard low-fat purified diet [1].
Obesity Induction High-Fat Diet (HFD, TD.220515) Induce obesity 8 weeks High fat content [1].
Treatment Phase Moderate-Fat Diet (MFD, TD.220516) Weight loss phase 8 weeks Base diet for treatment groups [1].
MFD + N42 Test drug efficacy 8 weeks MFD supplemented with this compound at 1 g/kg of diet [1].
MFD + WIN 18,446 Positive control 8 weeks MFD supplemented with pan-inhibitor at 1 g/kg of diet [1].
Control Group AIN93M (TD.00102) Normal growth control Entire 16-week period Standard low-fat diet for comparison [1].
2.3 Compound Preparation & Administration
  • This compound (N42): Administered at a concentration of 1 g per kg of Moderate-Fat Diet (MFD) [1].
  • Preparation: The compound is mixed directly into the diet powder during the manufacturing process to ensure homogeneous distribution [1].
  • Storage: Prepared diet should be stored according to the manufacturer's recommendations, typically at 4°C, protected from light.
Experimental Procedures & Workflows
3.1 Primary Efficacy and Safety Study

This workflow outlines the core experiment for evaluating weight loss and compound safety.

G Start Acquire 4-week-old C57BL/6J male mice (n=37) A 1-week acclimation (Irradiated standard chow) Start->A B 1-week dietary acclimation (Purified AIN93M diet) A->B C 8-week obesity induction (High-Fat Diet, HFD) B->C D Randomize into 4 groups C->D E1 Group 1: Control (Low-Fat Diet, 16 wks) D->E1 E2 Group 2: MFD only (8 wks) D->E2 E3 Group 3: MFD + WIN 18,446 (8 wks) D->E3 E4 Group 4: MFD + this compound (8 wks) D->E4 F Weekly: Body Weight Every 4 weeks: Fasting Glucose E1->F E2->F E3->F E4->F G Terminal Endpoint (Week 16) F->G H1 Tissue Collection G->H1 H2 Blood Collection (CBC, Serology) G->H2 H3 Histopathology (Liver, Adipose, Testes) G->H3

3.2 Secondary Analyses: Energy Balance and Fertility

Concurrent or follow-up studies can be conducted to investigate the mechanism of weight loss and assess potential side effects.

Table 2: Protocols for Secondary Analyses

Analysis Objective Key Parameters Protocol Summary
Energy Balance [1] Determine if weight loss is driven by reduced food intake, increased activity, or higher energy expenditure. Food Intake, Physical Activity, Energy Expenditure (VO₂/VCO₂), Body Composition (fat/lean mass). House mice singly after HFD induction. Acclimate in metabolic chambers for 2 weeks post-diet switch. Use indirect calorimetry systems (e.g., Promethion) under thermoneutral or mild cold challenge to measure metabolic rates [1].
Male Fertility [1] Assess potential impact of ALDH1A1 inhibition on male reproductive function. Successful Mating, Litter Size, Testes Histology. Conduct a mating study where treated males are paired with naive females. Monitor for pregnancy and litter size. Compare testes weight and histology to control groups [1].
Expected Results & Data Analysis
4.1 Key Efficacy and Metabolic Outcomes

Based on the published study, researchers can expect the following results from the protocol:

Table 3: Expected Outcomes from this compound Treatment

Parameter HFD → MFD Group HFD → MFD + this compound Group Significance & Notes
Body Weight Loss Moderate decrease Significantly accelerated loss [1] Effect is due to reduced fat mass, not lean mass [1].
Food Intake No significant change No significant change [1] Indicates weight loss is not driven by appetite suppression.
Energy Expenditure Decreases with weight Maintained at a level similar to MFD-only group, despite greater weight loss [1] Suggests a higher relative energy expenditure.
Postprandial Fuel Use Standard pattern Preferential use of fat [1] Key metabolic mechanism of action.
Fasting Glucose Improves with weight loss Expected improvement Measured every 4 weeks; OGTT can be performed at endpoint [1].
Organ Toxicity None No significant findings in histopathology of major organs (liver, kidney, etc.) [1] Supports compound safety.
Male Fertility Normal Unaffected [1] Key advantage over non-specific ALDH1A inhibitors.
4.2 Proposed Signaling Pathway

The following diagram summarizes the hypothesized molecular pathway affected by this compound, based on its known target and observed metabolic effects.

G N42 This compound ALDH1A1 Enzyme: ALDH1A1 N42->ALDH1A1 Inhibits RA Retinoic Acid (RA) ALDH1A1->RA Synthesizes FuelUse Postprandial Fuel Utilization RA->FuelUse Modulates RA->FuelUse Reduced Levels FatMass Fat Mass FuelUse->FatMass Shifts to Fat Weight Body Weight FatMass->Weight Decreases

Discussion & Limitations

The provided protocol demonstrates that this compound is an effective and specific ALDH1A1 inhibitor for promoting weight loss in a diet-induced mouse model of obesity. Its action mechanism involves altering fuel preference to increase fat utilization without affecting appetite or male fertility [1].

A primary limitation of the current public knowledge is that the protocol has, to date, only been described in male C57BL/6J mice. Future studies should investigate:

  • Sex-specific effects: The efficacy and safety of this compound in female mice.
  • Combination therapies: Potential synergistic effects with current weight-loss drugs (e.g., GLP-1 receptor agonists) [1].
  • Molecular phenotyping: Deeper 'omics analyses (transcriptomics, lipidomics) on collected tissues to further elucidate the mechanism [1].

References

Solubility and Formulation Data for FSI-TN42

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for handling FSI-TN42.

Parameter Specification Reference
Molecular Weight 492.44 g/mol [1] [2]
CAS Number 2445840-25-3 [1] [2]
Solubility in DMSO ~200 mg/mL (~406.14 mM); may require sonication [1] [2]
Recommended Oral Formulation 5 mg/mL in 10% DMSO + 90% Corn Oil (sequential addition) [1] [2]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month [1] [2]

Detailed Protocol: Preparing this compound in DMSO and Corn Oil for Oral Administration

This protocol describes how to prepare a stable and clear formulation of this compound at 5 mg/mL for oral gavage studies in mice.

1. Materials and Equipment

  • This compound (solid powder)
  • Anhydrous DMSO (newly opened is recommended due to its hygroscopic nature [1])
  • Corn Oil (e.g., HY-Y1888 from MedChemExpress [3])
  • Analytical balance
  • Vortex mixer
  • Ultrasonic bath (sonicator)
  • Micropipettes and sterile tips
  • Sterile vials for solution storage

2. Step-by-Step Procedure

G start Start Preparation step1 Prepare DMSO Stock Solution • Calculate mass of this compound needed. • Dissolve powder in DMSO to 50 mg/mL. • Sonicate and vortex to ensure a clear solution. start->step1 step2 Dilute with Corn Oil • Add DMSO stock to corn oil. • Use ratio: 1 part stock to 9 parts corn oil. • Example: 100 µL stock + 900 µL corn oil. step1->step2 step3 Mix Thoroughly • Vortex the mixture vigorously. • Sonicate if needed to achieve a clear, homogeneous solution. step2->step3 note1 Important: Add solvents sequentially (DMSO first, then corn oil). step2->note1 step4 Check Solution • Visually inspect for clarity. • Ensure no precipitation has occurred. step3->step4 step5 Formulation Ready • Final concentration: 5 mg/mL. • Use fresh or store appropriately. step4->step5

3. Dosing and Administration

  • The final formulation (5 mg/mL in 10% DMSO/90% Corn Oil) is suitable for oral gavage in mice [1] [2].
  • A standard dosing volume is often 10 mL per kg of body weight, but this should be optimized based on the study design.
  • Fresh preparation is strongly recommended for in vivo studies to ensure stability and consistency [1] [3].

Critical Experimental Considerations

  • Vehicle Biological Effects: Corn oil, DMSO, and other common vehicles are not biologically inert. A 2023 study demonstrated that prenatal exposure to conventional doses of these vehicles in mice can affect fetal physical development and multi-organ functions [4]. It is critical to include a control group that receives the vehicle alone (10% DMSO/90% corn oil) to account for these potential effects in your experimental results.

  • Prioritize Oral Administration: While sometimes used intraperitoneally (IP), corn oil is more recommended for gavage administration [3]. IP injection of oil can cause local inflammation and depletion of resident peritoneal macrophages, potentially confounding your results [3].

  • Handling and Storage:

    • DMSO Stock: Aliquot and store at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles [1].
    • Corn Oil: To prevent contamination, it is good practice to aliquot and store corn oil. Thaw and use fresh aliquots for each formulation preparation [3].

Conclusion

The 10% DMSO/90% corn oil formulation provides a reliable method for the oral delivery of the lipophilic compound this compound in rodent models. By strictly adhering to the sequential preparation protocol and accounting for vehicle-specific biological effects through proper control groups, researchers can ensure the reliability and interpretability of their data.

References

Comprehensive Application Notes and Protocols for ALDH1A1 Inhibition with FSI-TN42 in Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ALDH1A1 as a Therapeutic Target and FSI-TN42

ALDH1A1 Biological Significance: Aldehyde dehydrogenase 1A1 (ALDH1A1) is a NAD(P)+-dependent enzyme that plays a critical role in retinoic acid (RA) biosynthesis through the irreversible oxidation of retinaldehyde to retinoic acid. RA serves as a potent hormone regulating embryonic development, cell differentiation, and energy metabolism. Beyond its role in retinoid metabolism, ALDH1A1 also participates in detoxification processes by eliminating reactive aldehydes generated from oxidative stress and metabolizing exogenous aldehydes. The enzyme has gained significant attention as a therapeutic target after observations that ALDH1A1 knockout mice are resistant to diet-induced obesity while maintaining normal fertility, suggesting inhibition could yield metabolic benefits without reproductive side effects.

This compound Drug Profile: this compound (hereafter referred to as N42) is a potent and specific inhibitor of ALDH1A1 that was developed to overcome limitations of pan-ALDH inhibitors like WIN18,446. While WIN18,446 causes reversible male infertility and hepatic lipidosis due to its additional inhibition of ALDH1A2 and ALDH2, N42 demonstrates exceptional specificity for ALDH1A1 with approximately 800-fold selectivity over ALDH1A2. This specificity profile makes N42 a valuable research tool and potential therapeutic candidate for obesity treatment that avoids the adverse effects associated with broader ALDH inhibition. The compound has shown promising efficacy in suppressing weight gain and reducing adiposity in preclinical models of diet-induced obesity.

In Vitro Characterization of this compound

Enzyme Inhibition Assays

Recombinant Enzyme Inhibition Protocol:

  • Expression and Purification: Human ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2 are expressed in E. coli and purified using affinity chromatography followed by size exclusion chromatography. Purity is assessed by SDS-PAGE, and protein concentration determined by BCA assay [1] [2].
  • Dehydrogenase Activity Assay: The standard reaction mixture contains 100-200 nM enzyme, 200 μM NAD+, 100 μM propionaldehyde (or relevant aldehyde substrate), and 1% DMSO in 25 mM BES buffer (pH 7.5). Reactions are initiated by aldehyde addition after 2 minutes of inhibitor pre-incubation [3].
  • Esterase Activity Assay: For high-throughput screening, ALDH1A1 esterase activity is measured using para-nitrophenylacetate (pNPA) as substrate. The hydrolysis product p-nitrophenol is monitored at 405 nm (ε = 12,000 M⁻¹cm⁻¹) in NAD+-independent conditions [1].
  • Kinetic Characterization: IC₅₀ values are determined by testing compound concentrations ranging from 1 nM to 100 μM. Data are fit to a four-parameter EC₅₀ equation using nonlinear regression in SigmaPlot v14.0 or similar software [3] [4].

Key Quantitative Results from In Vitro Studies:

Table 1: In Vitro Inhibition Profile of this compound

Parameter Value for ALDH1A1 Value for ALDH1A2 Selectivity Ratio (A2/A1)
IC₅₀ (enzyme assay) Low nM range [4] ~800-fold higher [4] 800:1 [4]
Kᵢ (binding affinity) Not reported Not reported Not reported
Mechanism Irreversible binding [4] Not reported N/A
Specificity Profiling

Cross-Isoform Selectivity Assessment: Comprehensive specificity profiling is essential given the high structural conservation within the ALDH superfamily. N42 should be tested against a panel of recombinant ALDH enzymes (including ALDH1A3, ALDH1B1, ALDH2, ALDH3A1) using standardized dehydrogenase activity assays. The exceptional selectivity of N42 for ALDH1A1 over ALDH1A2 (800-fold) represents a significant improvement over earlier inhibitors like WIN18,446 which inhibits multiple ALDH1A family members and causes off-target effects [4].

Cell-Based Activity Assays: ALDH activity in intact cells is measured using the Aldefluor assay according to manufacturer protocols. Briefly, cells are suspended in Aldefluor assay buffer containing the BODIPY-aminoacetaldehyde substrate with or without N42. DEAB (diethylaminobenzaldehyde) is used as a positive control inhibitor. After incubation at 37°C for 30-60 minutes, cells are analyzed by flow cytometry, with ALDH-positive populations identified by high fluorescence intensity in the FITC channel [3].

In Vivo Efficacy Assessment in Obesity Models

Diet-Induced Obesity Study Protocol

Animal Model Specifications:

  • Animals: C57BL/6J male mice (4-5 weeks old) are obtained from Jackson Laboratory and acclimated in specific pathogen-free facilities with controlled temperature (22±2°C) and humidity (50±10%) with a 12-hour light/dark cycle [5] [6].
  • Obesity Induction: Mice are fed a high-fat diet (HFD; TD.220515, Envigo) for 8 weeks to induce obesity. The HFD is typically based on AIN93M formulation with increased fat content (45-60% kcal from fat) [5] [6].
  • Treatment Phase: After obesity induction, mice are switched to a moderate fat diet (MFD; TD.220516) containing N42 at 1 g/kg diet or WIN18,446 at 1 g/kg diet for comparison. Control groups receive MFD alone or low-fat diet throughout the study [5] [6].
  • Dosage Regimen: Based on average food consumption of 3-4 g/day for C57BL/6J mice, the 1 g/kg diet concentration provides approximately 200 mg N42 per kg body weight daily [4].
  • Monitoring: Body weight is measured weekly, fasting blood glucose every 4 weeks, and body composition by MRI/EchoMRI at baseline and every 2-4 weeks during treatment [5] [6].

Table 2: In Vivo Efficacy Outcomes of this compound in Murine Obesity Models

Parameter Effect of this compound Comparison to Control Statistical Significance
Body weight gain Significant suppression [4] P < 0.05 vs. HFD controls [4] Yes
Fat mass Reduced [5] [6] Without lean mass decrease [5] [6] Not specified
Food intake No alteration [5] [6] Similar to MFD-only group [5] [6] No
Activity levels No change [5] [6] Similar to MFD-only group [5] [6] No
Energy expenditure Maintained [5] [6] Similar level despite greater weight loss [5] [6] Not specified
Glucose tolerance Improved [4] Better than HFD controls [4] Not specified
Body Composition and Metabolic Analysis

Body Composition Assessment: Body composition (fat mass and lean mass) is determined using non-invasive methods such as quantitative magnetic resonance (EchoMRI) or DEXA. Measurements are performed at baseline (before treatment initiation) and every 2-4 weeks during the treatment period. N42 treatment specifically reduces adipose tissue without decreasing lean mass, which distinguishes its mechanism from appetite suppressants that typically cause loss of both fat and muscle mass [5] [6].

Metabolic Rate Determination: Energy expenditure is assessed by indirect calorimetry using comprehensive lab animal monitoring systems (CLAMS). Mice are acclimated to metabolic cages for 48 hours before data collection. Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured every 15 minutes for 24-48 hours. Respiratory exchange ratio (RER = VCO₂/VO₂) is calculated to determine substrate utilization, with values closer to 0.7 indicating fat oxidation and values near 1.0 indicating carbohydrate oxidation. N42-treated mice demonstrate a preferential utilization of fat as an energy source, particularly under thermoneutral or mild cold challenge conditions [5] [6].

Safety and Toxicology Assessment Protocols

Histopathological Evaluation

Tissue Collection and Processing: At study endpoint, mice are euthanized by CO₂ asphyxiation and tissues (liver, adipose depots including epididymal, retroperitoneal, mesenteric and inguinal, testes, brain, lungs, kidney, heart, adrenal glands, gastrointestinal tract, spleen, pancreas, and salivary glands) are collected. Tissues are weighed and fixed in 10% neutral buffered formalin for 24-48 hours, then processed, embedded in paraffin, sectioned at 4-5 μm thickness, and stained with hematoxylin and eosin (H&E) following standard protocols [5] [6].

Histopathological Scoring:

  • Hepatic Lipidosis: Cytoplasmic vacuolation of hepatocytes is scored using a modified grading system: 0 = no vacuolation; 1 = minimal (<10% hepatocytes affected); 2 = mild (10-25%); 3 = moderate (25-50%); 4 = severe (>50%) [5] [6].
  • White Adipose Tissue: Sections are immunohistochemically stained for uncoupling protein 1 (UCP1) to assess browning of white adipose tissue. Staining extent and intensity are scored by a pathologist blinded to treatment groups [5] [6].

Critically, N42 treatment does not cause the significant hepatic lipidosis observed with WIN18,446, indicating a superior safety profile for obesity treatment [4].

Hematological and Fertility Assessment

Complete Blood Count (CBC) Protocol: Blood is collected via cardiocentesis at necropsy into EDTA-coated tubes. CBC with differential is performed using an automated hematology analyzer, reporting white blood cell count, red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, platelet count, and differential white cell counts [5] [6].

Male Fertility Assessment: Fertility is evaluated through mating studies where treated males are housed with proven breeder females for 2 weeks. Females are monitored for vaginal plugs as evidence of mating and subsequently observed for pregnancy outcomes including litter size and pup viability. N42 does not affect male fertility, distinguishing it from WIN18,446 which reversibly blocks spermatogenesis, likely due to the spared ALDH1A2 activity critical for spermatogenesis [5] [6].

Mechanistic Investigations

Metabolic Pathway Analysis

Gene Expression Profiling: RNA is extracted from snap-frozen liver tissue (30-50 mg) using TRIzol reagent or commercial kits. RNA quality is verified by agarose gel electrophoresis or Bioanalyzer. Gene expression analysis is performed using Nanostring nCounter Mouse Metabolic Pathways Panel or RNA-sequencing. For Nanostring, 100 ng of RNA per liver sample is hybridized according to manufacturer protocols and counted on the nCounter platform [5] [6].

Targeted Lipidomics: Liver samples (20-30 mg) are homogenized using a bullet blender with zirconia beads in water. Lipids are extracted using methyl-tert-butyl ether and methanol containing 54 isotope-labeled internal standards. The lipid-containing layer is dried, reconstituted in 10 mM ammonium acetate in methanol:dichloromethane (50:50, v/v), and analyzed on a Sciex QTRAP 5500 mass spectrometer with electro-spray ionization coupled with SelexION for differential mobility spectrometry. Each sample is injected twice with DMS on and off to identify 1,607 lipid species across 20 lipid classes/sub-classes using multiple reaction monitoring and positive/negative polarity switching ESI [6].

The following diagram illustrates the proposed mechanism of action of this compound in modulating energy metabolism:

G N42 This compound ALDH1A1 ALDH1A1 Enzyme N42->ALDH1A1 Inhibits RA Retinoic Acid Production ALDH1A1->RA Reduces FatOxidation ↑ Fat Oxidation RA->FatOxidation Alters EnergyExp Maintained Energy Expenditure FatOxidation->EnergyExp WeightLoss Weight Loss (Fat Mass Reduction) EnergyExp->WeightLoss

Figure 1: Proposed Mechanism of this compound in Weight Regulation. This compound specifically inhibits ALDH1A1, reducing retinoic acid production and promoting fat oxidation while maintaining energy expenditure, ultimately leading to preferential fat mass reduction.

Retinoid Signaling Analysis

Retinoic Acid Measurement: Retinoic acid levels in tissues are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). Tissues are homogenized in PBS and retinoids extracted with hexane after protein precipitation with acetonitrile. The organic layer is evaporated under nitrogen and reconstituted in mobile phase for analysis. LC separation is performed on a C18 column with gradient elution using methanol/water with 0.1% formic acid. RA is detected by multiple reaction monitoring in positive ion mode using deuterated RA as internal standard [2].

Retinoic Acid Response Element (RARE) Reporter Assays: Cells are transfected with a RARE-luciferase reporter construct using lipofectamine. After 24 hours, cells are treated with N42 at various concentrations (1 nM - 10 μM) with or without retinol or retinaldehyde. Luciferase activity is measured after 24-hour treatment using a commercial luciferase assay system and normalized to protein concentration or co-transfected renilla luciferase [7].

Conclusion and Future Directions

This compound represents a promising investigational tool for studying ALDH1A1 inhibition in obesity and metabolic disease research. The detailed protocols provided herein enable researchers to comprehensively evaluate the compound's efficacy, safety, and mechanism of action. The specificity profile of N42 for ALDH1A1 over ALDH1A2 represents a significant advantage over previous pan-ALDH inhibitors, eliminating the fertility concerns associated with ALDH1A2 inhibition while effectively suppressing weight gain.

Future studies should explore combination therapies pairing N42 with currently approved weight loss medications, particularly those acting on appetite control mechanisms, to determine potential synergistic effects. Additionally, investigation into the molecular mechanisms underlying the preferential fat utilization and maintained energy expenditure observed with N42 treatment may reveal novel aspects of retinoic acid signaling in metabolic regulation. The well-tolerated profile and specific mechanism of action position ALDH1A1 inhibition as a promising approach that may expand the therapeutic options available for obesity management.

References

FSI-TN42 tissue retinoic acid concentration measurement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols: Efficacy & Safety of FSI-TN42

The following section details the key in vivo protocols from a study investigating the anti-obesity effects of the ALDH1A1-specific inhibitor this compound (N42) in mice [1].

Study Design for Efficacy and Safety Evaluation

This protocol describes the primary in vivo model used to establish N42's efficacy in promoting weight loss [1].

  • Objective: To evaluate the weight loss efficacy and general safety of N42 in mice with diet-induced obesity (DIO) [1].
  • Animals: C57BL/6J male mice [1].
  • Diets:
    • Obesity Induction: High-Fat Diet (HFD, TD.220515) for 8 weeks [1].
    • Intervention: Switch to a Moderate-Fat Diet (MFD, TD.220516) for 8 weeks, with or without the addition of N42 or WIN 18,446 (1 g/kg of diet) [1].
    • Control Group: Fed a low-fat control diet (AIN93M) for the entire study period [1].
  • Key Measurements:
    • Body Weight: Measured weekly [1].
    • Fasting Blood Glucose: Measured every 4 weeks [1].
    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study [1].
    • Tissue Collection: At endpoint, liver, adipose depots (epididymal, retroperitoneal, mesenteric, inguinal), and testes were weighed and collected for analysis [1].
Safety and Histopathology Protocol

This protocol outlines the procedures for assessing the potential toxicity of N42 treatment [1].

  • Objective: To assess potential organ toxicity resulting from N42 treatment [1].
  • Tissue Collection and Processing: At the end of the study, mice were euthanized, and blood was collected via cardiocentesis for Complete Blood Count (CBC) with differential [1].
  • Histopathology:
    • A comprehensive set of tissues (brain, lungs, liver, kidney, heart, testis, adrenal glands, GI tract, spleen, pancreas, salivary glands) were dissected and fixed in 10% neutral buffered formalin [1].
    • Tissues were processed, sectioned, and stained with Hematoxylin and Eosin (H&E) at a specialized core facility [1].
    • A pathologist, blinded to the treatment groups, scored cytoplasmic vacuolation in hepatocytes (indicative of liver lipidosis) [1].
Lipidomics and Gene Expression Analysis

This protocol describes the methods used to investigate the metabolic and transcriptional changes in the liver induced by N42 [1].

  • Objective: To investigate the metabolic and transcriptional changes in the liver following N42 treatment [1].
  • Gene Expression Analysis:
    • RNA was extracted from snap-frozen liver samples (~30-50 mg) [1].
    • 100 ng of RNA from each liver was used for a Nanostring nCounter assay using a Mouse Metabolic Pathways Panel [1].
  • Targeted Lipidomics:
    • Snap-frozen liver samples (20-30 mg) were homogenized [1].
    • Lipids were extracted using methyl-tert-butyl ether and methanol containing isotope-labeled internal standards [1].
    • The lipid-containing layer was analyzed using a Sciex QTRAP 5500 mass spectrometer with electro-spray ionization (ESI) coupled with SelexION for differential mobility spectrometry (DMS) [1].
    • The platform identified 1,607 lipid species across 20 lipid classes/sub-classes [1].

Summary of Quantitative Data

The table below summarizes key quantitative findings from the N42 efficacy study [1].

Parameter Control (MFD only) MFD + N42 (1 g/kg diet) Notes
Weight Loss Baseline Significantly accelerated Reduced fat mass without decreasing lean mass [1].
Food Intake Baseline No significant change Indicates weight loss is not driven by reduced appetite [1].
Activity Levels Baseline No significant change [1]
Energy Expenditure Baseline Maintained at a similar level Despite greater weight loss [1].
Fat Utilization Baseline Increased postprandial fat use Especially under thermoneutral or mild cold challenge [1].
Male Fertility Normal Not affected Based on a mating study and testis histopathology [1].

Retinoic Acid Biosynthesis and Signaling Pathway

To provide context for ALDH1A1's role, the following diagram illustrates the retinoic acid biosynthesis pathway and the site of inhibition by this compound. This pathway is synthesized from multiple sources discussing RA signaling [1] [2] [3].

G cluster_RA_Synthesis RA Biosynthesis Pathway DietaryIntake Dietary Intake (Retinyl Esters, β-Carotene) Retinol Retinol (Vitamin A) DietaryIntake->Retinol Digestion Retinal Retinaldehyde Retinol->Retinal RDH10 Retinol->Retinal RA Retinoic Acid (RA) Retinal->RA ALDH1A1, ALDH1A2, ALDH1A3 Retinal->RA RAR_RXR RA-RAR-RXR Complex RA->RAR_RXR Ligand Binding GeneTranscription Gene Transcription (e.g., Energy Metabolism) RAR_RXR->GeneTranscription Binds RARE N42 This compound (N42) N42->RA Inhibits

Acknowledged Information Gap

A crucial piece of your requested information is missing from the available literature. The provided study [1] confirms that N42 is an ALDH1A1 inhibitor and demonstrates its functional effects on weight and metabolism, but it does not contain the specific methodology or data for measuring tissue retinoic acid concentration following N42 treatment.

To obtain these specific protocols, you would likely need to:

  • Contact the Corresponding Author: Reaching out to the authors of the foundational paper [1] directly to inquire if they have performed such measurements and would share their methods.
  • Search Specialized Methodologies: Look for papers specifically focused on techniques for measuring retinoic acid levels in tissues (e.g., using Liquid Chromatography-Mass Spectrometry, LC-MS) and adapt those established protocols for use in N42-treated models.

References

FSI-TN42 and Glucose Tolerance: Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Mechanism of Action

FSI-TN42 (hereafter referred to as N42) is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) [1]. This enzyme is one of three major enzymes responsible for the synthesis of retinoic acid (RA) from vitamin A [2]. Research has established that genetic deletion of ALDH1A1 in mice confers resistance to diet-induced obesity, identifying this enzyme as a feasible target for anti-obesity drug development [2] [1].

N42 was developed to improve specificity over earlier pan-ALDH1A inhibitors like WIN 18,446. It binds to and inhibits ALDH1A1 with an IC50 in the low nM range and demonstrates approximately 800-fold specificity for ALDH1A1 over ALDH1A2 [1]. This high specificity is crucial, as inhibition of ALDH1A2 is associated with adverse effects, including reversible male infertility, which were observed with WIN 18,446 but not with N42 treatment [2] [1].

Key Experimental Protocols

The following sections detail the standard methodologies used to evaluate the efficacy and metabolic effects of N42 in pre-clinical models.

2.1. Animal Model and Dosing Regimen

The primary efficacy data for N42 comes from studies using a diet-induced obesity (DIO) model in C57BL/6J male mice [2].

  • Obesity Induction: Mice are fed a high-fat diet (HFD) for 8 weeks to induce obesity [2].
  • Treatment Phase: Obese mice are subsequently switched to a moderate-fat diet (MFD) and divided into treatment groups. N42 is typically administered mixed into the MFD at a concentration of 1 g/kg of diet for a duration of 8 weeks [2]. In earlier studies, N42 was also administered via daily oral gavage at 200 mg/kg body weight [1].
  • Control Groups: Essential control groups include:
    • Mice switched to MFD only (vehicle control).
    • Mice fed a low-fat diet for the entire study period (lean control).
    • Mice treated with a non-specific inhibitor like WIN 18,446 (comparator control) [2].
2.2. Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT is a standard procedure to assess insulin sensitivity and glucose clearance capacity. The protocol below is adapted for use in mice, based on standard procedures [3].

  • Purpose: To determine whether a patient (or animal) can use and store glucose normally [3]. It is used to diagnose insulin resistance.
  • Timing: Performed after 4-5 weeks of compound treatment [1].
  • Pre-Test Conditions:
    • Fasting: Mice are fasted for 6 hours (e.g., from 7:00 a.m. to 1:00 p.m.) to establish a baseline fasting glucose level.
    • Diet Acclimation: Prior to the test, mice should have at least 3 days of an unrestricted diet to ensure normal glycogen stores.
  • Procedure:
    • Fasting Blood Glucose Measurement: A blood sample is taken from the tail vein to measure the baseline (0-minute) glucose level.
    • Glucose Administration: A glucose solution (e.g., 2 g/kg of body weight for mice) is administered orally via gavage.
    • Post-Load Blood Sampling: Subsequent blood samples are collected at scheduled intervals (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
    • Glucose Measurement: Blood glucose levels are measured for each sample using a glucometer or an automated enzymatic method like glucose oxidase or hexokinase [3].
  • Data Analysis: Glucose levels are plotted over time to generate a curve. The area under the curve (AUC) is calculated for quantitative comparison between treatment groups. Lower AUC indicates improved glucose tolerance.

The following diagram illustrates the experimental workflow for evaluating N42, from animal modeling to key analyses.

G N42 Study Workflow Start C57BL/6J Male Mice HFD High-Fat Diet (HFD) 8 weeks Start->HFD Obese Diet-Induced Obesity Model HFD->Obese Switch Switch to Moderate-Fat Diet (MFD) Obese->Switch N42 MFD + N42 (1 g/kg diet) Switch->N42 Control MFD Only (Control Group) Switch->Control Analyses Key Analyses N42->Analyses Control->Analyses GTT Oral Glucose Tolerance Test Analyses->GTT BodyComp Body Composition (DEXA/MRI) Analyses->BodyComp Energy Energy Expenditure (Indirect Calorimetry) Analyses->Energy Histo Histopathology & Toxicity Screening Analyses->Histo

2.3. Energy Expenditure and Body Composition Analysis

To investigate the mechanism of weight loss, energy balance is assessed.

  • Indirect Calorimetry: Mice are housed in metabolic chambers to measure Oxygen Consumption (VO₂) and Carbon Dioxide Production (VCO₂). These values are used to calculate energy expenditure. Measurements are taken over multiple days, including under thermoneutral (30°C) or mild cold challenge (e.g., 22°C) conditions [2].
  • Body Composition: Fat and lean mass are quantified in live animals using non-invasive methods like MRI or DEXA before, during, and after the treatment period [2].
  • Food Intake Monitoring: Food intake is measured regularly to determine if weight loss is driven by reduced appetite [2].
Key Findings and Data Summary
3.1. Efficacy of N42 in Weight Management

Treatment with N42 in DIO mice consistently demonstrates significant weight loss compared to control diet groups.

Table 1: Weight Loss and Body Composition Effects of N42 in DIO Mice [2]

Parameter MFD Control Group MFD + N42 Group Significance
Body Weight Change Moderate decrease Significantly accelerated loss P < 0.05
Fat Mass Reduced Preferentially and significantly reduced Yes
Lean Mass Stable No decrease observed No
Food Intake Baseline Unaltered No
Physical Activity Baseline Unaltered No
Energy Expenditure Baseline Maintained at a similar level No
3.2. Effects on Glucose Metabolism and Liver Fat

A critical finding is that N42 promotes weight loss without negatively impacting glucose metabolism and avoids liver toxicity.

Table 2: Metabolic and Safety Profile of N42 [2] [1]

Category Parameter Finding with N42 Notes
Glucose Metabolism Fasting Glucose No adverse effect reported Measured every 4 weeks [2]
Oral Glucose Tolerance Not impaired Tested after 4-5 weeks of treatment [1]
Liver & Toxicity Hepatic Lipidosis (Liver Fat) Not observed In contrast to the pan-inhibitor WIN 18,446 [1]
Histopathology No significant organ toxicity Comprehensive tissue examination [2]
Fertility Male Fertility Not affected Distinguished from WIN 18,446 [2]
Proposed Signaling Pathway and Rationale

The primary mechanism of N42 is the specific inhibition of ALDH1A1, leading to a localized reduction in retinoic acid (RA) synthesis. The downstream pathway by which this translates to increased fat utilization and weight loss is an area of active research. Evidence suggests that inhibition of the RA signaling pathway alters the expression of genes associated with lipid metabolism and energy homeostasis, shifting the body's preference toward using fat as an energy source, especially in the postprandial state [2]. The following diagram summarizes this proposed signaling pathway.

G N42 Mechanism and Metabolic Effects N42 This compound (N42) ALDH1A1 ALDH1A1 Enzyme N42->ALDH1A1 Inhibits RA Retinoic Acid (RA) Synthesis ALDH1A1->RA Catalyzes RASignaling RA Signaling Pathway RA->RASignaling GeneExp Altered Gene Expression (Lipid & Energy Metabolism) RASignaling->GeneExp Alters Outcome1 Preferential Fat Utilization GeneExp->Outcome1 Outcome2 Increased Energy Expenditure GeneExp->Outcome2 Outcome3 Fat Mass Reduction (No Lean Mass Loss) Outcome1->Outcome3 Outcome2->Outcome3 Final Weight Loss Without Insulin Resistance Outcome3->Final

Discussion and Future Directions

The data indicate that N42 is a promising anti-obesity agent that acts through a unique mechanism. Unlike GLP-1 receptor agonists that primarily suppress appetite, N42 promotes weight loss by increasing fat utilization and maintaining energy expenditure, all while preserving lean mass and glucose tolerance [2]. Its high specificity for ALDH1A1 avoids the hepatic toxicity and male infertility associated with broader ALDH1A inhibition [2] [1].

Future research should focus on:

  • Combination Therapies: Investigating whether N42 can produce synergistic weight loss effects when combined with existing appetite-suppressing drugs like GLP-1 agonists [2].
  • Human Trials: Translating these pre-clinical findings into human clinical trials to establish safety and efficacy in patients.
  • Sex-Specific Effects: Exploring the compound's effects in female animal models.
  • Proteomic Links: A recent preprint using human proteomic data identified ALDH1A1 as one of several plasma proteins directly associated with liver fat accumulation [4]. This independent finding in humans strengthens the rationale for targeting ALDH1A1 in metabolic diseases like MASLD.

References

Comprehensive Application Notes and Protocols: Investigating Energy Balance Mechanisms of ALDH1A1-Specific Inhibitor FSI-TN42 in Metabolic Cage Studies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Experimental Objectives

FSI-TN42 (referred to as N42) represents a novel therapeutic approach in obesity research as a specific inhibitor of the ALDH1A1 enzyme, which plays a crucial role in retinoic acid (RA) biosynthesis from vitamin A. Unlike pan-ALDH inhibitors, N42 demonstrates enhanced specificity by selectively targeting the ALDH1A1 isoform without inhibiting ALDH1A2 or ALDH1A3, thereby potentially avoiding side effects such as reversible spermatogenesis blockade and alcohol aversion associated with broader spectrum inhibitors like WIN 18,446. The fundamental rationale for investigating N42 stems from observations that Aldh1a1−/− mice are resistant to diet-induced obesity while maintaining fertility, suggesting ALDH1A1 inhibition as a promising target for weight management therapies that work through mechanisms distinct from current appetite-focused medications.

The primary objectives of metabolic cage studies with this compound include:

  • Quantifying energy balance parameters including energy expenditure, substrate utilization, and food intake
  • Elucidating the mechanism of action whereby N42 promotes weight loss without suppressing appetite
  • Evaluating potential toxicological profiles through comprehensive histopathology and clinical pathology
  • Assessing metabolic flexibility through response to thermal challenges and dietary interventions
  • Establishing protocol guidelines for reproducible assessment of energy metabolism in preclinical models

Experimental Findings and Efficacy Data

Key Efficacy Outcomes

Table 1: Summary of this compound Efficacy in Diet-Induced Obese Mice

Parameter Control (MFD only) MFD + N42 Statistical Significance
Weight Loss Baseline Accelerated reduction p < 0.05
Fat Mass Slow decrease Significant reduction p < 0.05
Lean Mass Maintained Preserved Not significant
Food Intake Stable No significant change Not significant
Physical Activity Baseline No significant change Not significant
Energy Expenditure Adjusted for weight loss Maintained despite weight loss Significant vs. expected
Fuel Utilization Mixed substrate use Preferential fat oxidation p < 0.05
Male Fertility Normal Unaffected Not significant

Table 2: Body Composition and Metabolic Parameters

Measurement Methodology N42 Effect Experimental Conditions
Fat Mass Reduction NMR/TD-NMR Enhanced MFD feeding
Tissue Weights Gravimetric analysis Decreased epididymal, retroperitoneal, mesenteric and inguinal fat pads Necropsy after 8 weeks treatment
Glucose Tolerance Oral GTT Improved 4-week intervals
Fasting Glucose Blood glucose monitoring Reduced Weekly measurements
Hepatic Lipidosis Histopathology scoring No significant toxicity Comprehensive tissue examination
UCP1 Expression IHC staining in adipose tissue Modulated Thermoneutral and cold challenge

The efficacy data demonstrate that N42 treatment at 1 g/kg diet produces significant weight loss primarily through reduction of fat mass while preserving lean tissue. Importantly, this effect occurs without suppression of appetite or alterations in physical activity levels, suggesting a fundamental difference in mechanism from most currently available weight loss medications. The preserved energy expenditure despite weight loss is particularly noteworthy, as diet-induced weight loss typically triggers compensatory reductions in energy expenditure that promote weight regain. N42-treated animals exhibited enhanced fat oxidation, particularly during postprandial periods and under thermal challenges, indicating improved metabolic flexibility.

Safety and Tolerability Findings

The toxicological assessment of N42 revealed a favorable safety profile after 8 weeks of continuous treatment. Histopathological examination of major organs including liver, kidneys, heart, lungs, and gastrointestinal tract showed no significant drug-related abnormalities. Specifically, comprehensive evaluation of hepatic steatosis through standardized scoring systems demonstrated no exacerbation of lipid accumulation compared to control diet-fed animals. Complete blood counts with differential analysis showed no hematological abnormalities, supporting the absence of systemic toxicity. Critically, and in contrast to the pan-ALDH inhibitor WIN 18,446, N42 treatment did not impair male fertility in mating studies, confirming its selective action on ALDH1A1 without affecting ALDH1A2 which is essential for spermatogenesis.

Methodological Protocols

Animal Model and Study Design
  • Animal Selection: Utilize C57BL/6J male mice (4-5 weeks old) obtained from a reputable supplier such as Jackson Laboratory. This strain is preferred due to its well-characterized response to high-fat diet and susceptibility to diet-induced obesity. Allow at least 1 week of acclimation upon arrival with ad libitum access to standard chow diet and water under specific pathogen-free conditions with controlled temperature (22-23°C) and a standard 12-hour light/dark cycle [1].

  • Obesity Induction Phase: Feed mice a high-fat diet (HFD) containing 60% of calories from fat (e.g., TD.220515 or D12492) for 8 weeks to establish diet-induced obesity. Monitor weight weekly to confirm appropriate weight gain compared to low-fat diet controls [1].

  • Treatment Phase: Randomly assign obese mice to experimental groups:

    • Group 1: Moderate fat diet (MFD) control (TD.220516)
    • Group 2: MFD + this compound (1 g/kg diet)
    • Group 3: MFD + WIN 18,446 (1 g/kg diet) as comparator
    • Group 4: Low-fat diet (LFD) as lean control (AIN93M)

    Continue treatment for 8 weeks with weekly body weight measurements and fasting blood glucose assessments every 4 weeks [1].

Energy Balance Assessment in Metabolic Cages
  • Equipment Setup: Use indirect calorimetry systems (e.g., Promethion, TSE Systems, or CLAMS) with open-circuit calorimeters to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Calibrate gas analyzers and flow meters immediately before and during experiments according to manufacturer specifications [2] [3].

  • Acclimation Protocol: After the initial 4 weeks of treatment, transfer mice to individual metabolic cages for a 48-hour acclimation period prior to data collection. This critical step minimizes stress responses and novel environment effects that can significantly alter metabolic measurements [3] [4].

  • Data Collection Parameters:

    • Energy Expenditure: Calculate from VO₂ and VCO₂ using the Weir equation: EE (kcal/h) = [3.941 × VO₂ (L/h) + 1.106 × VCO₂ (L/h)] × 1.44. Measure continuously for 72-96 hours with data points collected at 10-30 minute intervals [2] [3].
    • Respiratory Exchange Ratio (RER): Calculate as VCO₂/VO₂ to determine substrate utilization (values near 0.7 indicate fat oxidation, near 1.0 indicate carbohydrate oxidation) [3].
    • Food and Water Intake: Measure using integrated precision scales with intake recorded at least hourly [2].
    • Physical Activity: Monitor via infrared beam breaks (XYZ grid) or running wheels to distinguish activity-related energy expenditure from basal metabolic rate [1] [3].
  • Thermal Challenge Protocol: After baseline measurements at standard housing temperature (22°C), expose mice to thermoneutral conditions (30°C) and mild cold challenge (16°C) for 24 hours each to assess metabolic flexibility and adaptive thermogenesis [1] [5].

Body Composition and Tissue Analysis
  • Body Composition Monitoring: Perform longitudinal body composition analysis using time-domain nuclear magnetic resonance (TD-NMR, e.g., Bruker LF110) or dual-energy X-ray absorptiometry (DXA) at baseline, 4 weeks, and study endpoint. Calibrate instruments according to manufacturer guidelines using provided standards [1].

  • Terminal Tissue Collection: Following the experimental period, euthanize mice by CO₂ asphyxiation after a 4-hour fast. Collect blood via cardiocentesis for complete blood count and plasma separation. Dissect and weigh key metabolic tissues including liver, epididymal, retroperitoneal, mesenteric and inguinal adipose depots, and brown adipose tissue [1].

  • Histopathological Processing: Fix tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, embed in paraffin, section at 4-5μm thickness, and stain with hematoxylin and eosin. Examine sections systematically for pathological changes with particular attention to hepatic lipidosis (scored 0-4 based on severity and distribution) and adipose tissue morphology [1].

Molecular and Biochemical Analyses
  • Gene Expression Profiling: Extract total RNA from snap-frozen liver and adipose tissues using TRIzol reagent with DNase treatment. Perform nCounter analysis (Nanostring Technologies) using the Mouse Metabolic Pathways Panel to quantify expression of key metabolic genes without amplification bias [1].

  • Targeted Lipidomics: Conduct comprehensive lipid profiling from liver tissue using LC-MS/MS platforms. Homogenize 20-30mg frozen liver in bullet blender with zirconia beads, extract lipids using methyl-tert-butyl ether:methanol:water system, and analyze on Sciex QTRAP mass spectrometer with differential mobility separation. Quantify 1,607 lipid species across 20 classes using multiple reaction monitoring with polarity switching [1].

  • UCP1 Immunohistochemistry: Perform UCP1 staining in brown and white adipose tissue depots using validated antibodies. Score staining intensity and distribution using a semi-quantitative system (0-3+) by a pathologist blinded to treatment groups [1].

Technical Considerations and Optimization

Housing and Environmental Factors

Table 3: Optimization of Metabolic Cage Conditions

Factor Recommendation Rationale Impact on Data Quality
Housing Type Single housing during measurements Prevents social buffering and huddling effects Eliminates thermoregulatory confounds from huddling
Temperature Include thermoneutral (30°C) challenge Reveals metabolic flexibility defects Unmasks substrate utilization differences
Acclimation Period Minimum 48 hours in metabolic cages Reduces novel environment stress Stabilizes energy expenditure measurements
Cage Design Consider innovative metabolic cages with thermal insulation Minimizes cold stress from wire mesh flooring Reduces stress-induced elevation of energy expenditure
Diet Form Use powdered diets in specialized feeders Prevents food scattering and enables accurate intake measurement Ensures precise food consumption data
Light Cycle Standardized 12:12 light:dark cycle Maintains circadian metabolic rhythms Allows proper diurnal pattern analysis

The housing environment significantly influences metabolic measurements in rodent studies. Standard animal facilities maintain temperatures of 20-23°C, which is below the thermoneutral zone for mice (approximately 30°C), creating chronic mild cold stress that elevates energy expenditure for thermogenesis [5]. This is particularly relevant for metabolic cage studies where single housing on wire mesh floors further exacerbates heat loss. Recent studies demonstrate that innovative metabolic cage designs that incorporate thermal insulation and reduce heat conduction through the floor can significantly decrease stress responses as measured by fecal corticosterone metabolites (reducing levels from 2098 ng/g DW to 941 ng/g DW in females) and body weight loss (reducing from -15.0% to -6.89% in females) compared to traditional metabolic cages [5].

Data Analysis and Normalization

The analysis of energy expenditure data requires careful consideration of appropriate normalization methods to avoid misinterpretation. The field has moved away from simply dividing energy expenditure by body weight or lean mass, as this can introduce mathematical artifacts and obscure real biological effects [2] [3]. Instead, the current gold standard is analysis of covariance (ANCOVA) with body weight or composition as covariates, which properly accounts for the allometric relationship between mass and metabolic rate. For studies with N42, where the drug specifically alters body composition, this approach is essential to distinguish between mass-dependent and mass-independent effects on energy expenditure.

Implementation of these analytical recommendations is facilitated by tools such as CalR (https://calrapp.org), an open-source web-based application for analysis of indirect calorimetry data that automatically implements appropriate statistical models including ANCOVA [3]. This platform standardizes analytical approaches across laboratories and ensures rigorous, reproducible analysis of energy expenditure data.

Visual Experimental Workflows

G This compound Metabolic Study Timeline cluster_treatment Treatment Phase Details Acclimation 1-Week Acclimation Standard Chow HFD 8-Week HFD Feeding Obesity Induction Acclimation->HFD Treatment 8-Week Treatment MFD ± this compound HFD->Treatment MetabolicCage Metabolic Cage Assessment (Week 5-6 of Treatment) Treatment->MetabolicCage BodyComp Body Composition (NMR) Weeks 0, 4, 8 Blood Fasting Glucose Weeks 0, 4, 8 Histo Tissue Collection & Histopathology Analysis Terminal Analysis GTT Glucose Tolerance Test (Week 7 of Treatment) MetabolicCage->GTT GTT->Analysis

Figure 1: Comprehensive Experimental Timeline for this compound Metabolic Studies

G Energy Balance Data Interpretation Obs1 Reduced Weight Gain or Weight Loss Mech1 ALDH1A1 Inhibition Obs1->Mech1 Suggests Obs2 Preserved Lean Mass Out1 Fat Mass Reduction Obs2->Out1 Confirms fat-specific action Obs3 No Change in Food Intake Obs3->Mech1 Excludes appetite mechanism Obs4 Maintained Energy Expenditure Mech4 Maintained Thermogenesis Obs4->Mech4 Indicates Obs5 Preferential Fat Oxidation Mech3 Enhanced Lipid Mobilization and Oxidation Obs5->Mech3 Demonstrates Mech2 Reduced Retinoic Acid Synthesis in Specific Tissues Mech1->Mech2 Enzymatic specificity Mech2->Mech3 Altered signaling Mech3->Out1 Primary effect Out3 Improved Metabolic Flexibility Mech3->Out3 Enhanced fuel switching Out2 Preserved Metabolic Rate Mech4->Out2 Prevents adaptive thermogenesis reduction

Figure 2: Mechanistic Interpretation of this compound Effects on Energy Balance

Conclusion and Research Applications

The comprehensive metabolic cage studies with this compound demonstrate that selective ALDH1A1 inhibition represents a promising therapeutic approach for obesity management through mechanisms distinct from current appetite-targeting medications. The protocol detailed in this application note provides a rigorous, reproducible framework for investigating energy balance mechanisms in preclinical models, with particular attention to methodological considerations that significantly impact data interpretation and reproducibility.

The finding that N42 promotes weight loss primarily through enhancement of fat oxidation without reducing energy expenditure or suppressing appetite suggests potential applications in combination therapies with appetite-targeting agents like GLP-1 agonists, potentially enabling enhanced efficacy while mitigating side effects. Furthermore, the preservation of lean mass during weight loss and absence of significant toxicity supports the translational potential of this approach.

Future research directions should include investigation of N42 in female animal models, longer-term toxicity studies, combination therapy trials with existing weight management medications, and detailed molecular profiling to identify the specific tissue targets and signaling pathways through which ALDH1A1 inhibition modulates energy metabolism.

References

FSI-TN42 Histopathology Examination: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

These notes detail the procedures from a study evaluating the efficacy and safety of the ALDH1A1-specific inhibitor FSI-TN42 (N42) in a diet-induced obesity mouse model [1].

Introduction Obesity and its associated comorbidities represent a major public health challenge. While current weight-loss drugs primarily target appetite control, This compound (N42) represents a novel therapeutic approach that acts through a different mechanism—inhibiting retinal acid (RA) biosynthesis via the enzyme ALDH1A1 [1]. Mice lacking the ALDH1A1 enzyme are resistant to diet-induced obesity, making it a promising target. This document outlines the detailed histopathology and safety protocols used to evaluate N42 in a preclinical setting [1].


Experimental Workflow & Key Findings

The overall investigation was divided into three core studies. The diagram below illustrates the workflow for the efficacy and safety study, which included the histopathological examination.

G Total n=37 C57BL/6J male mice. START Start: Acclimation (1 week) BASE Baseline Diet: AIN93M (1 week) START->BASE HFD High-Fat Diet (HFD) Obesity Induction (8 weeks) BASE->HFD SWITCH Diet & Treatment Switch (8 weeks) HFD->SWITCH GROUP1 Group 1 (n=?) : MFD only SWITCH->GROUP1 GROUP2 Group 2 (n=?) : MFD + WIN 18,446 SWITCH->GROUP2 GROUP3 Group 3 (n=?) : MFD + N42 SWITCH->GROUP3 ASSESS In-Life Assessments GROUP1->ASSESS GROUP2->ASSESS GROUP3->ASSESS CONTROL Control Group (n=?): Low-Fat Diet (entire period) A1 Body Weight (Weekly) ASSESS->A1 A2 Fasting Blood Glucose (Every 4 weeks) A1->A2 A3 Oral Glucose Tolerance Test (OGTT, at endpoint) A2->A3 TERMINAL Terminal Endpoint A3->TERMINAL NECROPSY Necropsy & Sample Collection TERMINAL->NECROPSY P1 Blood via Cardiocentesis (Complete Blood Count) NECROPSY->P1 P2 Tissue Weights: Liver, Fat Depots, Testes P1->P2 P3 Tissue Fixation in 10% NBF for Histology P2->P3 HISTO Histopathological Processing P3->HISTO H1 H&E Staining: Brain, Lungs, Liver, Kidney, Heart, Testis, Adrenals, GI, Spleen, Pancreas, Salivary Glands HISTO->H1 H2 IHC for UCP1: Multiple Adipose Depots H1->H2

Table 1: Key Quantitative Findings from the Efficacy & Safety Study

This table summarizes the core outcomes related to weight loss and safety after the 8-week treatment period [1].

Assessment Parameter Control (Low-Fat Diet) HFD → MFD Only HFD → MFD + WIN 18,446 HFD → MFD + N42
Weight Loss Baseline control Standard weight loss Accelerated vs. MFD Significantly accelerated vs. MFD alone
Fat Mass Not applicable Reduced Reduced Reduced without decreasing lean mass
Food Intake & Activity Not applicable Normal Unaltered Unaltered (no appetite suppression)
Energy Expenditure Not applicable Baseline level Similar to MFD only Maintained at similar level to MFD only, despite greater weight loss
Postprandial Fuel Use Not applicable Standard Not detailed Preferentially used fat
Male Fertility (Testes Histology) Normal Normal Not assessed (known blocker) Unaffected (no adverse effects)
Organ Toxicity (CBC & Histopathology) Normal Normal Not assessed No significant findings (comparable to controls)

Detailed Experimental Protocols

Animal Model and Diet Regimen [1]
  • Animals: C57BL/6J male mice (~4 weeks old), housed in an SPF facility.
  • Obesity Induction: Mice were fed a high-fat diet (HFD) for 8 weeks.
  • Treatment Phase: Obese mice were switched to a moderate-fat diet (MFD) for 8 weeks, divided into:
    • Group 1: MFD only.
    • Group 2: MFD + WIN 18,446 (1 g/kg diet), a non-specific ALDH inhibitor.
    • Group 3: MFD + N42 (1 g/kg diet).
  • Control Group: Mice fed a low-fat diet for the entire study period.
In-Life Assessments and Terminal Necropsy [1]
  • Body Weight: Measured weekly.
  • Blood Glucose: Fasting blood glucose determined every 4 weeks; an oral glucose tolerance test (OGTT) was performed at the endpoint.
  • Necropsy: Mice were euthanized by CO2 asphyxiation without prior fasting.
  • Blood Collection: Collected via cardiocentesis for Complete Blood Count (CBC) with differential.
  • Tissue Collection: Liver, adipose depots (epididymal, retroperitoneal, mesenteric, inguinal), and testes were weighed. Sections were fixed in 10% neutral buffered formalin.
Histopathology and Staining Protocols [1]
  • Tissue Processing: All collected tissues were processed, sectioned (4-5 μm), and stained with Hematoxylin and Eosin (H&E) at the University of Washington's Histology and Imaging Core.
  • Comprehensive Tissue Examination: The following tissues were examined: brain, lungs, liver, kidney, heart, testis, adrenal glands, gastrointestinal tracts, spleen, pancreas, and salivary glands.
  • Special Stains and Immunohistochemistry (IHC):
    • UCP1 IHC: Performed on formalin-fixed adipose depots (inguinal, epididymal, etc.) to assess "beiging" or thermogenic activation. A pathologist, blinded to the treatment groups, scored the extent and intensity of staining.
    • Liver Lipidosis Scoring: Cytoplasmic vacuolation of hepatocytes (indicating fat accumulation) was scored using a modified, previously established system.
Scoring Systems for Histopathology [1]

The study employed semi-quantitative scoring for specific histological features:

  • Liver Lipidosis: Scored based on the degree of cytoplasmic vacuolation (a marker of fat accumulation).
  • UCP1 IHC Staining: Scored for both the extent (percentage of positive cells) and intensity of staining in adipose tissues.

The logic of the safety assessment based on histopathology is summarized below.

G SUBJECT Tissue Samples from N42-Treated Mice PROC Histopathological Processing (H&E Staining, IHC) SUBJECT->PROC EXAMINE Blinded Examination by Pathologist PROC->EXAMINE TOXICITY Evidence of Organ Toxicity? EXAMINE->TOXICITY COMP1 Compare to: MFD-only & Control Groups EXAMINE->COMP1 YES Yes TOXICITY->YES  Potentially unsafe NO No Significant Findings (Conclusion: No organ toxicity) TOXICITY->NO  Safe


Standardized Color Palette for Histological Annotation

For consistency in annotating histological images (e.g., outlining different tissue structures), the following optimized color palette is recommended. This palette was designed to be maximally distinct, accessible to colorblind users, and visible on both bright-field H&E and immunofluorescence (IF) images [2].

Hex Codes for the 26-Color Palette: #D5FF00, #00FF00, #FF937E, #91D0CB, #0000FF, #00AE7E, #FF00F6, #5FAD4E, #01D0FF, #BB8800, #BDC6FF, #008F9C, #A5FFD2, #FFA6FE, #FFDB66, #00FFC6, #00B917, #BDD393, #004754, #010067, #0E4CA1, #005F39, #6B6882, #683D3B, #43002C, #788231


Discussion & Conclusion

The histopathology examination protocol confirmed that this compound (N42) promotes significant weight loss by reducing fat mass while preserving lean mass, without altering appetite or activity levels [1]. Critically, the comprehensive histopathological assessment across multiple major organs and tissues, combined with complete blood counts, revealed no significant organ toxicity associated with N42 treatment [1]. Furthermore, and in stark contrast to the non-specific inhibitor WIN 18,446, N42 did not affect male fertility, as evidenced by normal testes histology [1].

Key Advantages of the N42 Protocol:

  • Targeted Mechanism: Offers a non-appetite-suppressing pathway for weight loss.
  • Favorable Safety Profile: No observed toxicity or infertility in this model.
  • Translational Potential: Provides a rationale for future studies combining N42 with existing weight-loss drugs.

Future Directions: As noted by the authors, future research should determine if N42 can promote further weight loss when combined with current weight-loss drugs like GLP-1 receptor agonists [1].


References

FSI-TN42: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of FSI-TN42 as provided by commercial chemical suppliers [1] [2].

Property Specification
CAS Number 2445840-25-3 [1] [2]
Molecular Formula C₂₄H₃₁Cl₂N₅O₂ [2]
Molecular Weight 492.44 g/mol [2]
Appearance White to off-white solid powder [1] [2]
Purity ≥98% [1]
Solubility in DMSO ~200 mg/mL (~406.14 mM) [1] [2]

Storage and Handling Guidelines

Proper storage is critical for maintaining the stability of this compound. The following protocols are based on general laboratory chemical guidelines and supplier specifications [3] [1] [2].

Aspect Protocol
Storage Conditions Powder: -20°C (3-year stability) or 4°C (2-year stability). Solution: -80°C (6-month stability) or -20°C (1-month stability). Aliquot solution to avoid repeated freeze-thaw cycles [1] [2].
Labelling Label vial with compound name, concentration, date received, date reconstituted, and operator's initials in accordance with general laboratory chemical management guidelines [3].
Safe Handling For research use only. Not for human use. Handle in a well-ventilated area, preferably inside a fume hood. Wear appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses [1] [2].

In Vivo Administration Protocol

The following methodology for administering this compound in a diet-induced obesity (DIO) mouse model is derived from a published study [4] [5].

G Start Start: Acclimate C57BL/6J Male Mice A Induce Obesity (High-Fat Diet, 8 weeks) Start->A B Divide Obese Mice into Treatment Groups A->B C Treat with MFD + This compound (1 g/kg diet) B->C D Weekly: Body Weight C->D F Endpoint Analyses C->F D->D E Every 4 Weeks: Fasting Glucose E->E

Key Experimental Procedures [4] [5]
  • Animal Model and Diet: The study used C57BL/6J male mice. Obesity was induced with a High-Fat Diet (HFD) for 8 weeks. The treatment involved switching to a Moderate-Fat Diet (MFD) supplemented with this compound at a concentration of 1 gram per kg of diet.
  • In Vivo Formulation: For oral administration via diet, the compound can be formulated by first creating a concentrated stock solution in DMSO, which is then mixed with corn oil. A sample preparation method is sequentially adding 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of corn oil to achieve a 5 mg/mL working solution [1] [2].
  • Body Composition and Metabolic Analysis: Throughout the study, body weight was tracked weekly, and fasting blood glucose was measured every 4 weeks. Body composition (fat and lean mass) was analyzed using instruments like MRI or DEXA. Energy expenditure, food intake, and activity levels were measured using indirect calorimetry.

Efficacy & Safety Assessment Workflow

The experimental workflow for evaluating the efficacy and safety of this compound in the referenced study is summarized below [4] [5].

G Endpoint Endpoint Sample Collection Blood Blood Collection Endpoint->Blood Tissues Tissue Collection Endpoint->Tissues CBC Complete Blood Count (CBC) Blood->CBC Histo Histopathology (Liver, Kidney, Testes, etc.) Tissues->Histo Liver1 Liver Gene Expression (Nanostring nCounter) Tissues->Liver1 Liver2 Targeted Liver Lipidomics (LC-MS) Tissues->Liver2

Key Analytical Techniques [4] [6] [5]
  • Histopathology and Complete Blood Count (CBC): Tissues (liver, kidney, heart, testes, etc.) were fixed in formalin, processed, sectioned, and stained with Hematoxylin and Eosin (H&E) for pathological evaluation. Blood was collected via cardiocentesis for CBC with differential to assess potential toxicity.
  • Gene Expression Analysis: RNA was extracted from snap-frozen liver samples. The Nanostring nCounter platform with a Mouse Metabolic Pathways Panel was used for gene expression analysis without the need for amplification [4] [6].
  • Targeted Lipidomics: Snap-frozen liver samples were homogenized, and lipids were extracted using methyl-tert-butyl ether and methanol. The extracts were analyzed using a Sciex QTRAP 5500 mass spectrometer with electro-spray ionization (ESI) and differential mobility spectrometry (DMS) to identify and quantify over 1,600 lipid species [4].

Critical Notes for Researchers

  • Investigational Status: this compound is strictly for research purposes and is not approved for human use [1] [2].
  • Toxicity and Selectivity: The referenced study reported no significant organ toxicity or male infertility in mice with this specific ALDH1A1 inhibitor, a key improvement over non-specific inhibitors like WIN 18,446 which can cause spermatogenesis blockage [4] [5].
  • Solubility Considerations: While highly soluble in DMSO, careful sequential addition of co-solvents is required for in vivo formulations to prevent precipitation [2].

References

FSI-TN42 irreversible binding ALDH1A1

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: FSI-TN42 (N42)

This compound (N42) is an investigational, potent, and irreversible specific inhibitor of the ALDH1A1 enzyme, which is involved in retinoic acid (RA) biosynthesis. It presents a novel mechanism for weight loss that is distinct from most current therapies that primarily target appetite [1] [2].

Mechanism of Action

N42 selectively inhibits ALDH1A1, thereby reducing retinoic acid synthesis in specific metabolic tissues. This action shifts the body's energy substrate preference towards fat, leading to significant reductions in fat mass without a loss of lean mass [1] [3].

The following diagram illustrates the proposed mechanism of action of N42 and its metabolic consequences:

Summary of Efficacy and Safety Findings

Table 1: Key Efficacy and Metabolic Findings from Preclinical Studies [1] [3]

Parameter Finding with N42 (vs. MFD Control)
Body Weight & Composition Significantly accelerated weight loss; reduced fat mass, no decrease in lean mass.
Food Intake & Activity No significant changes observed.
Energy Expenditure Maintained at a similar level to control mice, despite greater weight loss.
Postprandial Substrate Use Preferentially used fat, especially under thermoneutral or mild cold challenge.
Glucose Tolerance Not significantly altered.
Male Fertility No adverse effects observed.

Table 2: Key Safety and Toxicity Findings [1]

Tissue/Organ Finding with N42
Liver (Histopathology) No significant organ toxicity reported.
Hematology (CBC) No significant abnormalities detected.
Testes No effect on weight or histology; no impact on fertility in mating studies.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Protocol 1: In Vivo Efficacy and Safety in Diet-Induced Obese Mice

This protocol assesses the weight loss efficacy and preliminary safety of N42 in a mouse model [1].

  • Animal Model: C57BL/6J male mice.
  • Diet Phases:
    • Obesity Induction: Feed a High-Fat Diet (HFD) for 8 weeks.
    • Treatment Phase: Switch to a Moderate-Fat Diet (MFD) and administer either:
      • MFD only (control)
      • MFD + N42 (1 g/kg of diet)
      • MFD + WIN 18,446 (1 g/kg of diet; non-specific inhibitor control)
  • Control Group: A separate group of mice is fed a Low-Fat Diet for the entire study period as a healthy control.
  • Key Measurements:
    • Weekly: Body weight.
    • Every 4 weeks: Fasting blood glucose.
    • Endpoint Oral Glucose Tolerance Test (OGTT).
  • Tissue Collection & Analysis:
    • Weigh key organs (liver, adipose depots, testes).
    • Perform histopathology on major organs (liver, kidneys, heart, lungs, brain, spleen, pancreas, GI tract, testes) fixed in 10% neutral buffered formalin and stained with H&E.
    • Collect blood for Complete Blood Count (CBC) with differential.
    • Analyze liver samples for lipidomics and gene expression (e.g., using Nanostring nCounter Mouse Metabolic Pathways Panel).
Protocol 2: Energy Balance and Metabolism Studies

This protocol investigates whether weight loss is driven by reduced caloric intake or increased energy expenditure [1].

  • Animals & Diet: As described in Protocol 1.
  • Metabolic Phenotyping:
    • House mice individually in a metabolic chamber system after the diet switch.
    • Food Intake: Measure precisely.
    • Physical Activity: Monitor via automated sensors.
    • Energy Expenditure: Determine via indirect calorimetry by measuring oxygen consumption and carbon dioxide production.
  • Body Composition: Analyze fat and lean mass using a dedicated method like MRI or DEXA, performed at least twice during the treatment phase.
Protocol 3: In Vitro ALDH1A1 Inhibition Assay

This biochemical assay is used to characterize the potency and specificity of N42 [2].

  • Enzymes: Use purified human ALDH1A1 and ALDH1A2.
  • Reaction: The enzyme is incubated with its substrate and the cofactor NAD+. RA synthesis is measured.
  • Inhibition Assay:
    • Add varying concentrations of N42 to the reaction mixture.
    • Measure the rate of NAD+ reduction (which correlates with RA production) in the presence and absence of the inhibitor.
    • Calculate IC₅₀ values to determine potency.
  • Specificity Check: Run parallel assays with ALDH1A2 to confirm that N42 does not significantly inhibit this related enzyme.

Future Directions & Combination Potential

Research suggests N42 could be a valuable addition to the obesity treatment arsenal. Future studies will focus on combining N42 with existing weight-loss drugs, such as GLP-1 receptor agonists, to determine if the different mechanisms of action can produce synergistic effects for greater weight loss [1]. Further investigation into its long-term safety and optimal dosing regimens is also warranted [2].

References

FSI-TN42 fat mass lean mass analysis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: FSI-TN42 (N42)

This compound (N42) is an investigational compound that selectively inhibits aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in retinoic acid (RA) biosynthesis. Targeting this pathway offers a mechanism for weight loss distinct from current appetite-suppressing drugs.

  • Core Mechanism: ALDH1A1 catalyzes the synthesis of RA from vitamin A. RA signaling plays a crucial role in regulating energy balance and fat storage. Genetic knockout studies show that mice lacking the Aldh1a1 gene are resistant to diet-induced obesity, validating this enzyme as a drug target [1] [2]. N42 binds to and inhibits ALDH1A1 with high specificity, showing an approximately 800-fold selectivity for ALDH1A1 over the closely related ALDH1A2 isoform. This specificity is critical, as inhibition of ALDH1A2 is linked to adverse effects like male infertility [2].

  • Key Efficacy Findings: Studies in C57BL/6J male mice with diet-induced obesity (DIO) show that N42 accelerates weight loss and improves metabolic health.

    • Weight and Fat Loss: Adding N42 to a moderate-fat diet (MFD) after an obesity induction phase leads to significantly greater weight loss compared to MFD alone. This weight loss is characterized by a reduction in fat mass, with no loss of lean body mass [1].
    • Metabolic Profile: N42 treatment promotes preferential use of fat for energy, particularly in thermoneutral or mild cold conditions. It does not negatively impact male fertility, a notable advantage over earlier, less-specific inhibitors [1].
    • Safety: Comprehensive histopathology and blood analysis revealed no significant organ toxicity in N42-treated mice [1].

Summary of Quantitative Data

Table 1: In Vitro and In Vivo Efficacy Profile of this compound (N42)

Parameter Findings Experimental Context
In Vitro IC₅₀ (ALDH1A1) Low nanomolar (nM) range [2] Enzymatic assay with purified human ALDH1A1
Selectivity (vs. ALDH1A2) ~800-fold [2] Comparative enzymatic assay
In Vivo Weight Suppression Significant suppression of weight gain [2]; accelerated loss of fat mass in established obesity [1] C57BL/6J male mice on HFD (prevention) or HFD→MFD (intervention)
Lean Mass Preservation No reduction in lean mass during weight loss [1] Body composition analysis in DIO mice
Impact on Fertility No effect on male fertility [1] Mating study in mice
Food Intake & Energy Expenditure No change in food intake or activity; maintained energy expenditure during weight loss [1] Metabolic cage studies

Table 2: Key Findings from N42 Efficacy Study in DIO Mice [1]

Experimental Group Body Weight Change Fat Mass Lean Mass Energy Expenditure Fuel Preference
HFD → MFD only Baseline weight loss Reduced Unchanged Baseline Baseline
HFD → MFD + N42 Significantly accelerated weight loss Further reduced Unchanged Maintained (similar to MFD-only) Increased fat utilization

Experimental Protocols

Protocol 1: Efficacy and Safety of N42 in Diet-Induced Obese Mice

This protocol assesses the compound's ability to promote weight loss and evaluates its safety profile.

  • 1. Animals and Diets:
    • Use C57BL/6J male mice.
    • Obesity Induction (Weeks 1-8): Feed a high-fat diet (HFD).
    • Treatment Phase (Weeks 9-16): Switch mice to a moderate-fat diet (MFD). Divide mice into groups: (1) MFD only, (2) MFD + N42 (1 g/kg of diet), and (3) a control group fed a low-fat diet for the entire study.
  • 2. Data Collection:
    • Weekly: Body weight.
    • Every 4 weeks: Fasting blood glucose measurements.
    • Terminal (Week 16): Oral glucose tolerance test (OGTT). Collect blood for complete blood count (CBC). Harvest and weigh tissues (liver, adipose depots, testes). Fix tissues in formalin for histopathological analysis (H&E staining).
  • 3. Safety Analysis:
    • A pathologist, blinded to the treatment groups, scores tissues for abnormalities (e.g., cytoplasmic vacuolation in hepatocytes as a sign of liver lipidosis) [1].
Protocol 2: Investigating Energy Balance and Metabolism

This protocol dissects the mechanism behind weight loss by measuring energy intake, expenditure, and substrate use.

  • 1. Animals and Treatment:
    • Induce obesity in C57BL/6J male mice with a HFD for 8 weeks.
    • Switch mice to MFD with or without N42 (n=10/group). House mice singly.
  • 2. Body Composition:
    • Measure fat and lean mass using an appropriate method (e.g., DXA or MRI) twice during the acclimation period [1].
  • 3. Indirect Calorimetry:
    • Place mice in metabolic chambers.
    • Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate energy expenditure.
    • The respiratory exchange ratio (RER = VCO₂/VO₂) indicates primary fuel source; a lower RER suggests higher fat oxidation [1].
Protocol 3: Body Composition Analysis in Preclinical Studies

Accurate body composition analysis is critical. The table below compares common methods.

Table 3: Methods for Body Composition Analysis in Rodents [3]

Method Compartments Measured Key Advantages Key Limitations
Dual-Energy X-ray Absorptiometry (DXA) Fat mass, lean mass, bone mineral content High throughput, good for longitudinal studies, widely used Cannot distinguish between visceral and subcutaneous fat
Magnetic Resonance Imaging (MRI) Fat mass, lean mass, visceral & subcutaneous adipose tissue High accuracy, excellent for distinguishing specific compartments Expensive, low throughput, requires specialized analysis
Computed Tomography (CT) Fat mass, lean mass, visceral & subcutaneous adipose tissue High accuracy, high spatial resolution Radiation exposure, expensive, not portable
Bioelectrical Impedance Analysis (BIA) Fat mass, fat-free mass Low cost, rapid, portable Lower accuracy, influenced by hydration status

Signaling Pathway and Experimental Workflow

The following diagram illustrates the hypothesized mechanism of action for this compound and the primary workflow for assessing its efficacy.

G cluster_pathway Proposed Mechanism of this compound (N42) cluster_workflow Key Efficacy Experiment Workflow VitA Vitamin A (Retinol) Retinal all-trans-Retinal VitA->Retinal RA Retinoic Acid (RA) Retinal->RA Oxidation RAR RA Receptor (RAR/RXR) RA->RAR TargetGenes Gene Expression Regulating Fat Storage RAR->TargetGenes FatMass Reduced Fat Mass TargetGenes->FatMass Altered N42 This compound (ALDH1A1 Inhibitor) ALDH1A1 ALDH1A1 Enzyme N42->ALDH1A1 Inhibits Start C57BL/6J Male Mice HFD High-Fat Diet (HFD) 8 weeks Start->HFD ObeseMice Mice with Diet-Induced Obesity HFD->ObeseMice Randomize Randomize into Groups ObeseMice->Randomize Group1 MFD only Randomize->Group1 Group 1 Group2 MFD + N42 (1 g/kg diet) Randomize->Group2 Group 2 Treatment Treatment Period 8 weeks Group1->Treatment Group2->Treatment Analysis Terminal Analysis Treatment->Analysis Data1 Body Weight Fasting Glucose Analysis->Data1 Data2 Body Composition (Fat/Lean Mass) Analysis->Data2 Data3 Histopathology & Safety Analysis->Data3

Conclusion and Future Directions

This compound represents a novel therapeutic approach to weight management by targeting retinoic acid biosynthesis. Its ability to promote fat-specific mass reduction while preserving lean mass and maintaining a favorable safety profile in preclinical models is promising.

Future work will focus on determining its efficacy in combination with existing weight-loss drugs (e.g., GLP-1 receptor agonists) and further elucidating the molecular pathways downstream of ALDH1A1 inhibition that drive increased fat utilization [1].

References

FSI-TN42 Stability & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data for handling FSI-TN42:

Aspect Specification Conditions / Notes
Solubility in DMSO ~200 mg/mL (~406.14 mM) [1] [2] Requires ultrasonication for dissolution [1] [2].
Powder Storage -20°C for 3 years; 4°C for 2 years [1] [2] -
DMSO Stock Solution Storage -80°C for 6 months; -20°C for 1 month [1] [2] Avoid repeated freeze-thaw cycles.
Aliquoting Highly Recommended [1] Prevents degradation from repeated freeze-thaws.
DMSO Quality Use newly opened, anhydrous DMSO [1] Hygroscopic DMSO impacts solubility.

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter when working with this compound solutions.

Problem 1: The powder or solution does not look right.
  • FAQ: The vial appears empty after delivery. What should I do?

    • Cause: Small quantities of lyophilized product can form a thin film on the vial's walls, making it appear empty [3].
    • Solution: Add the recommended solvent (e.g., DMSO) and use vortexing or sonication to ensure the compound is fully dissolved [3].
  • FAQ: The DMSO stock solution is cloudy or has precipitate after thawing.

    • Cause: This is common upon thawing a frozen DMSO stock or when diluting it with aqueous buffers. Water absorption can also cause precipitation [4] [3].
    • Solution:
      • Warm gently: Warm the solution to 37°C in a water bath for brief periods [3].
      • Agitate: Combine warming with vortexing or sonication for several minutes [3].
      • Confirm dissolution: Always ensure the precipitate has completely re-dissolved before using the solution in an assay [3].
Problem 2: The compound precipitates during experimental use.
  • FAQ: The compound dissolves in DMSO but precipitates when I dilute it with my assay buffer.
    • Cause: This is a frequent challenge, as compounds are often less soluble in aqueous media than in pure DMSO [3].
    • Solution:
      • Re-dissolve: Use a few minutes of vortexing, sonication, or heating in a 37°C water bath with sonication [3].
      • Ensure freshness: For critical experiments, prepare the diluted solution fresh just before use [3].
      • Consider solvent tolerance: The low final concentration of DMSO (e.g., 0.1% or 0.2%) in most cell-based assays generally does not affect viability [3].
Problem 3: I am concerned about long-term stability.
  • FAQ: How can I maximize the shelf-life of my DMSO stock solution?
    • Practice 1: Aliquoting. Upon preparation, immediately aliquot the stock solution into single-use vials. This minimizes the number of freeze-thaw cycles and exposure to ambient conditions, which is critical for stability [1] [5].
    • Practice 2: Control Humidity. Use tightly sealed containers and store DMSO in a low-humidity environment. Studies show water is a more critical factor in compound loss than oxygen [6] [7].
    • Practice 3: Use Proper Containers. While studies show no significant difference in compound recovery between glass and polypropylene over 5 months, always use chemically resistant, airtight labware [6].

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the recommended protocol for creating a stable this compound DMSO stock solution.

Start Start Preparation Step1 Bring vial to room temp. (if frozen) Start->Step1 Step2 Add calculated volume of fresh, anhydrous DMSO Step1->Step2 Step3 Sonicate and/or vortex until completely dissolved Step2->Step3 Step4 Immediately aliquot into single-use vials Step3->Step4 Step5 Store at -80°C (6 months) or -20°C (1 month) Step4->Step5 Note For Use: Thaw an aliquot and use immediately. Discard after use. Step5->Note

References

FSI-TN42 organ toxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the evidence that FSI-TN42 does not cause significant organ toxicity?

    • A1: A comprehensive histopathological examination was conducted on major organs, including the brain, lungs, liver, kidney, heart, testis, adrenal glands, gastrointestinal tracts, spleen, pancreas, and salivary glands [1]. Tissues from mice treated with N42 showed no significant pathological findings compared to control groups. Furthermore, complete blood counts (CBC) did not indicate any systemic toxicity [1].
  • Q2: Were there any specific findings in the liver, a common site of drug toxicity?

    • A2: Yes, the liver was closely examined. Histopathology reports noted that any observed cytoplasmic vacuolation of hepatocytes (interpreted as liver lipidosis) was scored, and the results indicated no significant drug-induced liver injury in the N42-treated group [1].
  • Q3: Does this compound affect fertility, unlike the non-specific inhibitor WIN 18,446?

    • A3: Correct. A specific mating study was performed to test fertility. Results demonstrated that N42 did not affect male fertility [1]. This is a key differentiator from WIN 18,446, which inhibits both ALDH1A1 and ALDH1A2 and reversibly blocks spermatogenesis [1].
  • Q4: What is the core metabolic effect of this compound that leads to weight loss?

    • A4: N42 accelerates weight loss by reducing fat mass without decreasing lean mass [1]. It does not work by suppressing appetite, as food intake and activity levels were unaltered. The mechanism involves a shift in energy substrate use; mice treated with N42 preferentially used fat for energy, especially under thermoneutral or mild cold conditions [1].

Experimental Protocols & Data

For researchers looking to replicate or understand the key studies, here are the summarized methodologies and findings.

Table 1: Summary of Key Experimental Findings for this compound [1]

Assessment Area Experimental Method Key Finding
Weight Loss Efficacy Weekly weighing of diet-induced obese mice switched to MFD ± N42. Significant acceleration of weight loss vs. MFD control; fat mass reduced, lean mass preserved.
Organ Toxicity Histopathology on major organs; Complete Blood Count (CBC). No significant organ toxicity identified.
Fertility Impact Mating study in male mice. No adverse effect on male fertility.
Mechanism of Action Indirect calorimetry to measure energy expenditure and substrate use. No change in overall energy expenditure; preferential use of fat as an energy source.
Food Intake & Activity Direct monitoring of food consumption and activity levels. No alteration in food intake or activity.

Detailed Protocol: Efficacy and Safety Study in Mice This protocol can serve as a reference for your own study design [1].

  • Animals and Diet:

    • Use C57BL/6J male mice (e.g., ~4 weeks old).
    • Acclimatize mice to the facility and provide a standard chow diet for ~1 week.
    • Induce obesity by feeding a High-Fat Diet (HFD) for 8 weeks.
    • Switch the mice to a Moderate-Fat Diet (MFD) and divide into groups: MFD only, MFD + WIN 18,446 (1 g/kg diet), and MFD + N42 (1 g/kg diet). Include a control group on a low-fat diet for the entire study.
  • Data Collection:

    • Weigh mice weekly.
    • Measure fasting glucose every 4 weeks.
    • Perform an oral glucose tolerance test at the end of the study.
  • Terminal Analysis (Toxicity & Tissue Collection):

    • Euthanize mice via CO2 asphyxiation without prior fasting.
    • Collect blood via cardiocentesis for Complete Blood Count (CBC) with differential.
    • Weigh key organs and adipose depots (epididymal, retroperitoneal, mesenteric, inguinal).
    • Fix tissues in 10% neutral buffered formalin for histopathological examination. Tissues should include brain, lungs, liver, kidney, heart, testis, adrenal glands, GI tract, spleen, pancreas, and salivary glands.
    • Score histopathological changes (e.g., liver lipidosis) by a pathologist blinded to the treatment groups.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the experimental workflow and proposed mechanism of action for this compound, generated using Graphviz per your specifications.

Diagram 1: Preclinical Toxicity & Efficacy Workflow

Diagram 2: Proposed Mechanism of this compound Action

G ALDH1A1 ALDH1A1 Inhibition by N42 RA Modulates Retinoic Acid (RA) Signaling ALDH1A1->RA Substrate Alters Energy Substrate Use ALDH1A1->Substrate NoAppetite No Appetite Suppression ALDH1A1->NoAppetite vs. GLP-1 Fertility No Male Infertility ALDH1A1->Fertility vs. WIN 18,446 Toxicity No Significant Organ Toxicity ALDH1A1->Toxicity FatUse Preferential Fat Utilization RA->FatUse Substrate->FatUse FatLoss Reduced Fat Mass FatUse->FatLoss WeightLoss Accelerated Weight Loss FatLoss->WeightLoss

Troubleshooting Guide

  • Unexpected Weight Loss in Control Groups: Ensure diets are correctly formulated and stored. The HFD→MFD switch itself causes weight loss; the drug effect is measured as an acceleration of this process [1].
  • High Variability in Data: The C57BL/6J strain has a known congenital liver defect (porto-systemic shunt) that can significantly affect metabolism and drug processing. Examine livers during necropsy and exclude affected mice from analysis [1].
  • Interpreting Liver Histology: Use a blinded pathologist and a standardized scoring system (e.g., for cytoplasmic vacuolation/liver lipidosis) to ensure objective assessment of potential toxicity [1].

References

Compound Comparison: N42 vs. WIN 18,446

Author: Smolecule Technical Support Team. Date: February 2026

Feature WIN 18,446 (Pan-ALDH1A Inhibitor) FSI-TN42 (N42) (ALDH1A1-Specific Inhibitor)
Primary Target & Specificity Inhibits ALDH1A1, ALDH1A2, and ALDH1A3 [1] [2]. Low specificity. Potently and irreversibly inhibits ALDH1A1 with >800-fold specificity for ALDH1A1 over ALDH1A2 [3] [4].
Efficacy in Weight Suppression Effective: suppresses weight gain, reduces adiposity in DIO mice [2]. Effective: promotes weight loss, reduces fat mass without lean mass loss in DIO mice [5] [6].
Hepatic Lipidosis Causes hepatic lipidosis (increased liver triglycerides) [3] [2]. Does not cause hepatic lipidosis [3] [4].
Impact on Fertility Causes reversible male infertility by inhibiting spermatogenesis [1] [7]. Does not affect male fertility [5] [6].
Mechanism of Weight Loss Alters energy metabolism; increases UCP1 in adipose tissue [2]. Increases whole-body fat utilization; does not alter food intake or activity [5].
Other Key Toxicity Inhibits ALDH2, causing alcohol aversion [5]. Improved specificity reduces off-target risk profile [5] [3].

Detailed Experimental Protocols

Here are the essential methodologies for key experiments comparing the two compounds.

Protocol: Assessing Efficacy in Diet-Induced Obese (DIO) Mice

This study design is used to evaluate compound effects on established obesity [5].

  • Animals: C57BL/6J male mice.
  • Obesity Induction: Feed mice a High-Fat Diet (HFD) for 8 weeks.
  • Treatment Phase: After 8 weeks, switch mice to a Moderate-Fat Diet (MFD) and distribute into groups:
    • Group 1: MFD only (control)
    • Group 2: MFD + WIN 18,446 (1 g/kg of diet)
    • Group 3: MFD + N42 (1 g/kg of diet)
  • Treatment Duration: 8 weeks.
  • Key Weekly Measurements: Body weight.
  • Key Terminal Analyses: Fasting blood glucose, oral glucose tolerance test (OGTT), tissue collection (liver, adipose depots), and histopathology.
Protocol: Evaluating Energy Expenditure and Metabolism

This protocol investigates whether weight loss is driven by reduced intake or increased expenditure [5].

  • Animals & Induction: Use DIO mice (e.g., after HFD for 8 weeks).
  • Treatment: Divide mice into two groups: MFD only vs. MFD + N42.
  • Acclimation: House mice singly in metabolic cages for 1-2 weeks before data collection.
  • Measurements:
    • Food Intake: Measured daily.
    • Body Composition: Assessed using MRI or DEXA.
    • Energy Expenditure: Measured via indirect calorimetry (monitoring O₂ consumption and CO₂ production).
    • Activity: Recorded using infrared beams or running wheels.
Protocol: Histopathology and Hepatic Lipidosis Scoring

This method is critical for identifying hepatic lipidosis, a key differentiator between compounds [5] [2].

  • Tissue Collection: At study endpoint, euthanize mice and collect liver tissue.
  • Fixation: Immerse tissue in 10% neutral buffered formalin.
  • Processing & Staining: Process fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
  • Scoring: Examine slides microscopically. Score cytoplasmic vacuolation of hepatocytes (indicating lipid accumulation) using a semi-quantitative system:
    • Score 0: No vacuolation.
    • Score 1: Minimal vacuolation (<10% of hepatocytes).
    • Score 2: Mild vacuolation (10-33%).
    • Score 3: Moderate vacuolation (34-66%).
    • Score 4: Severe vacuolation (>66%).

Troubleshooting Common Technical Issues

Q: What could cause a lack of weight loss effect in my DIO mouse model with N42? A: First, verify the diet preparation. Ensure the compound is uniformly mixed into the diet at the correct concentration (e.g., 1 g/kg diet). Confirm the stability of the compound in the diet over the feeding period. Second, check your obesity model; ensure mice have developed significant obesity (e.g., over 8 weeks on HFD) before starting treatment.

Q: How do I confirm that hepatic lipidosis is absent in my N42-treated mice? A: Rely on direct histological assessment. The absence of hepatic lipidosis with N42 is a key finding [3] [4]. Follow the histopathology protocol above. Compare your N42-treated liver sections with positive controls (e.g., from WIN 18,446-treated mice [2]) and negative controls (low-fat diet-fed mice). The scoring system will provide an objective measure.

Q: What is the best way to confirm target engagement for N42? A: Directly measuring reduced RA levels in tissues is challenging. A robust functional proxy is to use a retinoic acid-responsive luciferase reporter cell assay (not detailed in search results but standard in the field). Alternatively, monitor the expression of well-known RA target genes (e.g., Cyp26a1, Rarb) in tissues like liver via qPCR; effective inhibition should downregulate these genes.

Experimental Workflow and Mechanism of Action

The diagram below illustrates the core workflow for evaluating these compounds and their distinct mechanisms.

G cluster_mechanism Mechanism of Action Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation RA Retinoic Acid (RA) Retinal->RA Irreversible Oxidation Analysis3 Histopathology RA->Analysis3 WIN WIN 18,446 WIN->RA Broad Inhibition (ALDH1A1/2/3) Group2 MFD + WIN 18,446 WIN->Group2 N42 N42 N42->RA Specific Inhibition (ALDH1A1) Group3 MFD + N42 N42->Group3 DIO_Mice Establish DIO Mouse Model Treatment_Groups Assign Treatment Groups DIO_Mice->Treatment_Groups Group1 MFD + Vehicle Treatment_Groups->Group1 Treatment_Groups->Group2 Treatment_Groups->Group3 InVivo_Metrics In-Vivo Metrics Group1->InVivo_Metrics 8 weeks Group2->InVivo_Metrics 8 weeks Group3->InVivo_Metrics 8 weeks Terminal_Analysis Terminal Analysis InVivo_Metrics->Terminal_Analysis Metric1 Body Weight InVivo_Metrics->Metric1 Metric2 Food Intake InVivo_Metrics->Metric2 Metric3 Energy Expenditure InVivo_Metrics->Metric3 Analysis1 Glucose Tolerance Terminal_Analysis->Analysis1 Analysis2 Tissue Weights Terminal_Analysis->Analysis2 Terminal_Analysis->Analysis3 Analysis4 Gene Expression Terminal_Analysis->Analysis4

Key Technical Takeaways for Researchers

  • N42 is a Superior Tool for Obesity Research: Its high specificity for ALDH1A1 effectively uncouples the therapeutic goal of weight loss from the major off-target toxicities (hepatic lipidosis and infertility) associated with WIN 18,446 [5] [3].
  • Diet is a Critical Experimental Variable: Note that in efficacy studies, treatment often begins after a switch from a High-Fat Diet (HFD) to a Moderate-Fat Diet (MFD). The weight loss observed is due to the compound accelerating the effects of this dietary change [5].
  • Mechanism is Fat-Specific: N42 promotes weight loss specifically by reducing fat mass, not lean mass, and enhances whole-body fat utilization for energy without suppressing appetite [5] [6].

References

Optimizing FSI-TN42 diet administration

Author: Smolecule Technical Support Team. Date: February 2026

FSI-TN42 Overview & Key Findings

This compound is a selective inhibitor of the enzyme ALDH1A1 (also known as RALDH1), which is involved in the synthesis of retinoic acid (RA) from vitamin A [1] [2]. Its potential for weight management stems from the observation that mice genetically lacking the Aldh1a1 gene are resistant to diet-induced obesity [1].

The table below summarizes the core findings from preclinical studies on this compound in mice [1] [2].

Aspect Finding in Preclinical Models
Primary Mechanism ALDH1A1/RALDH1 enzyme inhibition; reduces retinoic acid synthesis [1] [2].
Weight Effect Promotes weight loss and reduces fat mass without decreasing lean mass [1] [2].
Food Intake Does not alter food intake or activity levels (non-appetite suppressing) [1] [2].
Energy Expenditure Maintained similar to control mice despite greater weight loss [1].
Fuel Utilization Increases preferential use of fat for energy, especially under thermoneutral or mild cold challenge [1].
Fertility (Male) Did not affect male fertility, unlike non-selective inhibitors [1] [2].
Potential Application Could be combined with current appetite-suppressing weight-loss drugs for enhanced effect [1].

Experimental Protocols

Here is a detailed methodology for a key efficacy study on this compound in a diet-induced obesity mouse model [1].

Study Design for Efficacy and Safety

This protocol outlines an 8-week obesity induction period followed by an 8-week treatment period.

Animals and Diets

  • Animals: C57BL/6J male mice (~4 weeks old at start).
  • Obesity Induction Diet: High-Fat Diet (HFD), fed for 8 weeks.
  • Treatment Diets:
    • Moderate Fat Diet (MFD): Serves as the base diet during the treatment phase.
    • MFD + WIN 18,446 (1 g/kg diet): A non-selective ALDH1A inhibitor used for comparison.
    • MFD + N42 (1 g/kg diet): The experimental group.
    • Control Diet: A low-fat diet (e.g., AIN93M) fed to a separate group for the entire study as a growth control.

Procedure

  • Acclimation: Acclimate mice to the facility for ~1 week with a standard chow diet.
  • Dietary Acclimation: Feed all mice a purified control diet (AIN93M) for 1 week.
  • Obesity Induction: Feed the test groups a HFD for 8 weeks to induce obesity.
  • Treatment Phase: Randomly divide obese mice into three groups and feed for 8 weeks:
    • Group 1: MFD only
    • Group 2: MFD + WIN 18,446
    • Group 3: MFD + N42
    • (The control group remains on the low-fat diet)
  • Data Collection:
    • Body Weight: Record weekly.
    • Fasting Blood Glucose: Measure every 4 weeks.
    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study.
    • Tissue Collection: At endpoint, collect blood for complete blood counts (CBC) and tissues (liver, adipose depots, testes) for histopathology and weight measurement.

The following diagram illustrates the core workflow of this experimental design.

G cluster_notes Data Collected Weekly/Bi-Weekly Start Start: C57BL/6J Male Mice (~4 weeks old) Acclimation 1-Week Acclimation (Standard Chow) Start->Acclimation DietAcclim 1-Week Dietary Acclimation (Purified Control Diet) Acclimation->DietAcclim HFD 8-Week Obesity Induction (High-Fat Diet - HFD) DietAcclim->HFD GroupSplit Group Assignment (n=37) HFD->GroupSplit MFD_Only Group: MFD Only (Moderate Fat Diet) GroupSplit->MFD_Only  Obese Mice MFD_WIN Group: MFD + WIN 18,446 (Non-selective inhibitor) GroupSplit->MFD_WIN MFD_N42 Group: MFD + this compound (ALDH1A1-specific inhibitor) GroupSplit->MFD_N42 Treatment 8-Week Treatment Phase MFD_Only->Treatment MFD_WIN->Treatment MFD_N42->Treatment Control Control Group (Low-Fat Diet for entire study) EndData Endpoint Data Collection Control->EndData 16 Weeks Treatment->EndData BG Fasting Glucose EndData->BG OGTT Oral Glucose Tolerance Test (OGTT) EndData->OGTT Path Tissue Histopathology & Blood Counts (CBC) BW BW EndData->BW Body Body Weight Weight , shape=note, fillcolor= , shape=note, fillcolor=

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter when working with this compound.

Problem Possible Cause Solution / Recommendation
Unexpected Weight Gain in Treatment Group Diet preparation error; incorrect drug concentration. Verify drug concentration in diet (1 g N42 per kg diet). Ensure homogeneous mixing into the MFD.
No Significant Effect on Body Weight Insufficient obesity induction; issues with diet formulation/palatability. Confirm >8g weight gain during HFD phase. Check food intake; if low, ensure diet is fresh and palatable.
Significant Weight Loss in Control Groups Underlying health issues in colony (e.g., liver defect). Exclude mice with congenital porto-systemic shunts, which can affect metabolism and drug processing [1].
High Variability in Results Inconsistent diet mixing; genetic background. Use congenic mouse strains (e.g., C57BL/6J). Standardize diet mixing protocol and store diet appropriately to prevent degradation.

Frequently Asked Questions

Q1: How does this compound's mechanism differ from current weight-loss drugs? Unlike GLP-1 agonists and most FDA-approved drugs that primarily act on appetite control in the brain, this compound does not suppress appetite or alter food intake [1]. It works by inhibiting an enzyme in retinoic acid metabolism, leading to increased fat burning without reducing lean mass. This makes it a potential candidate for combination therapy with appetite-suppressing drugs [1].

Q2: What safety data is available for this compound? In the cited study, mice treated with N42 did not show significant organ toxicity based on comprehensive histopathology of major organs (e.g., brain, lungs, liver, kidney) and complete blood counts (CBC) [1]. Furthermore, it did not cause male infertility, a known side effect of non-selective ALDH1A inhibitors [1] [2].

Q3: Can this compound be used in female mice? The primary efficacy and safety studies were conducted on male mice [1] [2]. Therefore, the effects and optimal dosing in female mice have not been established and would require further investigation.

References

FSI-TN42 plasma concentration monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is monitoring FSI-TN42 plasma concentration important? Monitoring plasma levels of N42 is crucial in preclinical and clinical development to establish its Pharmacokinetic (PK) and Pharmacodynamic (PD) profile. This involves understanding how the drug is absorbed, distributed, metabolized, and excreted (PK), and how its concentration in the body relates to its biological effects, such as weight loss and metabolic changes (PD) [1] [2].

  • Q2: What is the primary analytical technique used to quantify this compound? The technique used in published mouse studies is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) [2]. This method is favored for its high sensitivity and specificity in detecting and measuring small molecules like N42 in complex biological matrices such as plasma.

  • Q3: My analytical results show high variability. What could be the cause? Variability can arise from several sources. Using a stable isotopically labeled internal standard (SIL-IS) is a best practice that can correct for losses during sample preparation and ionization variations in the mass spectrometer. The published method for N42 used a structural analog as an internal standard, but a SIL-IS would be the gold standard for a robust assay [2]. Other factors include sample preparation consistency and instrument calibration.

  • Q4: Does this compound inhibit other enzymes that could cause side effects? A key advantage of N42 is its high specificity for ALDH1A1. In vitro studies show it has an 800-fold selectivity for ALDH1A1 over ALDH1A2, a related enzyme crucial for male fertility. This specificity helps it avoid the testicular toxicity seen with non-specific inhibitors like WIN 18,446. Furthermore, a pyrazole-based ALDH1A inhibitor (different from the piperazine-based N42) showed no inhibition of ALDH2, an enzyme involved in alcohol metabolism, in a mouse ethanol clearance assay, suggesting that side effects related to alcohol consumption may be avoidable with specific compounds [2] [3].

Experimental Protocols & Workflows

Here is a generalized experimental workflow for quantifying N42 in plasma, based on the techniques used in the search results.

G start Start: Plasma Sample prep Sample Preparation - Add Internal Standard - Protein Precipitation or Liquid-Liquid Extraction start->prep lc Liquid Chromatography (LC) Column: C18 (e.g., Phenomenex) Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid prep->lc ms Mass Spectrometry (MS) Ionization: ESI+ Detection: MRM Mode lc->ms data Data Analysis Quantify using calibration curve and internal standard ms->data end Result: N42 Concentration data->end

Protocol 1: LC-MS/MS Method for N42 Quantification (Adapted from Mouse Study) [2]

This protocol summarizes the key parameters from a published mouse study that you can adapt and validate for your own matrices.

1. Sample Preparation:

  • Internal Standard: Add a known concentration of a stable isotopically labeled N42 or a suitable structural analog to the plasma sample.
  • Protein Precipitation: Mix the plasma sample with a larger volume of acetonitrile (e.g., 1:3 ratio) to precipitate proteins. Vortex and then centrifuge (e.g., 14,000 x g for 10 minutes) to obtain a clear supernatant.

2. Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., Phenomenex, 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile.
  • Gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 80 | 20 | | 1.75 | 80 | 20 | | 2.0 | 5 | 95 | | 3.5 | 5 | 95 | | 5.0 | 80 | 20 |
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Source Parameters: The specific voltage and gas settings will need optimization for your instrument. The referenced study used parameters like curtain gas (35), source temperature (300°C), and ion spray voltage (5500 V) [2].
  • MRM Transitions: You must experimentally determine the optimal precursor ion > product ion transitions for N42 and the internal standard.

4. Data Analysis:

  • Generate a calibration curve by analyzing spiked plasma samples with known concentrations of N42.
  • Plot the peak area ratio (N42 / Internal Standard) against the nominal concentration.
  • Use linear regression to fit the curve and calculate the concentration of N42 in unknown samples.

Quantitative Data Summary

The following table consolidates key quantitative information about this compound from the search results.

Parameter Value / Finding Context / Notes
In vitro IC₅₀ for ALDH1A1 Low nM range Demonstrates high potency against the primary target [2]
Specificity (ALDH1A1 vs. ALDH1A2) 800-fold High selectivity reduces risk of off-target effects [2]
In vivo Dosing (Mice) 1 g/kg of diet or 200 mg/kg body weight (oral) Effective for weight suppression in diet-induced obesity models [1] [2]
Key Efficacy Finding Significant acceleration of weight loss Reduced fat mass without decreasing lean mass or food intake [1]
Key Safety Finding No significant organ toxicity or male infertility observed Differentiates from non-specific inhibitor WIN 18,446 [1] [2]

Mechanism of Action & Biological Context

Understanding the biological pathway of this compound helps in interpreting its effects and planning comprehensive experiments.

G VitA Vitamin A (Retinol) Retinal all-trans Retinal VitA->Retinal RA Retinoic Acid (RA) Retinal->RA oxidation by ALDH1A1 Enzyme: ALDH1A1 ALDH1A1->Retinal Catalyzes RAR RA Receptor (RAR/RXR) RA->RAR GeneTrans Gene Transcription (Involved in Fat Storage) RAR->GeneTrans FatMass Increased Fat Mass GeneTrans->FatMass N42 This compound Inhibitor N42->ALDH1A1 Irreversibly Inhibits

The diagram above illustrates how this compound produces its metabolic effects:

  • Normal Pathway: The enzyme ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA). RA activates specific nuclear receptors (RAR/RXR), which regulate genes that promote fat storage [1] [2].
  • Inhibition by N42: this compound potently and irreversibly inhibits ALDH1A1. This blockade reduces the synthesis of RA [2].
  • Metabolic Outcome: The reduction in RA signaling shifts energy metabolism. Studies in mice show this leads to increased fat utilization for energy, especially after eating and under mild cold stress, resulting in significant fat mass reduction without the need to reduce food intake [1].

References

Understanding Batch Variability & Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

For a research chemical like FSI-TN42, ensuring consistency between batches is critical for reproducible experimental results. The core concepts are summarized in the table below.

Concept Description Importance for this compound Research
Between-Batch Variability Differences in critical quality attributes (CQAs) between different production batches of a substance [1]. High variability can lead to irreproducible results in weight loss or metabolic studies, confounding research findings [2].
Within-Batch Variability Differences in CQAs among samples taken from the same batch [1]. Affects the precision and reliability of dosing in animal or in vitro studies [2] [3].
Critical Quality Attributes (CQAs) Physicochemical properties defining identity, purity, and strength (e.g., molecular weight, dimer content for proteins, potency for inhibitors) [1]. For this compound, CQAs likely include purity, chemical identity, and ALDH1A1 inhibitory potency (IC50 value) [3].
Quality Control (QC) Standards Reference materials used to monitor technical variation across sample preparation and instrument performance [4]. Use of QC standards is essential to distinguish true biological effects from experimental artifacts introduced during analysis [4].

Analytical Methods for Assessment

The following techniques, applicable to pharmaceutical compounds, can be used to profile batches and monitor CQAs.

Technique Application in Variability Assessment Relevant CQAs Measured
Chromatography (e.g., SEC, UHPLC) Separates components in a mixture to assess purity and identify impurities [1]. Purity, monomer/aggregate content [1].
Mass Spectrometry (MS) Precisely determines molecular weight and confirms chemical identity [1]. Molecular weight, chemical structure identity [4] [1].
Spectroscopy (e.g., NMR, CD, FTIR) Analyzes higher-order structures and functional groups [1]. Protein conformation, structural integrity.
Powder Rheometry Measures bulk powder properties like flowability and cohesion (Note: Based on general chemical analysis) [5]. Handling and dispensing behavior.

Experimental Protocol: Evaluating Batch Quality

Here is a detailed methodology for assessing a new batch of this compound upon receipt, based on standard pharmaceutical quality assessment practices [1].

  • Confirm Identity and Purity
    • Step: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).
    • Detail: Compare the chromatographic profile and mass spectrum of the new batch against a known reference standard (if available). The primary peak should correspond to this compound (Molecular Weight: 492.44 g/mol, CAS No. 2445840-25-3), and the purity should be confirmed by the area percentage of this peak [3].
  • Verify Biological Potency
    • Step: Perform a dose-response enzymatic assay to determine the IC50 value for ALDH1A1 inhibition.
    • Detail: The reported IC50 for this compound is 23 nM against ALDH1A1. The potency of the new batch should be consistent with this value, demonstrating an 800-fold selectivity over ALDH1A2 (IC50 > 20,000 nM) [3].
  • Document Physical Characteristics
    • Step: Record the physical appearance of the compound. This compound is described as a white to off-white solid [3]. Note any discrepancies in color or texture.
  • Implement In-Study Quality Controls
    • Step: Use a homogeneous control standard in your experiments to monitor technical variation.
    • Detail: As discussed in the literature on mass spectrometry imaging, you can create a tissue-mimicking quality control standard (e.g., a small molecule in a gelatin matrix) and run it alongside your experimental samples. This helps distinguish batch-related variability from technical artifacts introduced during sample preparation and instrument analysis [4].

This workflow for evaluating a new batch of this compound can be visualized as follows:

Start Start: Receive New this compound Batch Step1 1. Confirm Identity & Purity • HPLC/UHPLC-MS • Match chromatogram & mass • Verify MW: 492.44 g/mol Start->Step1 Step2 2. Verify Biological Potency • Enzymatic Assay • Confirm IC50 ~23 nM for ALDH1A1 • Check selectivity vs. ALDH1A2 Step1->Step2 Fail Batch Rejected/Queried Step1->Fail Does not match Step3 3. Document Physical Traits • Appearance: White to off-white solid Step2->Step3 Step2->Fail Potency out of range Step4 4. Implement In-Study QC • Use control standards • Monitor technical variation Step3->Step4 Step3->Fail Physical traits abnormal Pass Batch Approved for Use Step4->Pass

Frequently Asked Questions (FAQs)

Q1: My experimental results with a new batch of this compound are inconsistent with previous data. What should I do?

  • A: First, repeat the confirmatory tests for the new batch (identity, purity, potency) as per the protocol above. Simultaneously, re-test the previous batch or a retained sample using the same analytical methods under the same conditions. This will help you determine if the inconsistency originates from a change in the compound itself or from variations in your experimental conditions [4] [1].

Q2: How should this compound be stored to maintain stability between experiments?

  • A: While specific stability data is not provided in the search results, the supplier MedChemExpress recommends storing the powder at -20°C for 3 years or at 4°C for 2 years. Once dissolved in DMSO, stock solutions should be stored at -80°C for 6 months or -20°C for 1 month. Always avoid repeated freeze-thaw cycles [3].

Q3: What is the most critical parameter to check for FSI-TN1A1 inhibitor functionality?

  • A: The most critical parameter is the biological potency, specifically its IC50 value against ALDH1A1. A shift in this value would directly impact the concentration needed to achieve the desired effect in your models, potentially explaining a lack of efficacy or unexpected toxicity [2] [3].

References

Known Pharmacological & Safety Profile of FSI-TN42

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a diet-induced obesity mouse model study, which included preliminary safety and tissue examination [1] [2].

Aspect Findings in Mice
Key Efficacy Promoted significant weight loss, reduced fat mass, preserved lean mass [1] [2].
Mechanism Acts as a selective, orally active ALDH1A1 inhibitor (IC₅₀: 23 nM); 800-fold more potent for ALDH1A1 than ALDH1A2 [3].
Toxicity Screening No significant organ toxicity observed upon histopathology of brain, lungs, liver, kidney, heart, etc. [1].
Fertility Impact Did not affect male fertility, unlike non-selective inhibitors [1].
Energy Balance Did not alter food intake or activity levels; increased fat utilization for energy [1].

How to Approach Tissue Distribution Analysis

Since specific tissue distribution data for FSI-TN42 is not published, you would need to conduct these experiments. The general workflow involves:

  • Compound Administration & Sample Collection: Orally administer a known dose of this compound to animal models. At predetermined time points, collect blood (plasma) and tissues of interest (e.g., liver, adipose tissue, brain, muscle, testes).
  • Sample Processing: Homogenize tissue samples and extract this compound along with plasma samples. The targeted lipidomics protocol used in the mouse study for liver samples can serve as a reference [1].
  • Quantification: Use a highly sensitive and specific method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify this compound concentrations in each sample.
  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each tissue to understand the compound's absorption, distribution, and clearance.

start Study Design a1 1. Animal Dosing (Oral administration of this compound) start->a1 a2 2. Sample Collection (Blood/Plasma and Tissues at time points) a1->a2 a3 3. Sample Processing (Tissue homogenization & compound extraction) a2->a3 a4 4. Quantification (LC-MS/MS Analysis) a3->a4 a5 5. Data Analysis (Calculate PK parameters per tissue) a4->a5 end Tissue Distribution Profile a5->end

Frequently Asked Questions

Q: What is the major advantage of this compound over other ALDH1A inhibitors like WIN 18,446? A: The key advantage is its selectivity. This compound is highly specific for ALDH1A1, which is linked to resistance to diet-induced obesity. In contrast, WIN 18,446 is a pan-inhibitor that also potently inhibits ALDH1A2, leading to a reversible block in spermatogenesis and male infertility. This compound did not affect male fertility in studies [1].

Q: Which tissues should be prioritized for analysis in a tissue distribution study? A: Based on the known metabolic effects and safety profile, high-priority tissues should include:

  • Liver and Adipose Tissue: For understanding its weight-loss mechanism and potential accumulation [1].
  • Testes: To confirm the lack of distribution and validate its safety advantage over non-selective inhibitors [1].
  • Brain and Kidney: To assess potential for central nervous system activity or renal clearance.

Q: The search result from TargetMol calls this compound an "ALDH1A1 and ALDH1A2 inhibitor." Is this accurate? A: This appears to be a discrepancy. The primary research article and the MedChemExpress datasheet specifically describe this compound as a highly selective ALDH1A1 inhibitor, with 800-fold greater potency for ALDH1A1 over ALDH1A2 [1] [3]. The description on TargetMol might be incomplete or a misclassification, and the peer-reviewed study should be considered more authoritative.

References

FSI-TN42 experimental variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

FSI-TN42 Technical Support Guide

This guide consolidates available information on the ALDH1A1 inhibitor this compound (N42) for research use.

Compound Information & Handling
  • FAQ: What is this compound and what is its primary mechanism of action? this compound is a selective, orally active, and irreversible inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme, which is a major enzyme responsible for retinoic acid (RA) biosynthesis [1]. Its inhibition is linked to weight loss and metabolic effects in preclinical models [2].

  • FAQ: How should I prepare and store this compound? The following information is based on supplier specifications and the published study [1] [2].

    Storage:

    • Powder: Store at -20°C for 3 years or at 4°C for 2 years.
    • Solution (in DMSO): Store at -80°C for 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles.

    Solubility and Stock Solution Preparation: | Aspect | Specification | | :--- | :--- | | Solubility in DMSO | 200 mg/mL (406.14 mM) [1] | | Recommended Stock Concentration | 50 mg/mL [2] (in DMSO, requires ultrasonic treatment) | | In Vivo Administration | Formulated into diet at 1 g/kg of diet [2] |

In Vivo Experimental Protocols

The following methodology is adapted from the key efficacy study [2] [3].

  • FAQ: What is the established protocol for a diet-induced obesity study in mice? Study Title: Efficacy and Safety of N42 in a Diet-Induced Mouse Model of Obesity [2] [3]

    1. Animal Model and Diet Induction:

    • Animals: C57BL/6J male mice.
    • Obesity Induction: Feed mice a High-Fat Diet (HFD) for 8 weeks to induce obesity.

    2. Treatment Phase:

    • After 8 weeks, switch obese mice to a Moderate-Fat Diet (MFD).
    • Divide mice into treatment groups:
      • Group 1 (Control): MFD only.
      • Group 2 (Treatment): MFD + this compound (1 g/kg diet).
    • Continue treatment for 8 weeks.

    3. Data Collection (Weekly):

    • Body weight.
    • Fasting blood glucose (every 4 weeks).

    4. Endpoint Analyses:

    • Tissue Collection: Weigh liver, adipose tissue depots (epididymal, retroperitoneal, mesenteric, inguinal), and testes.
    • Histopathology: Examine tissues (liver, kidney, heart, etc.) for potential toxicity using H&E staining.
    • Body Composition: Analyze fat and lean mass (e.g., via DEXA or MRI).
    • Metabolic Caging: Measure food intake, activity levels, and energy expenditure.

The following diagram illustrates the core experimental workflow:

G Start Start: C57BL/6J Male Mice HFD High-Fat Diet (HFD) for 8 weeks Start->HFD Obesity Obesity Induced HFD->Obesity Switch Switch to MFD Obesity->Switch Treatment Treatment for 8 weeks Switch->Treatment Group1 Group 1: MFD only (Control) Analyze Analyze Results Group1->Analyze Group2 Group 2: MFD + this compound (1 g/kg diet) Group2->Analyze Treatment->Group1 Treatment->Group2

Troubleshooting Common Experimental Issues
  • FAQ: We are not observing the expected weight loss in our mouse model. What could be the reason?

    • Verify Diet Formulation: Confirm the concentration of this compound in the diet is accurate (1 g/kg diet). Ensure the diet is mixed thoroughly and replaced regularly to maintain compound stability.
    • Confirm Obesity Model: Ensure the high-fat diet successfully induced obesity before starting treatment. Check control group weight gain.
    • Genetic Background: The protocol was validated in C57BL/6J male mice [2]. Results may vary in other strains or females.
    • Compound Storage and Handling: Ensure the compound powder and stock solutions were stored correctly and not subjected to multiple freeze-thaw cycles, which could degrade its potency [1].
  • FAQ: What safety data is available for this compound? In the cited study, mice treated with this compound showed:

    • No significant organ toxicity upon comprehensive histopathology [2].
    • No reduction in male fertility in mating studies [2] [3].
    • No changes in food intake or activity levels, indicating weight loss is not driven by appetite suppression [2].
Key Quantitative Data Summary

The table below summarizes critical quantitative findings from the preclinical study [2] [3].

Parameter Result / Value Notes / Context
IC₅₀ for ALDH1A1 23 nM Demonstrates high potency [1]
Selectivity (vs. ALDH1A2) 800-fold Highly specific for ALDH1A1 over ALDH1A2 (IC₅₀ >18,000 nM) [1]
In Vivo Dose 1 g/kg diet Effective dose in diet-induced obesity mouse model [2]
Weight Loss Significant acceleration vs. MFD-only control, without lean mass reduction [2]
Energy Expenditure Unchanged Despite greater weight loss [2]
Metabolic Phenotype Preferential fat utilization Especially postprandially or under mild cold challenge [2]

Important Considerations for Your Research

Please be aware of the following limitations in the currently available public data:

  • The existing study is a single, foundational preclinical paper. Experimental variability in other labs can arise from differences in animal models, diet composition, and environmental factors.
  • The supplier states that this compound is "For research use only" and is a "controlled substance" in some regions, which may affect procurement [1].
  • The authors note that future studies will explore combining this compound with current weight-loss drugs [2], an area that is not yet documented.

References

FSI-TN42 long-term administration effects

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy & Safety of FSI-TN42

The table below summarizes the key findings from long-term administration studies in diet-induced obese male C57BL/6J mice.

Aspect Key Findings from Long-Term Studies (8-Week Administration) [1]
Weight & Body Composition Accelerated weight loss; reduced fat mass without loss of lean mass.
Food Intake & Activity No significant changes observed; weight loss not driven by reduced appetite.
Energy Metabolism Maintained energy expenditure despite weight loss; promoted preferential use of fat for energy, especially postprandially and under thermal challenge.
Glucose Metabolism Fasting glucose and oral glucose tolerance tests were performed; detailed results were part of the study's comprehensive metabolic analysis.
Organ Toxicity No significant organ toxicity found upon comprehensive histopathology of brain, lungs, liver, kidney, etc.
Hepatic Lipidosis Did not cause the increased liver fat (hepatic lipidosis) that was observed with the non-specific inhibitor WIN 18,446.
Male Fertility No adverse effects on male fertility in mating studies.

Experimental Protocols for Key Assessments

Here are the detailed methodologies for core experiments you can reference.

Body Composition and Weight Efficacy Study [1]
  • Animal Model: C57BL/6J male mice.
  • Obesity Induction: Fed a high-fat diet (HFD) for 8 weeks.
  • Treatment Phase: Mice were switched to a moderate-fat diet (MFD) and divided into groups receiving either MFD alone, MFD with WIN 18,446 (1 g/kg diet), or MFD with N42 (1 g/kg diet) for 8 weeks.
  • Data Collection: Weekly body weight, fasting glucose every 4 weeks, and oral glucose tolerance test at the endpoint.
  • Tissue Analysis: At termination, adipose depots (epididymal, retroperitoneal, mesenteric, inguinal) and other organs were weighed and processed for histology.
Energy Balance and Expenditure Analysis [1]
  • Treatment: Mice with diet-induced obesity were fed either MFD or MFD + N42.
  • Metabolic Phenotyping: Mice were housed singly in metabolic chambers.
  • Measurements: Food intake and physical activity levels were monitored. Energy expenditure was determined via indirect calorimetry.
  • Fuel Utilization: Postprandial fat utilization was assessed, including under thermoneutral and mild cold challenge conditions.
Safety and Toxicity Profiling [1]
  • Histopathology: At study end, a wide range of tissues (brain, lungs, liver, kidney, heart, testis, spleen, pancreas, etc.) were dissected and fixed in formalin.
  • Processing: Tissues were processed, sectioned, and stained with hematoxylin and eosin (H&E) at a specialized core facility.
  • Blinded Evaluation: A pathologist, blinded to the treatment groups, examined the tissues. Cytoplasmic vacuolation in hepatocytes (indicating liver lipidosis) was scored using a modified scoring system.
  • Hematology: Complete blood counts (CBC) with differential were performed on blood collected via cardiocentesis.

Visualizing Experimental Workflow and Metabolic Effects

The following diagrams illustrate the experimental workflow and proposed mechanism based on the research.

Diagram 1: Long-Term Efficacy & Safety Study Workflow

This diagram outlines the timeline and key procedures from the 8-week mouse study [1].

G start 8-Week Obesity Induction group Group Assignment & 8-Week Treatment start->group weekly Weekly Monitoring: Body Weight group->weekly periodic Periodic Tests: Fasting Glucose group->periodic sacrifice Terminal Procedures weekly->sacrifice periodic->sacrifice blood Blood Collection: Complete Blood Count (CBC) sacrifice->blood tissue Tissue Collection: Weights & Histopathology sacrifice->tissue

Diagram 2: Proposed Metabolic Mechanism of this compound

This diagram summarizes the proposed mechanism of action of this compound and its downstream metabolic effects, as revealed in the studies [1] [2].

G aldh Inhibition of ALDH1A1 Enzyme ra Reduced Local Retinoic Acid (RA) aldh->ra fat Increased Fat Oxidation ra->fat expend Maintained Energy Expenditure ra->expend appetite No Change in Food Intake ra->appetite loss Weight Loss & Reduced Fat Mass fat->loss expend->loss appetite->loss safety Favorable Safety: No Infertility, No Hepatic Lipidosis safety->loss

Frequently Asked Questions for Troubleshooting

Q1: If N42 works without reducing appetite, how does it cause weight loss? The research indicates that the weight loss is likely driven by increased energy expenditure and a shift in fuel preference. The body becomes more efficient at burning fat, particularly after meals and under thermal stress, without a reduction in overall caloric intake [1].

Q2: What are the critical advantages of N42 over a non-specific ALDH1A inhibitor like WIN 18,446? N42's key advantages are its specificity and improved safety profile:

  • Specificity: It is ~800-fold more potent for ALDH1A1 than for ALDH1A2 [3] [2].
  • Safety: This specificity avoids the male infertility caused by inhibition of ALDH1A2 and the hepatic lipidosis (fatty liver) associated with the pan-inhibitor WIN 18,446 [1] [2].

Q3: What is a key histological check to confirm the safety of N42 in the liver? You should perform a histopathological examination of liver sections stained with H&E, specifically looking for and scoring the degree of cytoplasmic vacuolation of hepatocytes, which is a marker of liver lipidosis. The studies found N42 did not increase this score [1].

References

FSI-TN42 vs. WIN18446: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two compounds based on the latest research.

Feature WIN18446 FSI-TN42 (N42)
Inhibitor Type Pan-ALDH1A enzyme inhibitor [1] [2] ALDH1A1-specific inhibitor [1] [3] [2]
Specificity Inhibits ALDH1A1, ALDH1A2, and ALDH1A3; also inhibits ALDH2 [3] ~800-fold specificity for ALDH1A1 over ALDH1A2 [1] [2]
Efficacy: Weight Suppression Suppresses weight gain and reduces visceral adiposity in mice fed a High-Fat Diet (HFD) [1] [2] Suppresses weight gain in HFD-fed mice and accelerates weight loss in obese mice switched to a Moderate-Fat Diet [1] [3]
Key Metabolic Effects Increases energy expenditure [3] Reduces fat mass without decreasing lean mass; promotes preferential use of fat for energy, especially postprandially [3]
Safety Profile: Liver Causes increased hepatic lipidosis (fatty liver) [1] [2] No hepatic lipidosis observed [1] [3] [2]
Safety Profile: Fertility Causes reversible male infertility by inhibiting spermatogenesis [1] [2] [4] Does not affect male fertility [3]
Primary Drawbacks Hepatic toxicity and male infertility limit therapeutic potential for obesity [1] [2] No significant organ toxicity reported in studies [3]

Experimental Insights and Workflows

Experimental Protocols for Weight Management Studies

The data comes primarily from diet-induced obesity models in C57BL/6J male mice. The following diagram outlines the core workflow used to evaluate the efficacy of this compound.

cluster_weekly Weekly/Monthly Monitoring Start Start: Acquire C57BL/6J Male Mice Acclimatize Acclimatization Period (1-2 weeks) Start->Acclimatize ObesityInduction Obesity Induction Phase (8 weeks on High-Fat Diet (HFD)) Acclimatize->ObesityInduction GroupSplit Group Assignment (e.g., MFD, MFD+N42, MFD+WIN18446) ObesityInduction->GroupSplit Treatment Treatment Phase (5-8 weeks on assigned diet) GroupSplit->Treatment TerminalAnalysis Terminal Analysis (Body Composition, Histopathology, etc.) Treatment->TerminalAnalysis WeeklyWeigh Body Weight FastingGlucose Fasting Blood Glucose

In these studies, mice were first made obese with a High-Fat Diet (HFD) for 8 weeks. They were then switched to a Moderate-Fat Diet (MFD) containing either WIN18446 (1 g/kg diet) or this compound (1 g/kg diet) for 5 to 8 weeks. Body weight was tracked weekly, and glucose tolerance tests were performed. Terminal analyses included examining fat mass, lean mass, liver health (histopathology), and male reproductive tissue [1] [3] [2].

Mechanism of Action: Retinoic Acid Biosynthesis Pathway

Both compounds aim to treat obesity by modulating retinoic acid (RA) levels, but their different enzyme targets explain their contrasting safety profiles. The diagram below illustrates the pathway and where each inhibitor acts.

VitaminA Vitamin A (Retinol) Retinal Retinal VitaminA->Retinal RA Retinoic Acid (RA) Retinal->RA Irreversible Oxidation ALDH1A1 Enzyme: ALDH1A1 ALDH1A1->Retinal ALDH1A2 Enzyme: ALDH1A2 ALDH1A2->Retinal ALDH1A3 Enzyme: ALDH1A3 ALDH1A3->Retinal WinInhibit WIN18446 Inhibits WinInhibit->ALDH1A1 WinInhibit->ALDH1A2 WinInhibit->ALDH1A3 N42Inhibit This compound Inhibits N42Inhibit->ALDH1A1

This pathway shows that Retinoic Acid (RA) is a crucial signaling molecule derived from Vitamin A. The synthesis of RA from retinal is catalyzed by enzymes ALDH1A1, ALDH1A2, and ALDH1A3 [1] [3] [2].

  • WIN18446 is a pan-inhibitor, blocking all three major ALDH1A enzymes. While this effectively lowers RA levels and suppresses weight gain, inhibiting ALDH1A2 disrupts processes like spermatogenesis, causing infertility [1] [4].
  • This compound is a specific inhibitor of ALDH1A1. Genetic studies show that mice lacking the ALDH1A1 enzyme are resistant to diet-induced obesity but remain fertile. Therefore, this compound mimics this effect, promoting weight loss without the adverse effects on reproduction [1] [3] [2].

Conclusion for Research and Development

  • WIN18446 demonstrates proof-of-concept that inhibiting RA synthesis can combat weight gain but its lack of specificity leads to unacceptable side effects (infertility, liver issues), limiting its therapeutic use [1] [2].
  • This compound, with its high specificity for ALDH1A1, effectively suppresses weight gain and promotes fat loss while avoiding the key toxicities of the pan-inhibitor. It does not cause male infertility or the hepatic lipidosis associated with WIN18446, making it a more viable candidate for future drug development [1] [3].

Future research will likely focus on combining ALDH1A1-specific inhibitors like this compound with other weight-loss drugs (e.g., GLP-1 agonists) to achieve synergistic effects [3].

References

Comparative Effects on Hepatic Lipidosis

Author: Smolecule Technical Support Team. Date: February 2026

Feature FSI-TN42 (N42) WIN18446
Enzyme Target Specificity Specific, irreversible ALDH1A1 inhibitor (800-fold selectivity over ALDH1A2) [1] Pan-ALDH inhibitor (irreversibly inhibits ALDH1A1, ALDH1A2, and others) [1] [2] [3]
Effect on Weight Suppresses weight gain and reduces visceral adiposity [1]. Promotes weight loss in obese mice [4]. Suppresses weight gain and reduces adiposity [1] [2].
Hepatic Lipidosis Not observed. No significant liver toxicity was reported [1] [4]. Observed. Causes hepatic lipidosis (vacoulation of hepatocytes) [1].
Male Fertility No effect. Does not affect male fertility [4]. Reversibly inhibits spermatogenesis, causing male infertility [1] [2] [3].
Key Differentiator Targeted action on ALDH1A1 allows for weight control without off-target effects on liver or testes [1]. Non-specific inhibition disrupts retinoic acid synthesis in multiple tissues, leading to side effects [1] [2].

Detailed Experimental Data & Protocols

The data in the table above is primarily derived from studies on C57BL/6J male mice fed a high-fat diet (HFD). Here are the key experimental details:

  • This compound (N42) Studies [1] [4]

    • Weight Suppression/Gain: Mice on HFD received daily oral N42 (200 mg/kg body weight) for 5 weeks. The N42 group showed significantly suppressed weight gain compared to the vehicle control group (p<0.05) [1].
    • Weight Loss/Therapeutic: Mice with established diet-induced obesity (after 8 weeks of HFD) were switched to a moderate-fat diet (MFD) containing N42 (1 g/kg of diet) for 8 weeks. The N42 group lost significantly more weight and fat mass than the MFD-only group [4].
    • Toxicity & Fertility Assessment: Histopathological examination of liver tissues showed no significant lipidosis in N42-treated mice. A dedicated mating study confirmed that N42 did not affect male fertility [4].
  • WIN18446 Studies [1] [2]

    • Hepatic Lipidosis: Mice treated with WIN18446 (200 mg/kg body weight in the diet) for 5 weeks showed clear cytoplasmic vacuolation of hepatocytes upon histopathological examination, which is interpreted as liver lipidosis [1].
    • Fertility Impact: Treatment with WIN18446 (2 mg/g of diet) for 4 weeks completely abolished spermatogenesis. This effect was reversible upon cessation of the drug but was not prevented by simultaneous retinoic acid supplementation [2].

Mechanism of Action

The different safety profiles of these two compounds are directly linked to their specificity in inhibiting enzymes crucial for retinoic acid (RA) synthesis. The following diagram illustrates the key mechanistic differences.

G Mechanism of ALDH1A Inhibitors VitaminA Vitamin A (Retinol) Retinal all-trans Retinal VitaminA->Retinal RA Retinoic Acid (RA) Retinal->RA Oxidation ALDH1A1 ALDH1A1 Enzyme ALDH1A1->RA ALDH1A2 ALDH1A2 Enzyme ALDH1A2->RA ALDH1A3 ALDH1A3 Enzyme ALDH1A3->RA WIN WIN18446 WIN->ALDH1A1 Inhibits WIN->ALDH1A2 Inhibits WIN->ALDH1A3 Inhibits N42 This compound (N42) N42->ALDH1A1 Specifically Inhibits

As the diagram shows:

  • WIN18446 is a non-specific, pan-ALDH inhibitor. By blocking ALDH1A1, ALDH1A2, and ALDH1A3, it broadly disrupts RA synthesis in many tissues. This widespread disruption is responsible for its side effects, including hepatic lipidosis and infertility [1] [2].
  • This compound (N42) is a specific, irreversible inhibitor of ALDH1A1. Its high selectivity (800-fold over ALDH1A2) means it can modulate RA levels to affect weight gain without significantly impacting the RA-dependent processes in the liver and testes, thus avoiding hepatic lipidosis and infertility [1] [4].

Key Takeaways for Researchers

  • This compound (N42) represents a more targeted and safer pharmacological strategy for obesity treatment by specifically inhibiting ALDH1A1, effectively managing weight without the significant side effects of hepatic lipidosis or male infertility seen with broader inhibitors [1] [4].
  • WIN18446's utility is limited to a research tool for studying systemic retinoic acid deficiency due to its off-target effects [2] [3].

References

FSI-TN42 retinoic acid reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Compound: FSI-TN42 (N42)

This compound is an experimental drug characterized as a potent and specific inhibitor of the ALDH1A1 enzyme, which is involved in the biosynthesis of retinoic acid (RA) from vitamin A [1] [2] [3]. Its development is based on the observation that mice genetically lacking the ALDH1A1 enzyme are resistant to diet-induced obesity.

Comparative Efficacy and Safety Data

The table below summarizes key findings from a pre-clinical study in diet-induced obese mice, comparing this compound with a non-specific ALDH1A inhibitor, WIN 18,446 [1] [2] [3].

Feature This compound (N42) WIN 18,446 Moderate Fat Diet (MFD) Control
Target Specificity ALDH1A1-specific inhibitor [2] Pan-ALDH1A inhibitor (also inhibits ALDH1A2 and ALDH2) [2] -
Weight Loss Significantly accelerated weight loss vs. control [1] Promoted weight loss [1] Baseline weight loss
Fat/Lean Mass Reduced fat mass without decreasing lean mass [1] Data not provided in results Data not provided in results
Appetite (Food Intake) No alteration [1] Data not provided in results Baseline
Energy Expenditure Similar level to MFD-only mice [1] Data not provided in results Baseline
Fuel Preference Preferentially used fat postprandially [1] Data not provided in results Baseline
Male Fertility No adverse effect [1] Reversibly blocks spermatogenesis [2] Baseline
Alcohol Aversion Not expected (ALDH2 not inhibited) Causes alcohol aversion [2] -
Organ Toxicity No significant organ toxicity observed [1] Data not provided in results Baseline

Detailed Experimental Protocols

The following methodologies are derived from the identified study [2] [3], which provides a basis for validating the effects of retinoic acid pathway manipulation.

1. Animal Model and Diet-Induced Obesity

  • Model: C57BL/6J male mice.
  • Obesity Induction: Mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity.
  • Intervention: After 8 weeks, obese mice were switched to a moderate-fat diet (MFD) for another 8 weeks. Experimental groups received either MFD alone, MFD supplemented with WIN 18,446 (1 g/kg diet), or MFD supplemented with This compound (1 g/kg diet). A control group was fed a low-fat diet for the entire study period.

2. Primary Efficacy and Safety Measurements

  • Body Weight: Measured weekly.
  • Body Composition: Fat and lean mass were determined.
  • Food Intake: Monitored to assess appetite.
  • Fasting Blood Glucose: Measured every 4 weeks.
  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study.
  • Tissue Histopathology: At the end of the study, key tissues (liver, adipose depots, testes, etc.) were examined for potential toxicity.
  • Complete Blood Count (CBC): Analyzed for signs of systemic toxicity.
  • Fertility Test: A mating study was conducted to evaluate the impact on male fertility.

3. Energy Balance and Metabolic Analysis

  • Energy Expenditure: Measured using indirect calorimetry in metabolic chambers.
  • Physical Activity: Monitored.
  • Substrate Utilization: The respiratory exchange ratio (RER) was used to determine whether mice were preferentially using carbohydrates or fats for energy.

Retinoic Acid Pathway and this compound Mechanism

The following diagram illustrates the retinoic acid biosynthesis pathway and the specific site of inhibition for this compound, based on the study's described mechanism of action [2].

G rank1 Retinoic Acid (RA) Biosynthesis Pathway VitaminA Dietary Vitamin A (Retinol) EnzReaction Enzymatic Conversion (via ALDH1A1, ALDH1A2, ALDH1A3) VitaminA->EnzReaction  Substrate   RetAcid Retinoic Acid (RA) EnzReaction->RetAcid  Synthesis   BioEffects Biological Effects: - Weight Regulation - Energy Metabolism RetAcid->BioEffects  Leads to   Inhibitor This compound Inhibitor->EnzReaction  Specifically Inhibits  ALDH1A1 Only  

Research Context and Limitations

  • Novelty of the Compound: The identified study is a primary research article, not a comparative review. This compound appears to be a novel investigational compound, which likely explains the lack of direct, publicly available head-to-head comparisons with established weight-loss drugs.
  • Pre-clinical Stage: All data comes from animal studies. Its efficacy and safety in humans have not been established. The authors note that future studies will determine if N42 can be combined with current weight-loss drugs for enhanced effect [1].
  • Mechanism Contrast: The value of this compound lies in its proposed specific mechanism of action. Unlike most FDA-approved drugs that act on appetite control, this compound promotes weight loss without suppressing food intake, instead acting through increased fat utilization [1] [2].

References

FSI-TN42 combination therapy other anti-obesity drugs

Author: Smolecule Technical Support Team. Date: February 2026

FSI-TN42 Overview and Comparative Positioning

The table below summarizes the profile of this compound based on existing rodent studies and contrasts it with the general mechanisms of approved drug classes.

Feature This compound (ALDH1A1 Inhibitor) GLP-1 Receptor Agonists (e.g., Semaglutide) Orlistat
Mechanism of Action Inhibits retinaldehyde dehydrogenase 1 (ALDH1A1), reducing retinoic acid synthesis and promoting fat utilization [1] [2]. Mimics GLP-1 hormone to slow gastric emptying, reduce appetite, and increase insulin secretion [3]. Inhibits gastrointestinal lipases, preventing dietary fat absorption [3].
Primary Effect Reduces fat mass without loss of lean mass; increases postprandial fat oxidation [1]. Reduces appetite and caloric intake; leads to significant weight loss [3]. Reduces fat absorption; leads to modest weight loss [3].
Impact on Appetite No change in food intake observed in mice [1]. Significantly suppresses appetite [3]. Not primarily an appetite suppressant.
Reported Efficacy Accelerated weight loss in diet-induced obese mice switched to a moderate-fat diet [1]. Average weight loss of ~15% with Semaglutide [3]. Produces more modest weight loss than newer agents [3].
Stage of Development Pre-clinical (animal studies) [1] [2]. FDA-approved, widely used in clinics [3]. FDA-approved, available by prescription and over-the-counter [3].

Key Experimental Data and Protocols for this compound

For research professionals, the methodology from the key study provides a template for evaluating this compound [1].

  • Animal Model: The study used C57BL/6J male mice. Obesity was induced by feeding a high-fat diet (HFD) for 8 weeks.
  • Treatment Protocol: Obese mice were switched to a moderate-fat diet (MFD) and divided into groups receiving either MFD alone, MFD with the non-specific inhibitor WIN 18,446, or MFD with this compound (at 1 g/kg of diet) for 8 weeks. A control group was fed a low-fat diet throughout.
  • Primary Endpoints:
    • Weight and Body Composition: Mice were weighed weekly. This compound treatment significantly accelerated weight loss compared to MFD alone, specifically by reducing fat mass without decreasing lean mass [1].
    • Food Intake and Energy Expenditure: Food intake and activity levels were monitored and showed no significant change with this compound. However, the mice maintained a similar level of energy expenditure despite losing more weight, and preferentially used fat for energy, especially under thermoneutral or mild cold conditions [1].
    • Safety and Toxicity: At the end of the study, tissues (liver, adipose depots, testes) were examined via histopathology, and complete blood counts (CBC) were performed. This compound did not cause significant organ toxicity or affect male fertility [1].
  • Glucose Metabolism: Fasting blood glucose was measured every 4 weeks, and an oral glucose tolerance test (OGTT) was performed at the end of the study [1].

Combination Therapy Potential and Future Directions

The non-appetite-suppressing mechanism of this compound suggests strong potential for use in combination therapy, which is explicitly noted as a goal for future research [1].

  • Complementary Mechanisms: Combining this compound, which enhances fat burning and weight loss without affecting hunger, with powerful appetite-suppressing drugs like GLP-1s could target two distinct pathways for a synergistic effect.
  • Addressing Limitations of Monotherapy: Such a combination could potentially lead to greater weight loss than either drug alone and help overcome the weight loss plateaus often seen with long-term GLP-1 use.
  • Future Research: The study authors concluded that "future studies will determine if N42 can be used to promote further weight loss if combined with current weight loss drugs [1]." Research is needed to validate this hypothesis in animal models and eventually in humans.

Visualizing the Experimental Workflow and Drug Mechanism

The diagram below illustrates the key experimental workflow used to evaluate this compound's efficacy, summarizing the protocol described above [1].

Start Start: Acclimatization (Standard Chow) A HFD Induction (8 weeks) Start->A B Diet-Induced Obese Mice A->B C Switch to MFD (8 weeks) B->C D1 Group 1: MFD Only (Control) C->D1 D2 Group 2: MFD + WIN 18,446 C->D2 D3 Group 3: MFD + this compound C->D3 E Weekly: Body Weight Every 4 Weeks: Fasting Glucose Endpoint: OGTT, Body Composition, Tissue Histopathology, CBC D1->E D2->E D3->E

This diagram illustrates the core mechanism of action of this compound and its proposed differentiation from other drug classes.

A This compound B Inhibits ALDH1A1 Enzyme A->B C Reduced Retinoic Acid (RA) Synthesis B->C D Promotes Fat Oxidation & Weight Loss C->D E Key Metabolic Effect: Increased Postprandial Fat Utilization D->E Appetite GLP-1 Agonists Z Primary Effect: Suppresses Appetite Appetite->Z Absorption Orlistat Y Primary Effect: Blocks Fat Absorption Absorption->Y

Research Implications and Data Gaps

This compound represents a novel approach targeting energy expenditure and substrate use rather than appetite. Its unique mechanism makes it a compelling candidate for combination therapies, potentially offering a solution to overcome treatment plateaus and reduce side effects associated with high doses of single-agent therapies [1].

It is important to note that this data has not been established in humans. Furthermore, the search results indicate that research is focused on its standalone efficacy and safety profile first, with combination studies being a defined goal for the future [1].

References

Quantitative Potency and Selectivity of FSI-TN42

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data on FSI-TN42's inhibitory profile, based on in vitro enzyme assays.

Inhibitor Name Target IC50 (ALDH1A1) Selectivity (vs. ALDH1A2) Binding Mechanism Key Differentiating Features
This compound (N42) ALDH1A1 23 nM [1] ~800-fold (IC50 for ALDH1A2 = ~18 µM) [2] [1] [3] Irreversible [2] High specificity for ALDH1A1; avoids male infertility and hepatic lipidosis side effects associated with pan-ALDH1A inhibitors [2].
WIN 18,446 Pan-ALDH1A Not Fully Quantified Non-selective (inhibits ALDH1A1, ALDH1A2, and ALDH2) [2] Presumed Irreversible A pan-ALDH1A inhibitor; causes reversible male infertility and increased hepatic lipidosis, making it unsuitable for obesity treatment [2].
Disulfiram ALDH1A1 & ALDH2 0.13 µM (ALDH1A1), 3.4 µM (ALDH2) [3] Non-selective Irreversible A non-selective inhibitor; also inhibits USP2 and USP21 [3].
CM10 ALDH1A1 Not Fully Quantified in Results Selective (mentioned as an ALDH1A1 inhibitor) [4] Information Not Specified Cited in a study for enhancing the efficacy of KRAS-targeted cancer therapies by inhibiting ferroptosis [4].

Detailed Experimental Protocols for this compound

The key experiments validating this compound's potency and efficacy are outlined below.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) and selectivity of this compound against ALDH1A1 and other ALDH isoforms.
  • Methodology:
    • Enzymes: Purified recombinant human ALDH1A1 and ALDH1A2 enzymes were used [2].
    • Assay Conditions: Enzyme activity was measured by monitoring the conversion of retinal to retinoic acid, which generates a fluorescent product, or by following the concomitant reduction of NAD+ to NADH, which can be measured by absorbance or fluorescence [2] [5].
    • Inhibitor Testing: this compound was tested at various concentrations against the enzymes. The reaction rates in the presence of the inhibitor were compared to control reactions without the inhibitor to calculate the percentage of activity inhibition and determine the IC50 value [2].
  • Key Findings: The assay confirmed an IC50 of 23 nM for ALDH1A1 and an 800-fold selectivity over ALDH1A2. The binding was characterized as irreversible [2] [1].
Cell-Based Retinoic Acid (RA) Synthesis Assay
  • Objective: To verify that this compound can inhibit RA production within a cellular context.
  • Methodology:
    • Cell Line: A human cell line (type not specified in the results, but common choices include cancer cell lines known to express ALDH1A1) was used [2].
    • Treatment: Cells were treated with this compound.
    • Measurement: RA synthesis was quantified, likely using Liquid Chromatography-Mass Spectrometry (LC-MS) or a reporter gene assay driven by a retinoic acid response element (RARE) [2].
  • Key Findings: this compound potently inhibited ALDH1A1-driven RA synthesis in cells without affecting ALDH1A2 activity, confirming its cellular activity and selectivity [2].
In Vivo Efficacy and Safety Study in Diet-Induced Obese Mice
  • Objective: To evaluate the effects of this compound on weight gain and safety in a live animal model.
  • Methodology:
    • Animal Model: C57BL/6J male mice were fed a high-fat diet (HFD) to induce obesity [2] [6].
    • Treatment: Obese mice were divided into groups and fed a moderate-fat diet (MFD) alone, or MFD supplemented with either this compound or WIN 18,446 for several weeks [6].
    • Key Metrics:
      • Efficacy: Body weight, fat mass, and lean mass were measured weekly [6].
      • Safety: Tissues (especially liver and testes) were collected for histopathological examination to check for toxicity like hepatic lipidosis (fatty liver) and testicular damage. Male fertility was also tested in a mating study [6] [7].
  • Key Findings:
    • Efficacy: this compound significantly accelerated weight loss and reduced fat mass without decreasing lean mass, compared to the MFD-only control group [6].
    • Safety: Unlike the pan-inhibitor WIN 18,446, this compound did not cause significant hepatic lipidosis or male infertility [2] [6]. It did not alter food intake or activity levels but promoted preferential use of fat for energy [6].

Mechanism of Action and Biological Context

The diagram below illustrates the proposed mechanism by which this compound inhibits ALDH1A1 and its subsequent metabolic effects, particularly in the context of obesity.

G VitaminA Vitamin A (Retinol) Retinal Retinal VitaminA->Retinal RetinoicAcid Retinoic Acid (RA) Retinal->RetinoicAcid Oxidation RA_Signaling RA Target Gene Expression RetinoicAcid->RA_Signaling ALDH1A1 Enzyme: ALDH1A1 ALDH1A1->Retinal Catalyzes FSI_TN42 This compound Inhibitor ALDH1A1->FSI_TN42 Binds Irreversibly FSI_TN42->ALDH1A1 Inhibits WeightLoss Therapeutic Effect: Suppressed Weight Gain FSI_TN42->WeightLoss WeightGain Promotes Weight Gain RA_Signaling->WeightGain

This mechanism is central to the proposed therapeutic application for obesity. It's worth noting that ALDH1A1 is also investigated in other fields, particularly in oncology, where its inhibition is being explored to overcome drug resistance in KRAS-mutant cancers and to target cancer stem cells [4] [5].

Interpretation and Research Implications

The data demonstrates that this compound is a highly potent and selective tool for probing ALDH1A1 function. Its clear superiority over older, non-selective inhibitors like WIN 18,446 and Disulfiram makes it a critical reagent for validating ALDH1A1 as a therapeutic target without the confounding effects of inhibiting other ALDH isoforms.

For your comparison guides, you may want to consider the following:

  • Advantages of this compound: Its definitive selectivity profile and the availability of robust in vivo efficacy and safety data in a disease model make it a standout candidate for future development.
  • Considerations: The available public data is pre-clinical. Furthermore, its irreversible binding mechanism, while contributing to potency, requires careful consideration for potential long-term translational applications.

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

491.1854806 Da

Monoisotopic Mass

491.1854806 Da

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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